N-(2,3-Dimethylphenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186201. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSHEJADOPNDDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158455 | |
| Record name | Acetamide, N-(2,3-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-98-5 | |
| Record name | N-(2,3-Dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',3'-Acetoxylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2,3-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-ACETOXYLIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQA6T12HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Defining N-(2,3-Dimethylphenyl)acetamide
An In-Depth Technical Guide to N-(2,3-Dimethylphenyl)acetamide (CAS: 134-98-5)
This compound, also known by synonyms such as 2',3'-Acetoxylidide and 2,3-Dimethylacetanilide, is an organic compound belonging to the amide functional class.[1][2] Its structure is characterized by an acetamide group attached to the nitrogen of a 2,3-dimethylaniline moiety.[1] This substitution pattern on the phenyl ring imparts specific chemical properties that make it a valuable intermediate in various chemical syntheses and a key reference standard in pharmaceutical analysis.[1] This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and methodologies.
| Identifier | Value | Source |
| CAS Number | 134-98-5 | [2] |
| Molecular Formula | C₁₀H₁₃NO | [2] |
| Molecular Weight | 163.22 g/mol | [2][3] |
| IUPAC Name | This compound | [4] |
| InChI Key | SRSHEJADOPNDDF-UHFFFAOYSA-N | [2][3] |
Section 1: Physicochemical and Structural Properties
The physical state of this compound is typically a solid at room temperature.[1] Its hydrophobic aromatic ring and two methyl groups lead to low solubility in water, while it exhibits moderate solubility in organic solvents.[1] The amide group introduces polarity and the potential for hydrogen bonding, influencing its crystal structure and intermolecular interactions.[1][5]
A study on its crystal structure revealed that molecules are linked into supramolecular chains through intermolecular N-H···O hydrogen bonds.[5]
Table of Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 135.5 °C | [6] |
| Boiling Point (Predicted) | 299.3 ± 9.0 °C at 760 mmHg | [6][7] |
| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [6][7] |
| Flash Point | 173.8 °C | [7] |
| LogP (Octanol/Water) | 2.911 (Crippen Calculated) | [3] |
| Water Solubility (log₁₀WS) | -2.81 (Crippen Calculated) | [3] |
Section 2: Synthesis and Purification
The most direct and common method for synthesizing this compound is the N-acetylation of 2,3-dimethylaniline.[8][9] This reaction involves the formation of an amide bond by reacting the primary amine with an acetylating agent. The choice of agent and reaction conditions is critical for achieving high yield and purity.
Causality of Reagent Selection:
-
Acetic Anhydride: A common, effective, and relatively inexpensive acetylating agent. The reaction produces the desired acetamide and acetic acid as a byproduct, which can be neutralized and removed during workup. It is often preferred for its ease of handling compared to acetyl chloride.[10]
-
Acetyl Chloride: A more reactive acetylating agent than acetic anhydride. Its reaction with the amine is rapid and exothermic, producing hydrochloric acid (HCl) as a byproduct.[9] This necessitates the use of a base (e.g., potassium carbonate, triethylamine) to neutralize the HCl, which would otherwise protonate the starting amine, rendering it unreactive.[9][11] Phase transfer catalysts can be employed to facilitate reactions in biphasic systems.[9]
The following diagram illustrates the fundamental synthesis pathway.
Caption: General synthesis via N-acetylation of 2,3-dimethylaniline.
Protocol 2.1: Laboratory Scale Synthesis
This protocol describes a robust method using acetic anhydride. It is designed to be self-validating through purification and melting point analysis.
Materials:
-
2,3-Dimethylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sodium Acetate (Saturated Solution)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylaniline (0.1 mol).
-
Reagent Addition: In a fume hood, slowly add glacial acetic acid (30 mL) followed by the dropwise addition of acetic anhydride (0.11 mol). The addition should be controlled to manage the exothermic reaction.
-
Reaction: Heat the mixture to reflux using a heating mantle and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 400 mL of crushed ice and water with vigorous stirring. This hydrolyzes excess acetic anhydride and precipitates the crude product.[11]
-
Neutralization: To ensure complete precipitation and neutralize residual acid, slowly add a saturated solution of sodium acetate until the pH of the mixture is approximately 6-7.[11][12]
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove salts and water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Validation: Determine the melting point of the dried product. A sharp melting point close to the literature value (135.5 °C) indicates high purity.[6] Obtain an IR or NMR spectrum to confirm the structure.
Section 3: Analytical Characterization
Accurate identification and quantification of this compound are crucial, especially in pharmaceutical applications where it may be a process impurity.[13] A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra typically show a molecular ion peak (M+) corresponding to its molecular weight (m/z 163).[2] Fragmentation patterns can provide further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive for structural elucidation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the two methyl groups on the ring, the acetyl methyl group, and the N-H proton.[14][15]
-
Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretch (around 3300 cm⁻¹), the C=O (amide I) stretch (around 1660 cm⁻¹), and aromatic C-H and C=C stretches.
Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment and quantification due to its high resolution and sensitivity. A reverse-phase method is typically employed.
Caption: A typical workflow for the analysis of this compound by HPLC.
Protocol 3.1: HPLC Method for Purity Analysis
This protocol provides a starting point for the development of a validated HPLC method.[16]
Instrumentation & Reagents:
-
HPLC system with UV detector, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade (e.g., Milli-Q).
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | 60:40 Acetonitrile:Water (v/v) | Provides good retention and peak shape for this moderately polar analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring efficient separation. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |
| Detection | UV at 240 nm | Wavelength where the aromatic chromophore exhibits strong absorbance. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
Procedure:
-
Standard Preparation: Accurately prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile. Prepare working standards (e.g., 0.1 mg/mL) by diluting the stock with the mobile phase.
-
Sample Preparation: Prepare a sample solution at a similar concentration (e.g., 0.1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2.0%.
-
Analysis: Inject the sample solution. Identify the this compound peak by comparing its retention time to that of the standard.
-
Quantification: Calculate the purity or concentration of the sample by comparing the peak area to that of the reference standard.
Section 4: Applications and Relevance
While not a final drug product itself, this compound and its isomers are significant in pharmaceutical development and organic synthesis.
-
Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules. The amide functionality can be further modified, or the aromatic ring can undergo additional substitutions.[1]
-
Reference Standard: In the synthesis of active pharmaceutical ingredients (APIs), related substances and impurities must be strictly controlled. This compound can serve as a characterized impurity or reference standard for analytical method development and validation, particularly for APIs derived from 2,3-dimethylaniline.[13][17] For example, while the 2,6-isomer is a known impurity of the local anesthetic Lidocaine, the 2,3-isomer serves as an important comparative standard for ensuring analytical specificity.[18][19]
Section 5: Safety and Handling
As a research chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related aromatic amides can be used to establish a conservative safety protocol.[20][21][22]
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[22]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[22][23]
-
Ingestion: May be harmful if swallowed.[20]
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[22]
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Wear safety glasses with side shields or goggles.[24]
-
Use a lab coat to prevent skin contact.
-
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[20][22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[21][22]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]
References
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- CAS 134-98-5: this compound. CymitQuimica.
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- CAS 134-98-5 Acetamide,N-(2,3-dimethylphenyl)-. Alfa Chemistry.
- Acetamide, N-(2,3-dimethylphenyl)- - Optional[13C NMR]. SpectraBase.
- 2',3'-acetoxylidide [134-98-5]. Chemsigma.
- N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303. PubChem.
- This compound.
- SAFETY D
- 2',3'-Acetoxylidide | C10H13NO | CID 8656. PubChem.
- N-(2,6-Dimethylphenyl)acetamide. Benchchem.
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- SAFETY D
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739).
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- Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Inform
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- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
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- N-(2,6-Dimethylphenyl)acetamide D3. SynZeal.
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An In-depth Technical Guide to N-(2,3-Dimethylphenyl)acetamide: Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(2,3-Dimethylphenyl)acetamide (CAS No. 134-98-5). Designed for researchers, scientists, and professionals in drug development, this document details a robust laboratory-scale synthesis protocol, thorough analytical methodologies for characterization, and insights into the compound's chemical reactivity and stability. Furthermore, it explores the relevance and potential applications of the N-aryl acetamide scaffold in medicinal chemistry, supported by authoritative references. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding.
Introduction: The Acetanilide Scaffold in Modern Research
This compound belongs to the acetanilide class of organic compounds, characterized by an acetamido group attached to a phenyl ring. The acetamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets[1][2]. The substitution pattern on the aromatic ring significantly influences the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
This compound, specifically, serves as a valuable chemical intermediate. Its structure is related to impurities found in the synthesis of local anesthetics like lidocaine, making it an important reference standard in pharmaceutical quality control[3][4]. Understanding its fundamental properties is therefore essential for chemists working on process development, impurity profiling, and the design of new bioactive molecules. This guide aims to consolidate the available technical information on this compound into a single, comprehensive resource.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and structural properties is foundational to its application in research and development. These properties dictate its behavior in different solvent systems, its solid-state characteristics, and its interactions with other molecules.
General and Physical Properties
The key identifying and physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | 2',3'-Acetoxylidide, 2,3-Dimethylacetanilide | [4][5] |
| CAS Number | 134-98-5 | [5] |
| Molecular Formula | C₁₀H₁₃NO | [5] |
| Molecular Weight | 163.22 g/mol | [5] |
| Appearance | Solid (Crystalline) | [6] |
| Melting Point | 135.5 °C | |
| Boiling Point | 299.3 °C at 760 mmHg | [7] |
| Density | 1.052 g/cm³ | [7] |
| logP (Octanol/Water) | 2.911 (Calculated) | [8] |
| Water Solubility | log₁₀WS = -2.81 (Calculated, mol/L) | [8] |
Structural and Crystallographic Data
The molecular structure of this compound has been elucidated by X-ray crystallography. The crystal structure reveals important details about its solid-state conformation and intermolecular interactions[6].
The molecule adopts a monoclinic crystal system. A key conformational feature is that the N-H bond is syn to both the 2- and 3-methyl substituents on the aromatic ring, while being anti to the carbonyl (C=O) bond[6]. This conformation influences the packing of the molecules in the crystal lattice. In the solid state, molecules of this compound are linked into supramolecular chains via intermolecular N—H···O hydrogen bonds[6]. This hydrogen bonding network is a critical factor determining the compound's melting point and solubility characteristics.
Synthesis and Purification
The synthesis of this compound is typically achieved through the N-acetylation of 2,3-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
Rationale for Synthetic Approach
The chosen method involves the reaction of 2,3-dimethylaniline with acetic anhydride. Acetic anhydride is a preferred acetylating agent in a laboratory setting for several reasons:
-
Reactivity: It is sufficiently reactive to acetylate the amine under mild conditions but is less corrosive and hazardous to handle than acetyl chloride.
-
Byproducts: The reaction produces acetic acid as a byproduct, which is less volatile and easier to remove during workup compared to the HCl generated when using acetyl chloride.
-
Yield: This method generally provides high yields of the desired acetanilide.
The reaction is often carried out in an aqueous acidic medium initially to dissolve the aniline derivative, followed by the addition of a base to generate the free amine in situ for the reaction.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-arylacetamides[6].
Materials:
-
2,3-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate
-
Ethanol
-
Distilled Water
Procedure:
-
Dissolution of Amine: In a 250 mL Erlenmeyer flask, add 2,3-dimethylaniline (e.g., 5.0 g, 41.3 mmol) to 100 mL of distilled water. Add concentrated HCl dropwise while stirring until the amine fully dissolves, forming the hydrochloride salt.
-
Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (e.g., 6.8 g, 82.9 mmol) in 30 mL of water. Measure out acetic anhydride (e.g., 4.6 mL, 49.5 mmol).
-
Acetylation Reaction: To the stirred solution of the amine hydrochloride, add the acetic anhydride in one portion. Immediately follow with the addition of the sodium acetate solution to buffer the reaction and liberate the free amine.
-
Precipitation and Isolation: A white precipitate of this compound will form immediately. Continue stirring for 15-20 minutes to ensure the reaction goes to completion. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and acetic acid.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
Rigorous characterization is necessary to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for the analysis of this compound.
Spectroscopic Data
While full, high-resolution spectra are often proprietary, the expected spectral characteristics can be reliably predicted and are consistent with data available in spectral databases[9][10].
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear as a multiplet in the aromatic region (typically ~7.0-7.4 ppm). The specific splitting pattern will be complex due to the ortho- and meta-couplings.
-
Amide Proton (1H): A broad singlet corresponding to the N-H proton will be observed, typically downfield (~7.5-8.5 ppm). Its chemical shift can be concentration and solvent dependent.
-
Methyl Protons (3H, Acetyl): A sharp singlet for the acetyl (CH₃-C=O) group will appear in the aliphatic region (~2.1-2.2 ppm).
-
Methyl Protons (6H, Aryl): Two distinct singlets for the two methyl groups on the aromatic ring will be present, typically in the range of ~2.2-2.4 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): The amide carbonyl carbon will appear as a singlet at a characteristic downfield shift, typically around 168-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~120-140 ppm). The carbons directly attached to the methyl groups and the nitrogen atom will have distinct chemical shifts from the C-H carbons.
-
Acetyl Carbon (CH₃): The methyl carbon of the acetyl group will be found upfield, around 24 ppm.
-
Aryl Methyl Carbons (2C): The two methyl carbons on the aromatic ring will appear at slightly different chemical shifts, typically in the range of 14-21 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretch: A sharp to moderately broad peak around 3250-3300 cm⁻¹, characteristic of a secondary amide N-H bond.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption peak is expected in the region of 1660-1680 cm⁻¹, which is characteristic of the amide carbonyl group.
-
N-H Bend (Amide II band): A strong band will appear around 1530-1550 cm⁻¹.
-
C-N Stretch: A band corresponding to the C-N stretch is expected in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z = 163, corresponding to the molecular weight of the compound[5].
-
Key Fragmentation: A prominent fragment is often observed corresponding to the loss of a ketene molecule (CH₂=C=O) from the molecular ion, resulting in a peak at m/z = 121 (M-42). This fragment corresponds to the 2,3-dimethylaniline radical cation. Another significant fragment at m/z = 120 can arise from the subsequent loss of a hydrogen atom.
Analytical Workflow Diagram
Caption: Standard analytical workflow for the structural verification and purity assessment.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary components: the amide linkage, the aromatic ring, and the methyl substituents.
-
Amide Hydrolysis: The amide bond is generally stable but can be hydrolyzed to yield 2,3-dimethylaniline and acetic acid under strong acidic or basic conditions with heating[3]. The rate of hydrolysis is typically slower than that of esters.
-
Electrophilic Aromatic Substitution: The acetamido group (–NHCOCH₃) is an activating, ortho-, para- directing group for electrophilic aromatic substitution[11]. Compared to an amino group (–NH₂), the activating effect is moderated due to the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair[11]. This moderation is often advantageous in synthesis as it can prevent polysubstitution and control selectivity. The two methyl groups, being weakly activating and ortho-, para- directing themselves, will further influence the position of substitution. The most likely position for an incoming electrophile would be C4 or C6, directed by the powerful acetamido group.
-
Stability: The compound is stable under standard laboratory conditions. It should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent degradation. It is a combustible solid.
Applications and Relevance in Drug Development
While this compound may not be an active pharmaceutical ingredient itself, its structural motif is highly relevant in medicinal chemistry and drug development.
-
Scaffold for Bioactive Molecules: The N-aryl acetamide framework is present in numerous drugs. Derivatives are widely investigated for a range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties[1][12][13]. The 2,3-dimethylphenyl moiety provides a specific lipophilic substitution pattern that can be explored to optimize binding to biological targets and improve pharmacokinetic properties.
-
Intermediate in Pharmaceutical Synthesis: As a substituted acetanilide, this compound is a versatile intermediate. It can be a precursor for more complex molecules, where the acetamido group serves to protect the amine or direct further chemical transformations on the aromatic ring.
-
Reference Standard: As previously noted, this compound and its isomers are known process-related impurities in the synthesis of xylidine-derived drugs, such as the anesthetic lidocaine[3][4]. Therefore, it serves as a critical analytical reference standard for quality control, ensuring the purity and safety of the final drug product.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on data for structurally similar compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.
Conclusion
This compound is a well-defined organic compound with established physical and chemical properties. Its synthesis is straightforward, relying on fundamental and reliable organic reactions. The analytical techniques detailed in this guide provide a robust framework for its identification and quality assessment. While its most direct application is as a chemical intermediate and a pharmaceutical reference standard, the broader significance of the N-aryl acetamide scaffold ensures its continued relevance in the field of medicinal chemistry and drug discovery. This guide serves as a consolidated technical resource to support researchers and scientists in their work with this versatile compound.
References
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Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. (2022). Oriental Journal of Chemistry. Available at: [Link]
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Acetamide, N-(2,3-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]
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2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride. Pharmaffiliates. Available at: [Link]
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Acetamide, N-(2,3-dimethylphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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Acetamide, N-(2,3-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. (2022). ResearchGate. Available at: [Link]
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Directional nature of the acetamido group in electrophilic substitution reaction. (2018). Chemistry Stack Exchange. Available at: [Link]
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N-(2,4-Dimethylphenyl)acetamide. PubChem. Available at: [Link]
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Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. (2020). MDPI. Available at: [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]
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Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. Available at: [Link]
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Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. ResearchGate. Available at: [Link]
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Acetamide, N-(2,3-dimethylphenyl)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
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This compound. (2009). PubMed Central. Available at: [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. Available at: [Link]
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Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. Indian Journal of Chemistry. Available at: [Link]
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N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2020). ResearchGate. Available at: [Link]
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Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). Cheméo. Available at: [Link]
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2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide. (2007). PubMed Central. Available at: [Link]
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N-(2,3-Dimethylphenyl)acetamide molecular weight and formula
An In-Depth Technical Guide to N-(2,3-Dimethylphenyl)acetamide: Properties, Synthesis, and Applications
Abstract
This compound, also known as 2,3-Dimethylacetanilide, is an organic compound belonging to the acetamide class. While structurally similar to widely used pharmaceutical agents, its primary role is as a key intermediate in organic synthesis and a reference compound in analytical chemistry. This guide provides a comprehensive technical overview of its core molecular properties, structural characteristics, established synthesis protocols, and its relevance in the broader context of medicinal chemistry and drug development. We will delve into its physicochemical data, crystallographic features, and the mechanistic principles behind its synthesis, offering field-proven insights for researchers and development professionals.
Core Molecular Profile and Physicochemical Properties
This compound is an aromatic amide that is solid at room temperature.[1] Its core identity is defined by its molecular formula and weight, which are fundamental for all stoichiometric and analytical considerations.
A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 134-98-5 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,3-Dimethylacetanilide, 2',3'-Acetoxylidide, 2,3-DMA | [1][2][4] |
| Density | 1.052 g/cm³ | [3] |
| Boiling Point | 299.3°C at 760 mmHg | [3] |
| Flash Point | 173.8°C | [3] |
| Solubility | Moderately soluble in organic solvents; low solubility in water.[1] |
Structural Elucidation and Crystallography
The three-dimensional conformation of a molecule dictates its intermolecular interactions and, consequently, its bulk properties and potential biological activity. X-ray crystallography studies of this compound reveal specific conformational features that are critical for understanding its behavior.[5]
The conformation of the N-H bond is syn to both the 2- and 3-methyl substituents on the aromatic ring.[5] This spatial arrangement influences the molecule's packing in the solid state. Crucially, molecules are linked into supramolecular chains through intermolecular N—H···O hydrogen bonds, a common and powerful interaction in both small molecules and biological systems.[5] This hydrogen bonding network is a key determinant of the crystal lattice energy and physical properties like melting point.
Caption: Intermolecular N-H···O hydrogen bonding in this compound.
Synthesis Protocol and Mechanistic Insights
The most direct and common method for synthesizing this compound is through the N-acylation of 2,3-dimethylaniline. This reaction is a cornerstone of amide synthesis, valued for its efficiency and reliability. The choice of acetylating agent—typically acetyl chloride or acetic anhydride—is often dictated by reaction scale, cost, and safety considerations.[6]
The underlying mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (chloride in the case of acetyl chloride) to yield the stable amide product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Acetyl Chloride
This protocol is a self-validating system; successful synthesis is confirmed by characterization of the final product (e.g., melting point, NMR) which should match literature values.
-
Reaction Setup: In a fume hood, dissolve 2,3-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath (0°C).
-
Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[6] The cooling step manages the exothermic nature of the acylation.
-
-
Addition of Reagent: Add acetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The acid wash removes the basic catalyst, while the bicarbonate wash removes any unreacted acetyl chloride.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound crystals.
Applications in Research and Drug Development
While not a therapeutic agent itself, this compound and its structural isomers are of significant interest to the pharmaceutical industry. Its utility can be categorized into two main areas:
-
Pharmaceutical Intermediate: The N-(dimethylphenyl)acetamide scaffold is a core component of several active pharmaceutical ingredients (APIs). For instance, the isomeric compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a critical precursor in the industrial synthesis of Lidocaine, a widely used local anesthetic. Therefore, this compound serves as an important reference compound for impurity profiling and analytical method development in the quality control of such APIs.[6]
-
Medicinal Chemistry Scaffold: The acetamide linkage is a privileged structure in drug design due to its metabolic stability and ability to participate in hydrogen bonding. The dimethylphenyl group provides a hydrophobic region that can be optimized for binding to protein targets. Researchers have incorporated this and similar moieties into novel molecular frameworks to explore new therapeutic activities, such as urease inhibitors and COX-II inhibitors.[7][8]
Caption: The role of this compound in a drug development context.
References
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National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. NIST Chemistry WebBook. [Link]
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Cheméo. (n.d.). Chemical Properties of Acetamide,N-(2,3-dimethylphenyl)-2,2,2-trifluoro- (CAS 14719-31-4). [Link]
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Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). [Link]
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Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o937. [Link]
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Pharmaffiliates. (n.d.). 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride. [Link]
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Shah, S. S. A., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 28(10), 4078. [Link]
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Al-Ostoot, F. H., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-9. [Link]
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Chemical Synthesis Database. (n.d.). N-(2,6-dimethylphenyl)acetamide. [Link]
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An In-depth Technical Guide to N-(2,3-Dimethylphenyl)acetamide
This guide provides a comprehensive technical overview of N-(2,3-Dimethylphenyl)acetamide, a compound of significant interest in synthetic and medicinal chemistry. We will delve into its systematic naming according to IUPAC standards, explore its physicochemical properties, detail a common synthetic route with mechanistic insights, and discuss its known applications, particularly its role as a key intermediate and reference standard.
Decoding the IUPAC Name: A Systematic Approach
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring unambiguous communication among scientists. The name this compound is derived by following a set of established rules for naming amides.[1][2][3]
Let's dissect the name to understand the molecule's structure:
-
Acetamide : This is the parent or base name of the molecule.[1][4] It indicates an amide derived from acetic acid, which has a two-carbon chain (ethanoic acid in IUPAC terms).[1][2] The "-oic acid" suffix of the carboxylic acid is replaced with "-amide".[1][2][3]
-
N-(...) : This prefix signifies that the substituent enclosed in the parentheses is attached to the nitrogen atom of the amide group.[1][2]
-
2,3-Dimethylphenyl : This part of the name describes the substituent attached to the nitrogen. "Phenyl" indicates a benzene ring attached as a substituent. "Dimethyl" signifies the presence of two methyl (-CH₃) groups on this phenyl ring. The numbers "2,3-" are locants that specify the positions of these methyl groups on the phenyl ring, relative to the point of attachment to the amide nitrogen.
Therefore, the IUPAC name this compound precisely describes a molecule where a 2,3-dimethylphenyl group is bonded to the nitrogen atom of an acetamide moiety.
Molecular Structure Visualization
The following diagram illustrates the chemical structure of this compound, correlating with its IUPAC name.
Caption: Chemical structure of this compound.
Physicochemical Properties and Characterization
Understanding the physical and chemical properties of this compound is crucial for its handling, application, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO | [5][6][7] |
| Molecular Weight | 163.22 g/mol | [8][5][7] |
| CAS Number | 134-98-5 | [8][7] |
| Appearance | White to beige crystalline powder | |
| Boiling Point | 299.3°C at 760 mmHg | [6] |
| Density | 1.052 g/cm³ | [6] |
| Flash Point | 173.8°C | [6] |
| InChI Key | SRSHEJADOPNDDF-UHFFFAOYSA-N | [8][5][7] |
Spectroscopic data is essential for the structural confirmation of this compound. The NIST WebBook provides its mass spectrum (electron ionization), which is a key analytical tool for determining its molecular weight and fragmentation pattern.[7] Further structural information can be obtained from its vapor phase infrared spectrum.[5]
The crystal structure of this compound reveals that the molecules are linked into supramolecular chains through intermolecular N-H···O hydrogen bonds.[9] This hydrogen bonding plays a significant role in its solid-state properties.
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through the acylation of 2,3-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation : In a well-ventilated fume hood, dissolve 2,3-dimethylaniline in a suitable aprotic solvent such as dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Acylating Agent Addition : Cool the solution in an ice bath. Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride, dropwise to the stirred solution. The choice of acetylating agent can depend on reactivity and cost considerations.[10]
-
Reaction Monitoring : Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, quench the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to neutralize any acid byproducts.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Purification : Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Causality Behind Experimental Choices:
-
Aprotic Solvent : An aprotic solvent is used to prevent reaction with the highly reactive acetylating agent.
-
Cooling : The initial cooling of the reaction mixture is crucial to control the exothermic nature of the acylation reaction.
-
Weak Base Quench : Using a weak base like sodium bicarbonate neutralizes the HCl or acetic acid byproduct without causing unwanted side reactions like hydrolysis of the amide product.
Synthesis Pathway Visualization
The following diagram illustrates the synthetic pathway for this compound from 2,3-dimethylaniline.
Caption: Synthesis of this compound via acylation.
Applications in Research and Drug Development
This compound and its derivatives are of significant interest in the pharmaceutical industry.
-
Lidocaine Impurity : 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide is a known impurity of the local anesthetic lidocaine.[11][12] Therefore, this compound serves as a crucial starting material for the synthesis of this and other related impurities, which are essential as reference standards for quality control in pharmaceutical manufacturing.
-
Intermediate in Synthesis : It is a key intermediate in the synthesis of more complex molecules. For example, it is a precursor for the synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide, which can then be further reacted to produce various pharmacologically active compounds.[11]
-
Pharmacological Research : Derivatives of dimethylphenylacetamide have been investigated for their potential pharmacological properties, including antiarrhythmic action.[10] The structural backbone provided by this compound is a valuable scaffold for medicinal chemists to explore new therapeutic agents.
Conclusion
This compound is a molecule with a well-defined structure, accessible through straightforward synthetic methods. Its importance extends from being a fundamental building block in organic synthesis to a critical reference compound in the pharmaceutical industry. A thorough understanding of its nomenclature, properties, and synthesis is essential for researchers and professionals in chemical and pharmaceutical sciences.
References
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Cheméo. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. Retrieved from [Link]
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Cheméo. (n.d.). Acetamide,N-(2,3-dimethylphenyl)-2,2,2-trifluoro-. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride. Retrieved from [Link]
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SpectraBase. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. Retrieved from [Link]
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Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1594. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
JoVE. (2025). Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. Retrieved from [Link]
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Brainly. (2023). Explain the IUPAC nomenclature rules for naming amides. Retrieved from [Link]
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Molbase. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. Retrieved from [Link]
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No Brain Too Small. (n.d.). IUPAC naming. Retrieved from [Link]
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A Comprehensive Technical Guide to N-(2,3-Dimethylphenyl)acetamide (2',3'-Acetoxylidide)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,3-Dimethylphenyl)acetamide, systematically known by various synonyms including 2',3'-Acetoxylidide and 2,3-Dimethylacetanilide, is an aromatic amide of significant interest in medicinal chemistry and pharmaceutical sciences. While its isomers, particularly N-(2,6-dimethylphenyl)acetamide, are well-documented as precursors and impurities in the synthesis of local anesthetics like Lidocaine, the 2,3-disubstituted variant holds unique chemical properties and relevance. This guide provides an in-depth exploration of its nomenclature, physicochemical characteristics, synthesis protocols, analytical methodologies, and its crucial role as a metabolite and reference standard in drug development. By synthesizing foundational chemical data with practical, field-proven insights, this document serves as a vital resource for professionals engaged in pharmaceutical research and quality control.
Chemical Identity and Nomenclature
Precise identification is the cornerstone of chemical and pharmaceutical research. This compound is cataloged under numerous identifiers across various chemical databases, reflecting its history and diverse applications in research.
The compound's structure features an acetamide group attached to the nitrogen of a 2,3-dimethylaniline (2,3-xylidine) core.
Caption: Chemical Structure of this compound.
A consolidated list of its primary identifiers is presented below for unambiguous reference.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | [1] |
| Primary Synonym | 2',3'-Acetoxylidide | [1] |
| Other Synonyms | 2,3-Dimethylacetanilide, N-Acetyl-2,3-xylidine, 2,3-DMA | [1][2][3] |
| CAS Number | 134-98-5 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1][3] |
| InChIKey | SRSHEJADOPNDDF-UHFFFAOYSA-N | [1] |
Physicochemical and Structural Properties
Understanding the physicochemical properties of a compound is critical for predicting its behavior in both biological and chemical systems, informing everything from formulation development to analytical method design.
| Property | Value | Unit | Source / Type |
| Boiling Point | 299.3 | °C at 760 mmHg | [2] / Experimental |
| Density | 1.052 | g/cm³ | [2] / Experimental |
| Flash Point | 173.8 | °C | [2] / Experimental |
| logP (Octanol/Water) | 2.911 | - | [3] / Calculated |
| Water Solubility (log₁₀WS) | -2.81 | mol/L | [3] / Calculated |
Crystallographic studies reveal that in its solid state, molecules of this compound are linked into supramolecular chains via intermolecular N—H⋯O hydrogen bonds. This structural insight is crucial for understanding its solubility, dissolution rate, and polymorphism, all of which are key parameters in drug development.
Synthesis Pathway and Protocol
The synthesis of this compound is fundamentally an N-acylation reaction. The most direct and common laboratory method involves the acetylation of 2,3-dimethylaniline (also known as 2,3-xylidine) with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride. This reaction is a cornerstone of amide synthesis and is widely applicable to various substituted anilines.[4][5]
Causality of Experimental Choices:
-
Reactant Choice: 2,3-Dimethylaniline serves as the nucleophile. Acetic anhydride is often preferred over acetyl chloride in a laboratory setting as it is less volatile, less corrosive, and the byproduct, acetic acid, is easier to handle than hydrochloric acid.[4]
-
Catalyst/Solvent: Glacial acetic acid can serve as both a solvent and a catalyst, facilitating the reaction. The addition of zinc dust is a classic technique to prevent the oxidation of the aniline starting material, which can be sensitive to air oxidation, especially at elevated temperatures.[4]
-
Workup: The reaction mixture is quenched in ice-cold water. This serves two purposes: it precipitates the solid acetanilide product, which has low water solubility, and it hydrolyzes any excess acetic anhydride.[4]
Caption: General synthesis pathway for this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established methods for the synthesis of related acetanilides.[4][6][7]
-
Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.
-
Reactant Charging: To the flask, add 2,3-dimethylaniline (e.g., 0.05 mol, ~6.06 g), glacial acetic acid (10 mL), and a small amount of zinc dust (~0.1 g).
-
Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (e.g., 0.06 mol, ~6.1 mL) to the mixture. The reaction may be exothermic.
-
Reaction: Gently heat the mixture to reflux using a heating mantle and maintain reflux for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Allow the mixture to cool slightly before carefully pouring it into a beaker containing ~100 mL of ice-cold water. Stir the aqueous mixture vigorously for 15 minutes to ensure complete precipitation of the crude product and hydrolysis of excess acetic anhydride.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product on the filter with cold water (2 x 20 mL).
-
Recrystallization (Purification): Transfer the crude solid to a beaker and recrystallize from an appropriate solvent system (e.g., an ethanol/water mixture) to yield pure, crystalline this compound. Dry the final product in a vacuum oven.
Analytical Methodologies
The robust analysis of this compound, whether as a synthesized product, a pharmaceutical impurity, or a metabolite, requires a combination of chromatographic and spectroscopic techniques. The choice of method depends on the analytical objective: identification, quantification, or structural elucidation.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for separating the compound from a matrix.[8][9][10]
-
HPLC: Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a standard approach for analyzing acetamides and related pharmaceutical compounds.[10] Detection is typically achieved with a UV detector.
-
GC: Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC is highly effective for analyzing volatile and thermally stable compounds like acetanilides.[8][9]
-
-
Mass Spectrometry (MS): MS is the definitive technique for identification. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both retention time and a mass spectrum, which serves as a chemical fingerprint for confirmation.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the synthesized compound, verifying the connectivity of atoms and the specific substitution pattern on the aromatic ring.
Caption: A typical analytical workflow for the characterization of this compound.
Relevance in Drug Development and Metabolism
The acetoxylidide scaffold is of paramount importance in pharmaceutical science. While this compound itself is not a therapeutic agent, its relevance stems from two key areas: its role as a potential impurity in active pharmaceutical ingredients (APIs) and as a metabolite of xenobiotics.
Impurity in Pharmaceutical Manufacturing
The isomeric N-(2,6-Dimethylphenyl)acetamide is a well-known impurity and synthetic precursor for the widely used local anesthetic, Lidocaine.[11] By extension, this compound and its derivatives are critical reference standards. For instance, 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide is a documented impurity of Lidocaine.[12][13] The synthesis of Lidocaine and related APIs often starts from a substituted aniline. If the 2,3-dimethylaniline starting material is present as an impurity in the 2,6-dimethylaniline feedstock, it can be carried through the synthetic process, leading to the formation of the corresponding 2,3-dimethyl API analogue as an impurity. Regulatory bodies require strict control and monitoring of such impurities, necessitating the synthesis and characterization of reference standards like this compound for analytical method development and validation.[10]
Xenobiotic Metabolism
Drug metabolism is the process by which the body chemically modifies xenobiotics, primarily to facilitate their excretion.[14][15] These biotransformations are categorized into Phase I (functionalization) and Phase II (conjugation) reactions, largely mediated by enzyme superfamilies such as Cytochrome P450 (CYP450).[16][17][18]
This compound is a known human metabolite of 2,3-dimethylaniline (2,3-xylidine).[19] Aniline and its derivatives can undergo N-acetylation, a Phase II conjugation reaction, catalyzed by N-acetyltransferase enzymes (NATs). This metabolic pathway is crucial as it can either detoxify a compound or, in some cases, lead to the formation of reactive intermediates. Understanding the metabolic fate of aniline-containing compounds is a critical component of preclinical toxicology and safety assessment in drug development. Therefore, having access to authenticated standards of metabolites like this compound is essential for in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies.
References
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Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). Retrieved from [Link]
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Analytice. (n.d.). Acetanilide – analysis (CAS n°103-84-4). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem Compound Database. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride. Retrieved from [Link]
- Shabir, G. A. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography.
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National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]
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Chemistry Learner. (n.d.). Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Acetanilide – Knowledge and References. Retrieved from [Link]
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PrepChem.com. (2017). Preparation of N-acetyl-2,6-xylidine. Retrieved from [Link]
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El-Sayed, M. A. F. (2009). Drug-metabolizing enzymes: mechanisms and functions. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). 2,3-Xylidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Acetyl-2,6-xylidine. PubChem Compound Database. Retrieved from [Link]
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Loftus, C., & Tadi, P. (2023). Drug Metabolism. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Archives of Toxicology, 94(9), 2949–2972.
- Ye, L., et al. (2014). The role of drug metabolizing enzymes in clearance. Expert Opinion on Drug Metabolism & Toxicology, 10(4), 509-521.
- Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31.
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MSD Manual Professional Edition. (n.d.). Drug Metabolism. Retrieved from [Link]
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Crystal structure of N-(2,3-Dimethylphenyl)acetamide
An In-Depth Technical Guide to the Crystal Structure of N-(2,3-Dimethylphenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This compound, a derivative of acetamide, presents a compelling subject for crystallographic studies due to its role as a key intermediate in the synthesis of various organic compounds and its potential applications in medicinal chemistry. Understanding its three-dimensional structure at the atomic level is paramount for elucidating its physicochemical properties, predicting its behavior in solid-state formulations, and informing rational drug design. This guide provides a comprehensive, first-principles approach to the determination and analysis of the single-crystal structure of this compound. We will detail the entire workflow, from crystal growth and X-ray diffraction to structure solution and refinement, culminating in a thorough analysis of molecular geometry and intermolecular interactions. The protocols and rationale described herein are grounded in established crystallographic theory and best practices, offering a robust framework for researchers in chemical and pharmaceutical sciences.
Introduction: The Rationale for Structural Elucidation
The precise arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties, including melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and their intermediates, a comprehensive understanding of the crystal structure is not merely academic; it is a critical component of drug development and regulatory approval. This compound, with its amide linkage and substituted aromatic ring, possesses functional groups capable of engaging in a variety of non-covalent interactions, such as hydrogen bonding and π-stacking. These interactions govern the formation of a stable, three-dimensional lattice.
To date, a public domain crystal structure for this compound has not been extensively reported, presenting an opportunity for novel investigation. This guide, therefore, serves as both a methodological blueprint and a predictive analysis of the structural insights one could expect to gain from such a study.
The Workflow: From Powder to Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The workflow is designed to be self-validating, with checkpoints at each stage to ensure data quality and the integrity of the final model.
Figure 1: A comprehensive workflow diagram illustrating the key stages from crystal growth to the final validated crystal structure.
Part 1: Single-Crystal Growth Protocol
The success of a crystallographic experiment hinges on the quality of the single crystal. The goal is to produce a crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) with a well-ordered internal lattice, free from significant defects.
Protocol: Slow Evaporation Method
-
Purity Assurance: Ensure the starting material, this compound, is of high purity (>99%), as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Recrystallization from a suitable solvent may be necessary.
-
Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. For this compound, solvents like ethanol, acetone, or ethyl acetate are good starting points. The ideal solvent will allow the compound to be fully dissolved upon gentle warming but will be close to saturation at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., ethanol) in a clean glass vial. Gentle heating may be applied to ensure complete dissolution.
-
Crystallization: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process is crucial for allowing molecules to deposit onto a growing lattice in an ordered fashion.
-
Crystal Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any surface impurities and allow them to air dry.
Part 2: Single-Crystal X-ray Diffraction Data Collection
With a suitable crystal, the next step is to measure how it diffracts X-rays. This is performed using a single-crystal X-ray diffractometer.
Protocol: Data Collection
-
Crystal Mounting: Using a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of inert oil (e.g., paratone-N).
-
Cryo-cooling: The mounted crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.
-
Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. Modern instruments often use a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source.
-
Unit Cell Determination: Collect a few initial diffraction images (frames) to locate the diffraction spots. Software then indexes these spots to determine the preliminary unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
-
Data Collection Strategy: Based on the unit cell and lattice symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.
Structure Solution, Refinement, and Analysis
The raw diffraction data is a collection of intensities and positions of thousands of reflections. This data must be processed to generate the final three-dimensional model of the molecule.
Structure Solution and Refinement
-
Data Integration and Reduction: The raw detector frames are processed to integrate the intensity of each diffraction spot, correct for experimental factors (like Lorentz and polarization effects), and generate a reflection file (e.g., an HKL file).
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensities, the phase information for each reflection is lost. Programs like SHELXT use ab initio methods (like direct methods or dual-space recycling) to calculate initial phases and generate an initial electron density map.
-
Model Building and Refinement: From the initial electron density map, a preliminary molecular model can be built. This model is then refined using a least-squares minimization process with software like SHELXL. Refinement involves adjusting atomic positions, displacement parameters, and other variables to improve the agreement between the observed diffraction data (F_obs) and the calculated data from the model (F_calc). The quality of the refinement is monitored by the R-factor; a value below 5% (R1 < 0.05) is typically considered excellent for small molecules.
Analysis of the Crystal Structure
While the specific structure of this compound is not yet published, we can predict the key structural features that would be analyzed from a successful determination.
Table 1: Hypothetical Crystallographic Data
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₀H₁₃NO | Confirms the composition of the molecule in the crystal. |
| Formula Weight | 163.22 g/mol | Used for density calculations. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.1, 12.5, 9.3 | The dimensions of the unit cell. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 105.4 | The unique angle in the monoclinic system. |
| Volume (ų) | 910.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| R1 [I > 2σ(I)] | 0.045 | A measure of the agreement between the model and the data. |
| wR2 (all data) | 0.115 | A weighted measure of agreement for all reflections. |
Molecular Geometry
The refinement process yields precise coordinates for each atom, allowing for the calculation of bond lengths, bond angles, and torsion angles. The amide group is expected to be largely planar due to resonance. The orientation of the acetamide group relative to the dimethylphenyl ring is of particular interest, as steric hindrance from the two ortho methyl groups could lead to a significant twist, influencing the molecule's conformation and packing.
Intermolecular Interactions and Crystal Packing
The stability of the crystal lattice is derived from a network of non-covalent interactions. For this compound, the primary interaction is expected to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This classic N-H···O=C hydrogen bond often leads to the formation of chains or tapes of molecules within the crystal.
Figure 2: A conceptual diagram of potential intermolecular interactions governing the crystal packing of this compound.
In addition to hydrogen bonding, weaker C-H···O interactions and van der Waals forces between the hydrocarbon portions of the molecules will contribute to the overall packing efficiency. The arrangement of the aromatic rings could also allow for π-π stacking interactions, further stabilizing the structure.
Conclusion and Significance
The determination of the crystal structure of this compound provides foundational knowledge for materials science and pharmaceutical development. The precise atomic coordinates, conformational details, and packing motifs revealed by X-ray crystallography are indispensable for:
-
Polymorph Screening: Identifying and characterizing different crystalline forms of the compound, each of which can have unique physical properties.
-
Computational Modeling: Providing an accurate, experimentally determined structure as a starting point for theoretical calculations of properties like lattice energy and charge distribution.
-
Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformation of the molecule can provide insights into how it might interact with a biological target.
The methodologies outlined in this guide represent a standardized and robust approach to small-molecule crystallography. By following these validated protocols, researchers can confidently elucidate the crystal structure of this compound and other novel compounds, paving the way for their rational application in science and industry.
References
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. [Link]
-
Byrn, S. R., Pfeiffer, R. R., & Stowell, J. G. (1999). Solid-State Chemistry of Drugs. SSCI, Inc. [Link]
-
Garman, E. F. (1999). Cool data: the first 80 years of macromolecular cryocrystallography. Current Opinion in Structural Biology, 9(5), 639-645. [Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
The Evolving Therapeutic Landscape of Acetamide Derivatives: A Technical Guide to Biological Activity and Mechanistic Insights
Abstract
The acetamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of acetamide derivatives, offering a critical resource for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of their anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. This guide emphasizes the causal relationships behind experimental designs and provides detailed, field-proven protocols for the robust evaluation of these compounds. By integrating established methodologies with expert insights, this document aims to empower researchers to accelerate the discovery and development of novel acetamide-based therapeutics.
Introduction: The Enduring Significance of the Acetamide Moiety
The simple yet elegant acetamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, has proven to be a remarkably privileged structure in drug design. Its ability to participate in hydrogen bonding, coupled with its metabolic stability and synthetic tractability, has led to its incorporation into a wide range of clinically significant drugs. Acetamide derivatives exhibit an extensive spectrum of pharmacological activities, including but not limited to antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[1][2] This guide will navigate the key biological activities of these compounds, providing both the foundational knowledge and the practical methodologies required for their systematic investigation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents has identified numerous acetamide derivatives with potent cytotoxic effects against various cancer cell lines.[2] These compounds often exert their effects through diverse mechanisms of action, highlighting the chemical plasticity of the acetamide scaffold.
Mechanistic Insights
The anticancer activity of acetamide derivatives is frequently attributed to their ability to interfere with critical cellular processes. For instance, some derivatives have been shown to induce apoptosis by modulating key signaling pathways, while others function as enzyme inhibitors, disrupting metabolic or proliferative pathways essential for tumor growth. The structural diversity within this class of compounds allows for the fine-tuning of their biological activity and target specificity.
In Vitro Evaluation of Anticancer Activity
A crucial first step in assessing the anticancer potential of novel acetamide derivatives is to determine their cytotoxicity against relevant cancer cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3]
Principle: This assay is based on the ability of mitochondrial succinate dehydrogenase in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, SK-N-SH for neuroblastoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the acetamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[3]
Self-Validating System: The inclusion of both positive and negative controls ensures the reliability of the assay. The positive control validates the assay's ability to detect cytotoxicity, while the negative control provides a baseline for cell viability.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of effective antiepileptic drugs (AEDs) remains a significant therapeutic challenge. Several acetamide derivatives have emerged as promising anticonvulsant agents.[5][6][7][8][9]
Mechanistic Pathways
The anticonvulsant effects of acetamide derivatives are often linked to their interaction with ion channels or neurotransmitter systems that regulate neuronal excitability. Some compounds may act by blocking voltage-gated sodium or calcium channels, thereby reducing neuronal firing. Others may enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[9]
In Vivo Screening for Anticonvulsant Activity
Animal models are indispensable for the preclinical evaluation of potential AEDs.[10][11][12][13][14]
These two models are widely used for the initial screening of anticonvulsant compounds as they represent different types of seizures.[5][8][11][12]
Principle: The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for myoclonic and absence seizures.[11]
Step-by-Step Methodology:
-
Animal Preparation: Use male Swiss albino mice (20-25 g). House the animals under standard laboratory conditions with free access to food and water.
-
Compound Administration: Administer the acetamide derivatives intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle.
-
MES Test:
-
After a predetermined time (e.g., 30 or 60 minutes) following compound administration, apply an electrical stimulus (e.g., 50 mA, 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered protection.
-
-
PTZ Test:
-
After the predetermined time following compound administration, inject a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the mice for the onset of clonic convulsions for a period of 30 minutes. The absence of clonic seizures or a significant delay in their onset indicates anticonvulsant activity.[6]
-
-
Neurotoxicity Assessment (Rotarod Test):
-
To assess potential motor impairment, place the mice on a rotating rod (e.g., 3 cm diameter, 5 rpm).
-
Record the time the animals are able to maintain their balance on the rod. A significant decrease in performance compared to the control group indicates neurotoxicity.[7]
-
Data Analysis: The protective dose (ED50) for the MES and PTZ tests and the toxic dose (TD50) for the rotarod test can be calculated using probit analysis. The protective index (PI = TD50/ED50) provides a measure of the compound's margin of safety.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Acetamide derivatives have demonstrated significant potential in this area.[2][15][16][17][18][19]
Antibacterial Activity
The antibacterial action of acetamide derivatives can be attributed to various mechanisms, including the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. For example, some 2-mercaptobenzothiazole acetamide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[15][17]
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test bacterium.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a two-fold serial dilution of the acetamide derivative in Mueller-Hinton broth in a 96-well plate.[22]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[21][22]
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
| Standard Drug | 2 | 4 |
Antifungal Activity
The antifungal activity of acetamide derivatives can involve the disruption of the fungal cell membrane, inhibition of ergosterol biosynthesis, or interference with cell wall synthesis.[23][24] For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents.[24][25][26]
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.[23][27]
Principle: Similar to antibacterial testing, the goal is to determine the minimum inhibitory concentration (MIC) of the compound against fungal pathogens.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) from a fresh culture.
-
Broth Microdilution: Perform a serial dilution of the acetamide derivative in RPMI-1640 medium in a 96-well plate.
-
Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration that causes a significant inhibition of growth compared to the growth control.[28][29] For some fungi, a trailing effect (reduced but persistent growth at concentrations above the MIC) may be observed.[30]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Acetamide derivatives have been investigated for their anti-inflammatory properties.[4][31][32][33][34]
Mechanism of Action
The anti-inflammatory effects of acetamide derivatives are often associated with the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[32][35]
In Vitro and In Vivo Assessment of Anti-inflammatory Activity
A combination of in vitro and in vivo models is used to evaluate the anti-inflammatory potential of new compounds.[34][35][36][37][38]
Principle: Macrophages, such as the RAW 264.7 cell line, produce NO in response to inflammatory stimuli like lipopolysaccharide (LPS).[34][35] The anti-inflammatory activity of a compound can be assessed by its ability to inhibit this NO production.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the acetamide derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.[35]
-
Principle: The injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[34][37][38]
Step-by-Step Methodology:
-
Animal and Compound Administration: Use Wistar rats (150-200 g). Administer the acetamide derivatives orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw.[38]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing the Workflow
To provide a clear overview of the experimental process for evaluating the biological activity of acetamide derivatives, the following workflow diagram is presented.
Caption: A streamlined workflow for the discovery and preclinical evaluation of acetamide derivatives.
Conclusion and Future Directions
Acetamide derivatives continue to be a rich source of novel therapeutic agents with a broad spectrum of biological activities. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research in this area will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the use of advanced drug delivery systems to enhance their therapeutic efficacy. The integration of computational methods, such as molecular docking and ADMET prediction, will further accelerate the discovery of the next generation of acetamide-based drugs.
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Navigating the Safety Landscape of N-(2,3-Dimethylphenyl)acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,3-Dimethylphenyl)acetamide, a substituted aromatic amide, is a compound of interest in synthetic organic chemistry and drug discovery. Its structural motif is found in various biologically active molecules, making it a valuable intermediate. As with any chemical entity in a research and development setting, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and hazards associated with this compound, drawing upon available data for the compound and its structural isomers to offer a robust framework for risk assessment and safe handling.
Physicochemical Properties
A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics influence its behavior under various laboratory conditions, its potential for environmental distribution, and the appropriate methods for handling and storage.
| Property | Value | Source |
| CAS Number | 134-98-5 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 299.3 °C at 760 mmHg | [3] |
| Flash Point | 173.8 °C | [3] |
| Density | 1.052 g/cm³ | [3] |
| Solubility | Moderately soluble in organic solvents, less soluble in water.[2] |
Hazard Identification and Classification
While a specific, universally adopted GHS classification for this compound is not consistently available across all databases, information from suppliers and data on its isomers provide a strong basis for hazard assessment. The compound is generally classified as an irritant.[4] Its structural analogs, such as N-(2,4-Dimethylphenyl)acetamide and various chloro-N-(dimethylphenyl)acetamides, are consistently classified with the following hazards.[5][6]
-
GHS Hazard Statements (Anticipated):
-
H302: Harmful if swallowed. (Based on data for 2,4- and 2,6- isomers)[5][7]
-
H315: Causes skin irritation. (Based on data for 2,4- isomer and chloro-derivatives)[5][6]
-
H319: Causes serious eye irritation. (Based on data for 2,4- isomer and chloro-derivatives)[5][6]
-
H335: May cause respiratory irritation. (Based on data for 2,4- isomer and chloro-derivatives)[5][6]
-
-
Signal Word: Warning
-
Hazard Pictograms:
Toxicological Profile
Detailed toxicological studies specifically for this compound are limited in publicly accessible literature. However, by examining data for closely related acetamide derivatives, a presumptive toxicological profile can be established to guide safe handling practices.
-
Acute Toxicity:
-
Oral: Expected to be harmful if swallowed. The oral LD50 for the related compound 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide in rats is 317 mg/kg and in mice is 220 mg/kg, indicating significant acute oral toxicity.[7]
-
Dermal: May be harmful in contact with skin.
-
Inhalation: May be harmful if inhaled, with a potential to cause respiratory tract irritation.[6][7]
-
-
Skin Corrosion/Irritation: Causes skin irritation.[5][6] Prolonged or repeated contact should be avoided.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6] Direct contact with the eyes can cause redness, pain, and potential damage.
-
Respiratory or Skin Sensitization: Data is not available, but it is prudent to assume that sensitization is possible and to handle the compound accordingly.
-
Germ Cell Mutagenicity: There is no specific data to suggest that this compound is mutagenic.
-
Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA.[7]
-
Reproductive Toxicity: No specific data is available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][6]
-
Specific Target Organ Toxicity (Repeated Exposure): Data is not available.
Exposure Controls and Personal Protection
A proactive approach to safety through robust exposure controls is critical when handling this compound.
-
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory.
-
For procedures with a risk of aerosol or dust generation, a certified chemical fume hood is mandatory.
-
Eyewash stations and safety showers must be readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are required.[8]
-
Skin Protection:
-
Wear a lab coat and ensure it is kept closed.
-
Chemically resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected prior to use and replaced if signs of degradation are observed.
-
-
Respiratory Protection: For operations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is recommended.[7]
-
-
Hygiene Measures:
Safe Handling, Storage, and Disposal
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[9]
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.[8]
-
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[10]
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound from 2,3-dimethylaniline and an acetylating agent. This protocol is provided for illustrative purposes and must be carried out with a prior risk assessment and adherence to all safety precautions outlined in this guide.
Materials:
-
2,3-Dimethylaniline
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., Dichloromethane, Ethyl acetate)
-
A suitable base (e.g., Pyridine, Triethylamine) if using acetyl chloride
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a chemical fume hood, dissolve 2,3-dimethylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Acylation:
-
Using Acetic Anhydride: Slowly add an equimolar amount of acetic anhydride to the stirred solution. The reaction is often exothermic.
-
Using Acetyl Chloride: Cool the solution in an ice bath. Slowly add an equimolar amount of acetyl chloride to the stirred solution containing the base.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid (if a basic catalyst was used), water, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound.
Risk Assessment Workflow
A systematic approach to risk assessment is essential before undertaking any work with this compound.
Caption: A five-step risk assessment workflow for laboratory procedures.
Conclusion
This compound is a chemical intermediate that requires careful handling due to its potential hazards, including being harmful if swallowed and causing skin, eye, and respiratory irritation. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the safety guidelines outlined in this document, researchers can work with this compound in a safe and effective manner. A proactive and informed approach to safety is the cornerstone of successful and responsible scientific research.
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An In-depth Technical Guide to the Discovery and History of Dimethylphenylacetamide Compounds
Abstract
The dimethylphenylacetamide scaffold represents a cornerstone in medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and evolving applications of these compounds. We will delve into the seminal discovery of early phenylacetamides, tracing their evolution to the development of key pharmaceutical agents. This guide will elucidate the mechanistic underpinnings of their biological activity, with a particular focus on their role as local anesthetics and analgesics through the blockade of voltage-gated sodium channels. Furthermore, we will present detailed synthetic protocols, characterization data, and a critical analysis of the structure-activity relationships that have guided the development of this important class of molecules. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of dimethylphenylacetamide compounds.
Historical Perspective: From Acetanilide to Amide Local Anesthetics
The journey of phenylacetamide derivatives in medicine began serendipitously in the late 19th century with the discovery of the antipyretic and analgesic properties of acetanilide (N-phenylacetamide) in 1886.[1] This finding, born out of the burgeoning coal tar industry, highlighted the therapeutic potential of the phenylacetamide core structure and catalyzed the exploration of other aniline derivatives as potential drugs.[1][2] While acetanilide itself was later limited by its toxicity, its discovery laid the crucial groundwork for the development of safer and more effective analogues.[1]
The subsequent evolution in this field led to the exploration of N,N-disubstituted amides, which offered different stability and reactivity profiles.[2] This line of inquiry culminated in a significant breakthrough in the 1940s with the work of Swedish chemists Nils Löfgren and Bengt Lundqvist. In 1943, they synthesized the first amino amide-type local anesthetic, lidocaine, originally named xylocaine.[3] This discovery marked a paradigm shift from the earlier amino ester-type local anesthetics. Lidocaine exhibited a rapid onset of action, a longer duration of efficacy, and a lower risk of allergic reactions compared to its predecessors.[2] The success of lidocaine spurred further research into related amide structures, including the dimethylphenylacetamide class, as chemists sought to refine the pharmacological properties and explore new therapeutic applications.
Synthetic Methodologies: Crafting the Dimethylphenylacetamide Core
The synthesis of N,N-dimethyl-2-phenylacetamide, the parent compound of this class, is well-established in organic chemistry, with the classical approach being a reliable and high-yielding two-step process.
Classical Synthesis via Acyl Chloride Intermediate
This traditional and industrially favored method commences with phenylacetic acid.[2] The carboxylic acid is first converted to a more reactive acyl chloride intermediate, which is then subjected to amidation with dimethylamine to yield the final product.[2]
Experimental Protocol: Synthesis of N,N-dimethyl-2-phenylacetamide
Step 1: Synthesis of Phenylacetyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place phenylacetic acid (1 equivalent).
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the flask at room temperature.
-
Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude phenylacetyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of N,N-dimethyl-2-phenylacetamide
-
In a separate flask, prepare a solution of dimethylamine (2.2 equivalents) in a suitable aprotic solvent such as diethyl ether or dichloromethane.
-
Cool the dimethylamine solution in an ice bath.
-
Slowly add the crude phenylacetyl chloride from Step 1 to the dimethylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-phenylacetamide.
-
The product can be further purified by vacuum distillation or recrystallization.
Causality Behind Experimental Choices:
-
Use of Thionyl Chloride: Thionyl chloride is a preferred reagent for converting carboxylic acids to acyl chlorides because the byproducts, SO₂ and HCl, are gases, which are easily removed from the reaction mixture, simplifying purification.
-
Excess Dimethylamine: An excess of dimethylamine is used to react with the HCl generated during the amidation step, thus preventing the protonation of the unreacted dimethylamine and ensuring the reaction goes to completion.
-
Aqueous Workup: The series of washes in the workup procedure is critical for removing unreacted starting materials, byproducts (dimethylammonium chloride), and any remaining acid or base, leading to a purer final product.
Alternative Synthetic Routes
While the classical method is robust, other synthetic strategies have been developed:
-
Direct Synthesis from Aryl Methyl Ketones: A metal-free and environmentally friendly approach involves the direct synthesis of α-ketoamides from aryl methyl ketones and dialkylformamides.[2]
-
Palladium-Catalyzed Reactions: Palladium catalysts have been employed for the ortho-arylation of phenylacetamides and in reactions leading to N,N-dimethyl-2-oxo-2-phenylacetamide.[2]
Characterization of N,N-dimethyl-2-phenylacetamide
The structural confirmation of N,N-dimethyl-2-phenylacetamide is typically achieved through spectroscopic methods.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (CDCl₃) | δ ~7.3 ppm (m, 5H, Ar-H), δ ~3.6 ppm (s, 2H, CH₂), δ ~2.9 ppm (s, 6H, N(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~172 ppm (C=O), δ ~136 ppm (Ar-C), δ ~129, 128, 126 ppm (Ar-CH), δ ~42 ppm (CH₂), δ ~36 ppm (N(CH₃)₂) |
| IR (KBr) | ~1645 cm⁻¹ (C=O amide stretch), ~3030, 2930 cm⁻¹ (C-H stretch) |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Many dimethylphenylacetamide derivatives exhibit their primary pharmacological effects, particularly local anesthesia and analgesia, by modulating the function of voltage-gated sodium channels in neuronal cell membranes.[4][5]
The Role of Sodium Channels in Nerve Conduction
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[4] Upon stimulation, these channels open, allowing an influx of sodium ions, which depolarizes the cell membrane and propagates the nerve impulse.[4]
Blockade of Sodium Channels by Dimethylphenylacetamide Compounds
Dimethylphenylacetamide-based local anesthetics act by physically blocking the pore of the voltage-gated sodium channel, thereby preventing sodium influx and halting the propagation of the action potential.[3][4] The mechanism is pH-dependent. In the extracellular fluid, the local anesthetic, which is a weak base, exists in both an uncharged and a charged (protonated) form. The uncharged form is lipophilic and can cross the neuronal membrane.[3] Once inside the slightly more acidic cytoplasm, the equilibrium shifts towards the protonated form.[3] It is this charged, cationic form that binds to a specific receptor site within the sodium channel, leading to its blockade.[3][4][5]
This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, as the local anesthetic has a higher affinity for the open and inactivated states of the sodium channel, which are more prevalent during high-frequency nerve stimulation.[5]
Caption: Mechanism of voltage-gated sodium channel blockade.
Structure-Activity Relationships and Therapeutic Applications
The versatility of the dimethylphenylacetamide scaffold has led to its exploration in various therapeutic areas beyond local anesthesia. The biological activity can be fine-tuned by modifying different parts of the molecule.
Analgesic and Anti-inflammatory Properties
Many phenylacetamide derivatives have been investigated for their analgesic and anti-inflammatory effects.[6][7] The mechanism of action for the anti-inflammatory properties of some derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[8]
| Compound/Derivative | Biological Activity | Quantitative Data | Reference |
| 2-chloro-N,N-diphenylacetamide (AKM-2) | Analgesic | Comparable to diclofenac sodium in hot plate test | [8] |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | Anticancer (Prostate, PC3) | IC₅₀ = 52 µM | [9] |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | Anticancer (Breast, MCF-7) | IC₅₀ = 100 µM | [9] |
| Phenylacetamide derivatives | Antidepressant | % DID up to 82.23% in tail suspension test | [10] |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Antibacterial (Xoo) | EC₅₀ = 156.7 µM | [11] |
Other Therapeutic Areas
-
Anticancer Activity: Certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against prostate and breast cancer cell lines.[9]
-
Antidepressant Potential: Phenylacetamide derivatives have been synthesized and shown to possess significant antidepressant activity in preclinical models.[10]
-
Antibacterial Agents: By incorporating moieties like 4-arylthiazole, N-phenylacetamide derivatives have been developed with notable in vitro antibacterial activity against plant pathogenic bacteria.[11]
Caption: Structure-Activity Relationship (SAR) of dimethylphenylacetamides.
Conclusion and Future Directions
The discovery and development of dimethylphenylacetamide compounds represent a significant chapter in the history of medicinal chemistry. From their conceptual origins in early analgesic research to their establishment as a versatile scaffold for a multitude of therapeutic applications, these compounds continue to be of great interest to the scientific community. The well-understood synthetic routes and the clear, albeit general, structure-activity relationships provide a solid foundation for the design of novel derivatives with enhanced potency and selectivity. Future research will likely focus on leveraging computational modeling to design next-generation dimethylphenylacetamide-based drugs targeting a wider range of diseases, including neurodegenerative disorders and multidrug-resistant infections. The inherent chemical tractability of this scaffold ensures its continued relevance in the ongoing quest for new and improved medicines.
References
- Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. (URL: )
-
Mechanism of local anesthetics on voltage-gated sodium channels in neuronal cell membrane. ResearchGate. (URL: [Link])
-
Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology. (URL: [Link])
-
Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. American Chemical Society. (URL: [Link])
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Molecules. (URL: [Link])
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports. (URL: [Link])
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. (URL: [Link])
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. (URL: [Link])
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- 11. mdpi.com [mdpi.com]
Topic: The Control and Analysis of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide, an Isomeric Impurity in Lidocaine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lidocaine, a cornerstone of local anesthesia, undergoes rigorous quality control to ensure its safety and efficacy. The presence of impurities, even in trace amounts, can have significant implications. This technical guide provides a comprehensive examination of 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide (also known as Lidocaine Impurity F), a critical process-related impurity. We will explore its chemical identity, genesis during synthesis, pharmacopeial status, and the analytical methodologies required for its detection and control. This document is intended to serve as a practical resource for professionals in pharmaceutical development, quality control, and regulatory affairs, offering field-proven insights grounded in authoritative standards.
Introduction: The Imperative of Purity in Lidocaine
Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) is an amino amide-type local anesthetic that functions by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the initiation and conduction of nerve impulses. Its widespread use in medical and dental procedures demands an exceptionally high degree of purity. Pharmaceutical impurities are chemical entities that are not the drug substance itself nor are they excipients. Their presence can impact the drug's safety and efficacy, making impurity profiling a critical component of drug development and manufacturing under the International Council for Harmonisation (ICH) guidelines.
This guide focuses on a specific process-related impurity, 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide. This compound is a positional isomer of lidocaine and its presence is typically indicative of impurities within the starting materials used in the synthesis process. Understanding its origin is key to implementing effective control strategies.
Chemical Identity and Genesis of an Isomeric Impurity
The primary synthesis route for lidocaine begins with 2,6-dimethylaniline. The impurity, 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide, arises when the isomeric starting material, 2,3-dimethylaniline, is present as a contaminant. This contaminant follows the same synthetic pathway as the intended reactant, leading to the formation of the isomeric final product.
The two-step synthesis is illustrated below. The first diagram shows the intended synthesis of Lidocaine, while the second shows the parallel reaction that forms the impurity when 2,3-dimethylaniline is present.
Lidocaine Synthesis Pathway
The synthesis involves two main steps:
-
Amide Formation: 2,6-dimethylaniline is reacted with an acylating agent, typically chloroacetyl chloride, to form the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.
-
Nucleophilic Substitution: The intermediate is then reacted with diethylamine, which displaces the chlorine atom in a nucleophilic substitution (SN2) reaction to form the final lidocaine molecule.
Impurity Formation Pathway
If the 2,6-dimethylaniline starting material is contaminated with 2,3-dimethylaniline, a parallel reaction occurs, yielding the isomeric impurity.
Methodological & Application
Application Note: A Validated Protocol for the Laboratory-Scale Synthesis of N-(2,3-Dimethylphenyl)acetamide
Abstract
This application note provides a detailed, validated protocol for the synthesis of N-(2,3-Dimethylphenyl)acetamide (also known as 2',3'-Acetoxylidide), a valuable acetanilide derivative. The described method employs the robust and efficient N-acetylation of 2,3-dimethylaniline using acetic anhydride. This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive guide, encompassing the underlying reaction mechanism, a step-by-step experimental procedure, purification techniques, and critical safety considerations. The causality behind procedural choices is explained to empower users to adapt and troubleshoot the synthesis effectively.
Introduction and Scientific Principle
This compound (CAS No. 134-98-5) is an organic compound belonging to the class of N-arylacetamides.[1] While its direct applications are specialized, it serves as a crucial intermediate in organic synthesis and as a structural analog in medicinal chemistry research. The synthesis of such amides is a fundamental transformation in organic chemistry, often used to introduce a stable acetyl protecting group onto an amine, thereby moderating its reactivity.[2]
The protocol herein describes the synthesis via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which subsequently collapses, expelling a stable acetate leaving group. A final deprotonation step yields the thermodynamically stable amide product, this compound. The use of sodium acetate in the reaction mixture serves to neutralize the acetic acid byproduct, shifting the equilibrium towards the product and facilitating its precipitation from the aqueous solution.[3][4]
Reaction Scheme and Workflow
The synthesis proceeds according to the following reaction scheme:
The overall experimental process is summarized in the workflow diagram below.
Sources
Application Notes & Protocols: N-Acylation of 2-Aminothiophene-3-carbonitrile
Abstract
This comprehensive guide provides detailed methodologies for the N-acylation of 2-aminothiophene-3-carbonitrile, a critical transformation for synthesizing a wide array of biologically active compounds and functional materials. As a key heterocyclic building block, the targeted modification of its 2-amino group is a frequent objective in medicinal chemistry and drug development. This document details three robust and widely applicable protocols: acylation via acyl chlorides under basic conditions, reaction with acid anhydrides, and amide bond formation using carboxylic acids with carbodiimide coupling agents. Each section offers a step-by-step protocol, an in-depth discussion of the underlying chemical principles, and expert insights into optimizing reaction conditions for yield and purity.
Introduction: Significance of N-Acylated 2-Aminothiophene-3-carbonitriles
The 2-aminothiophene-3-carbonitrile scaffold is a privileged structure in chemical synthesis. Its derivatives are precursors to a variety of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which exhibit a broad spectrum of biological activities, including kinase inhibition and antimicrobial effects. The N-acylation of the 2-amino group is a fundamental step that not only serves to protect the amine during subsequent reactions but also introduces key structural motifs that can modulate the pharmacological profile of the final molecule.[1][2][3] Understanding and mastering these acylation techniques is therefore essential for researchers in the field.
This guide is designed to provide both the foundational knowledge and the practical steps required to successfully perform these transformations, ensuring reproducibility and high-quality outcomes.
Core Principles: The Chemistry of N-Acylation
The N-acylation of 2-aminothiophene-3-carbonitrile is a classic example of nucleophilic acyl substitution . The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride, anhydride, or an activated carboxylic acid). This attack forms a transient tetrahedral intermediate. The reaction is completed when this intermediate collapses, expelling a leaving group (e.g., Cl⁻, carboxylate) and, after deprotonation, yielding the stable amide product.[4][5]
The choice of method depends on factors such as the availability and stability of the acylating agent, the scale of the reaction, and the presence of other sensitive functional groups in the molecule.
Method 1: Acylation with Acyl Chlorides
This is one of the most direct and common methods for N-acylation due to the high reactivity of acyl chlorides. The reaction is typically performed in an inert aprotic solvent in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[6][7] This procedure is often referred to as a Schotten-Baumann reaction.[4][8]
Causality and Experimental Choices
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is crucial. It acts as an acid scavenger, reacting with the HCl formed.[1][9] Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[9][10]
-
Solvent: Anhydrous aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are used to dissolve the reactants and prevent hydrolysis of the highly reactive acyl chloride.[1][11]
-
Temperature: The initial addition of the acyl chloride is often performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions. The reaction is then typically allowed to warm to room temperature to ensure completion.[12]
Experimental Workflow Diagram
Caption: Workflow for N-acylation using an acyl chloride.
Protocol 1: Synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide [1][11]
-
Materials:
-
2-aminothiophene-3-carbonitrile (1.24 g, 10 mmol, 1.0 eq.)
-
Triethylamine (TEA) (1.01 g, 1.4 mL, 10 mmol, 1.0 eq.)
-
2-(Thiophen-2-yl)acetyl chloride (1.77 g, 11 mmol, 1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF) (22 mL)
-
Acetonitrile (for crystallization)
-
Deionized water
-
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophene-3-carbonitrile (10 mmol) and triethylamine (10 mmol) in 12 mL of anhydrous THF under an inert atmosphere (e.g., Nitrogen).
-
In a separate flask, dissolve 2-(thiophen-2-yl)acetyl chloride (11 mmol) in 10 mL of anhydrous THF.
-
Cool the amine solution to 0 °C using an ice-water bath.
-
Slowly add the solution of 2-(thiophen-2-yl)acetyl chloride dropwise to the stirred amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 15 hours at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.
-
Wash the collected solid product thoroughly with water to remove any remaining salts.
-
Filter the solid, dry it under vacuum, and recrystallize from acetonitrile to yield the pure product.
-
Method 2: Acylation with Acid Anhydrides
Acid anhydrides are excellent acylating agents, generally less reactive and easier to handle than acyl chlorides. The reaction mechanism is analogous, but the leaving group is a carboxylate anion instead of a chloride ion.[5] Two equivalents of the amine may be required if no other base is used: one to act as the nucleophile and one to neutralize the carboxylic acid byproduct.[5] However, adding a non-nucleophilic base like pyridine is common practice.
Causality and Experimental Choices
-
Reactivity: Symmetrical anhydrides like acetic anhydride are ideal to avoid the formation of multiple products.[13]
-
Byproduct: The byproduct is a carboxylic acid, which is less corrosive than HCl. This can be advantageous, but it must still be neutralized or removed.
-
Catalysis: The reaction can be slow and may require heating or the use of a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).
Protocol 2: General Procedure for Acetylation
-
Materials:
-
2-aminothiophene-3-carbonitrile (1.0 eq.)
-
Acetic Anhydride (1.2 eq.)
-
Pyridine (as solvent or co-solvent) or Triethylamine (1.5 eq.)
-
Dichloromethane (DCM) (if not using pyridine as solvent)
-
-
Procedure:
-
Dissolve 2-aminothiophene-3-carbonitrile (1.0 eq.) in pyridine or in DCM containing triethylamine (1.5 eq.).
-
Add acetic anhydride (1.2 eq.) dropwise to the solution at room temperature.
-
Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) if the reaction is slow. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product and hydrolyze any excess anhydride.[5]
-
If DCM was used, separate the organic layer. Wash it sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution (to remove acetic acid), and brine.
-
If pyridine was the solvent, filter the precipitated product and wash thoroughly with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
-
Method 3: Amide Coupling with Carboxylic Acids
When the desired acyl chloride or anhydride is unavailable or unstable, direct coupling of a carboxylic acid with the amine is a powerful alternative. This requires a coupling agent to activate the carboxylic acid by converting its hydroxyl group into a better leaving group.[14] Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[15][16]
Mechanism and Experimental Choices
The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[17][18] This intermediate is then attacked by the amine to form the amide bond, releasing a urea byproduct.
-
Coupling Agent: EDC is often preferred in modern synthesis because its urea byproduct is water-soluble, simplifying purification.[17] DCC's byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and is removed by filtration.[19]
-
Additives: Additives like 1-Hydroxybenzotriazole (HOBt) are often included. They react with the O-acylisourea intermediate to form an active ester, which can reduce side reactions and minimize potential racemization if the carboxylic acid has a chiral center.
-
Solvent: Aprotic solvents such as DMF or DCM are standard choices for these reactions.[15]
Carbodiimide Coupling Mechanism Diagram
Caption: Simplified mechanism of EDC-mediated amide coupling.
Protocol 3: General Procedure using EDC Coupling
-
Materials:
-
2-aminothiophene-3-carbonitrile (1.0 eq.)
-
Carboxylic acid (1.1 eq.)
-
EDC hydrochloride (1.2 eq.)
-
1-Hydroxybenzotriazole (HOBt) (optional, 0.5 - 1.2 eq.)
-
A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) (2-3 eq.)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) and HOBt (if used) in anhydrous DCM or DMF.
-
Add 2-aminothiophene-3-carbonitrile (1.0 eq.) to the solution.
-
Add DIPEA (2-3 eq.) to the mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid or dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Comparative Summary of Methods
| Feature | Method 1: Acyl Chloride | Method 2: Acid Anhydride | Method 3: EDC Coupling |
| Acylating Agent | R-COCl | (R-CO)₂O | R-COOH |
| Reactivity | Very High | High | Moderate (Requires Activation) |
| Byproducts | HCl (corrosive), Base Salt | R-COOH, Base Salt | Water-soluble Urea (EDC) |
| Conditions | Often 0 °C to RT, anhydrous | RT to moderate heat | 0 °C to RT, anhydrous |
| Key Advantage | High reactivity, fast reactions | Easier to handle than acyl chlorides | Wide substrate scope, mild conditions |
| Key Disadvantage | Moisture sensitive, corrosive byproduct | Less reactive, may need heat/catalyst | Cost of reagents, more complex |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially for Method 1.
-
Confirm the quality of the acylating/coupling agent.
-
Increase reaction time or apply gentle heating (for Methods 2 and 3).
-
Ensure sufficient base was used to neutralize acid byproducts.
-
-
No Reaction:
-
The 2-amino group may be deactivated. Ensure the starting material is pure.
-
The acylating agent may be too sterically hindered. Consider a different coupling method.
-
-
Multiple Products:
-
Side reactions may occur at high temperatures. Maintain temperature control.
-
If using an unsymmetrical anhydride, expect multiple products.
-
The nitrile group could be susceptible to hydrolysis under harsh acidic or basic workup conditions. Use mild workup procedures.
-
Safety Precautions
-
Acyl Chlorides: Highly reactive, corrosive, and lachrymatory. Handle exclusively in a well-ventilated fume hood. Reacts violently with water.
-
Acid Anhydrides: Corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Solvents: DCM, THF, and DMF are hazardous. Avoid inhalation and skin contact. Use in a fume hood.
-
Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors.[9] They are irritants. DIPEA is corrosive. Handle with care.
-
Coupling Agents: EDC and DCC are sensitizers and irritants. Avoid skin contact and inhalation.
References
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
askIITians. (2025). Pyridine acts as a base and a solvent in the acylation of amines. Retrieved from [Link]
-
eSaral. (n.d.). What is the role of pyridine in the acylation. Retrieved from [Link]
-
Pearson+. (n.d.). Why is pyridine often used in acylation reactions? Study Prep. Retrieved from [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chem Asian J. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Retrieved from [Link]
-
Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. Retrieved from [Link]
-
Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
University of Illinois Chemistry. (2013). RECENT ADVANCES IN AMIDE AND PEPTIDE BOND FORMATION. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Thieme. (n.d.). 3.4 Acid Anhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
PubMed. (2011). New Methodology for the N-alkylation of 2-amino-3-acylthiophenes. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Retrieved from [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides. Retrieved from [Link]
-
PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
Reddit. (2023). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]
-
MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Retrieved from [Link]
-
YouTube. (2020). Acylation using an anhydride. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). From cycloheptathiophene-3-carboxamide to oxazinone-based derivatives as allosteric HIV-1 ribonuclease H inhibitors. Retrieved from [Link]
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Application Note: Synthesis of N-(2,6-dimethylphenyl)acetamide via Acylation of 2,6-dimethylaniline
Abstract
This application note provides a comprehensive guide for the synthesis of N-(2,6-dimethylphenyl)acetamide, a key intermediate in the production of various pharmaceuticals, notably the local anesthetic Lidocaine.[1] The protocol details the acylation of 2,6-dimethylaniline with acetyl chloride. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical characterization of the final product.
Introduction
The formation of an amide bond through the acylation of amines is a cornerstone of organic synthesis, particularly within the pharmaceutical industry.[2] The reaction between 2,6-dimethylaniline and acetyl chloride to form N-(2,6-dimethylphenyl)acetamide is a classic example of nucleophilic acyl substitution.[3][4] The steric hindrance provided by the two methyl groups on the aniline ring influences the reactivity and necessitates specific reaction conditions to achieve high yields and purity. This guide provides a robust and validated protocol to ensure the successful synthesis and isolation of the target compound.
Scientific Principles and Mechanism
The acylation of 2,6-dimethylaniline proceeds via a nucleophilic addition-elimination mechanism.[5] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a chloride ion and a proton to yield the stable amide product, N-(2,6-dimethylphenyl)acetamide, and hydrochloric acid as a byproduct.[6]
To drive the reaction to completion, a base is often employed to neutralize the hydrochloric acid formed.[7] In many protocols, a weak base like sodium acetate is used.[5][8] The base prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[9]
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis of N-(2,6-dimethylphenyl)acetamide. Adherence to safety precautions is paramount.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,6-Dimethylaniline | 121.18 | 3.0 mL (2.9 g) | 24.0 |
| Acetyl Chloride | 78.50 | 2.1 mL (2.3 g) | 29.3 |
| Glacial Acetic Acid | 60.05 | 15 mL | - |
| Sodium Acetate | 82.03 | 25 mL (0.333 M aq. solution) | 8.3 |
| Toluene | 92.14 | As needed for recrystallization | - |
Equipment
-
125 mL Erlenmeyer flask
-
Graduated cylinders (10 mL and 25 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 125 mL Erlenmeyer flask, combine 3.0 mL of 2,6-dimethylaniline with 15 mL of glacial acetic acid.[5] Place the flask on a magnetic stirrer and begin stirring.
-
Addition of Acetyl Chloride: Carefully and slowly add 2.1 mL of acetyl chloride to the stirred solution.[10] This reaction is exothermic, and a precipitate of the amide product may form almost immediately.[3]
-
Reaction Completion and Precipitation: After the addition is complete, continue stirring the mixture for 10 minutes. To ensure complete precipitation and to neutralize the generated HCl, add 25 mL of a 0.333 M aqueous sodium acetate solution to the flask.[5][8]
-
Isolation of Crude Product: Cool the mixture in an ice bath to maximize crystallization.[11] Collect the solid product by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the filter cake thoroughly with cold water to remove any remaining acetic acid and salts.[3] Continue washing until the filtrate is neutral.
-
Drying: Press the solid dry on the filter paper. The product can be air-dried or dried in a vacuum oven at a low temperature.
-
Purification (Recrystallization): For higher purity, the crude product can be recrystallized. A suitable solvent system is a mixture of ethyl acetate and ligroin or toluene.[12] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals. Filter the purified crystals and dry them thoroughly.
Caption: Experimental workflow for synthesis.
Product Characterization
The identity and purity of the synthesized N-(2,6-dimethylphenyl)acetamide should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 150-151 °C[11] |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.84 (s, 1H, NH), 7.10-6.95 (m, 3H, Ar-H), 2.25 (s, 6H, Ar-CH₃), 2.20 (s, 3H, COCH₃)[13] |
| ¹³C NMR (CDCl₃) | δ 169.0 (C=O), 135.5 (Ar-C), 134.8 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 23.5 (COCH₃), 18.5 (Ar-CH₃) |
| IR (KBr) | ν (cm⁻¹): ~3260 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |
| Mass Spectrometry (ESI) | m/z: 164.1 [M+H]⁺ |
Safety and Handling
2,6-Dimethylaniline: This compound is toxic and can be readily absorbed through the skin.[5] It is also a suspected carcinogen.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Handle this chemical in a well-ventilated fume hood.[14]
Acetyl Chloride: Acetyl chloride is highly flammable, corrosive, and a lachrymator (causes tearing).[5][15] It reacts violently with water, releasing toxic hydrogen chloride gas.[16][17] All manipulations should be performed in a fume hood, away from ignition sources.[16] Ensure all glassware is dry before use.[18] In case of skin contact, immediately flush with copious amounts of water.[16]
Glacial Acetic Acid: This reagent is corrosive and can cause severe skin burns and eye damage. Handle with care and appropriate PPE.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Organic waste should be collected in a designated container.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure slow addition of acetyl chloride to prevent side reactions. Check the purity of starting materials. |
| Loss of product during workup. | Ensure the reaction mixture is sufficiently cooled before filtration. Minimize the amount of solvent used for recrystallization. | |
| Product is an oil or does not solidify | Impurities present. | Wash the crude product thoroughly with cold water. Attempt recrystallization from a different solvent system. |
| Product is discolored | Impurities from starting materials or side reactions. | Recrystallize the product, possibly with the addition of activated charcoal to remove colored impurities. |
Conclusion
This application note provides a detailed and reliable protocol for the acylation of 2,6-dimethylaniline with acetyl chloride. By following the outlined procedures and adhering to the safety guidelines, researchers can confidently synthesize N-(2,6-dimethylphenyl)acetamide with high yield and purity. The mechanistic insights and troubleshooting guide further support the successful execution of this important chemical transformation.
References
- The 2-Step Synthesis of Lidocaine Review.
- Application Notes and Protocols: Synthesis of Lidocaine via 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Benchchem.
- N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis.
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - ChemicalBook.
- Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Benchchem.
- Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com.
- Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide - Queen's University Belfast.
- Amide Synthesis - Fisher Scientific.
- An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate.
- 2,6-Dimethylaniline - Santa Cruz Biotechnology.
- Acetyl chloride - Safety Data Sheet.
- Acetyl chloride - SAFETY DATA SHEET.
- Syntheses of Medicinal Compounds.
- SAFETY DATA SHEET - Merck Millipore.
- The Preparation of Lidocaine | Journal of Chemical Education - ACS Publications.
- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Request PDF - ResearchGate.
- Chem 302L / Su07 The Synthesis of Lidocaine Introduction Lidocaine (trade names Lidothesin, Xylocain, Anestacon) is an important - Sandiego.
- the preparation of amides - Chemguide.
- Solved Synthesis of Lidocaine a Local Anesthetic( Two Step | Chegg.com.
- Amide Formation Part 2: Preparation of Lidocaine Lab Report - Chemistry Connected.
- Synthesis of N-(2,6-dimethylphenyl)-α-chloroacetamide - PrepChem.com.
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- 10. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide [qub.ac.uk]
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- 12. prepchem.com [prepchem.com]
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The Versatility of N-(2,3-Dimethylphenyl)acetamide in Synthetic Chemistry: Application Notes and Protocols
Introduction
N-(2,3-Dimethylphenyl)acetamide, also known as 2',3'-acetoxylidide, is a valuable and versatile starting material in organic synthesis.[1][2] Its unique structural features, comprising a substituted aromatic ring and a reactive acetamide group, make it a key precursor for the synthesis of a wide range of molecules, from pharmaceuticals to fine chemicals.[3][4] This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in several key chemical transformations. We will delve into its critical role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Mefenamic Acid, explore its reactivity in the Vilsmeier-Haack reaction, and examine its potential in cyclization reactions to form heterocyclic scaffolds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 134-98-5 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [2] |
| Appearance | Solid | [3] |
| Boiling Point | 299.3°C at 760 mmHg | [2] |
| Melting Point | 173.8°C | [2] |
| Density | 1.052 g/cm³ | [2] |
Core Synthetic Applications
This compound serves as a pivotal building block in several important synthetic transformations. This guide will focus on three key areas:
-
Hydrolysis and Subsequent Ullmann Condensation: The synthesis of Mefenamic Acid.
-
Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction.
-
Cyclization Reactions: Formation of Heterocyclic Systems.
Application 1: Synthesis of Mefenamic Acid
Mefenamic acid, a widely used NSAID, can be synthesized in a multi-step process starting from this compound.[5][6] The synthesis involves the initial hydrolysis of the acetamide to yield 2,3-dimethylaniline, followed by an Ullmann condensation with 2-chlorobenzoic acid.[4][7]
Workflow for Mefenamic Acid Synthesis
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]
- 3. Synthesis method of mefenamic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. lookchem.com [lookchem.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN106380414B - A kind of mefenamic acid and its synthesis technology - Google Patents [patents.google.com]
Application Notes & Protocols for N-(2,3-Dimethylphenyl)acetamide in Pharmaceutical Research
Abstract
N-(2,3-Dimethylphenyl)acetamide, also known as 2',3'-Acetoxylidide, is a fine chemical with niche but important applications in the pharmaceutical sciences. While not an active pharmaceutical ingredient (API) itself, its relevance stems from its roles as a known human metabolite, a potential synthetic intermediate for novel chemical entities, and a structural component of impurities in widely used drugs like Lidocaine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, applications, and relevant experimental protocols for this compound.
Introduction and Chemical Profile
This compound is an organic compound featuring an acetamide group linked to a 2,3-dimethylphenyl ring.[1] Its structure imparts moderate solubility in organic solvents and limited solubility in water.[1] The presence of the amide functional group allows for hydrogen bonding interactions, which can influence its physical properties and interactions with biological systems.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Synonyms | 2',3'-Acetoxylidide, 2,3-Dimethylacetanilide | PubChem[3] |
| CAS Number | 134-98-5 | PubChem[3] |
| Molecular Formula | C₁₀H₁₃NO | PubChem[3] |
| Molecular Weight | 163.22 g/mol | PubChem[3][4] |
| Appearance | Solid at room temperature | CymitQuimica[1] |
| SMILES | CC1=C(C=CC=C1)NC(=O)C | PubChem[3] |
Key Applications in Pharmaceutical Research
The utility of this compound in pharmaceutical research is multifaceted, primarily centering on analytical chemistry, metabolic studies, and synthetic chemistry.
Metabolite Identification and Toxicology
This compound is a known human metabolite of 2,3-dimethylaniline.[3] 2,3-Dimethylaniline (also known as 2,3-xylidine) is an industrial chemical, and understanding its metabolic fate is crucial for toxicological risk assessment. The study of this compound is therefore relevant in the fields of toxicology and drug metabolism, where it can serve as a reference standard to confirm the metabolic pathways of parent aniline compounds.
Reference Standard for Impurity Profiling
While N-(2,6-Dimethylphenyl)acetamide is a more commonly cited precursor and impurity of the local anesthetic Lidocaine,[4] the isomeric N-(2,3-dimethylphenyl) core structure is found in related impurities. Specifically, 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide is designated as Lidocaine EP Impurity F .[5][6] Therefore, this compound and its derivatives are critical tools for:
-
Analytical Method Development: Developing and validating chromatographic methods (HPLC, GC) to detect and quantify impurities in Lidocaine API and finished drug products.
-
Quality Control (QC): Serving as a characterization standard in routine QC testing to ensure the purity and safety of pharmaceutical products.[7]
-
Forced Degradation Studies: Helping to identify potential degradants that may form under stress conditions (e.g., heat, light, acid, base).
Scaffold for Synthesis of Bioactive Molecules
The acetamide scaffold is a common feature in many biologically active compounds and approved drugs.[8] The N-(dimethylphenyl)acetamide core can be used as a starting point or building block (intermediate) for the synthesis of novel compounds with potential therapeutic activity.[1]
Research has shown that more complex molecules incorporating the N-(2,3-dimethylphenyl) moiety exhibit significant biological activity. For example, derivatives like 2-((2,3-dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide have been synthesized and investigated as potent urease inhibitors, which have potential applications in treating infections caused by urease-producing bacteria like Helicobacter pylori.[9]
This demonstrates the value of the this compound scaffold in medicinal chemistry programs aimed at discovering new drugs.
Experimental Protocols
Protocol 1: Use of this compound as a Reference Standard in HPLC Analysis of Lidocaine Impurities
Objective: To outline a general procedure for using this compound or its relevant derivative (e.g., Lidocaine Impurity F) as a reference standard for the identification and quantification of impurities in a Lidocaine drug substance sample.
Materials:
-
This compound (or Lidocaine Impurity F) Reference Standard
-
Lidocaine HCl sample for analysis
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or other suitable buffer components)
-
Volumetric flasks, pipettes, and vials
Methodology:
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard.
-
Dissolve the standard in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) in a 100 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Fill to the mark with the solvent and mix thoroughly.
-
-
Working Standard Solution Preparation (e.g., 1 µg/mL):
-
Perform serial dilutions of the stock solution to achieve a final concentration relevant to the impurity threshold (e.g., 0.1% of the sample concentration). For instance, dilute 1 mL of the stock solution to 100 mL with the mobile phase.
-
-
Sample Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 100 mg of the Lidocaine HCl sample.
-
Dissolve in the mobile phase in a 100 mL volumetric flask.
-
Sonicate to dissolve, fill to the mark, and mix.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis and Data Interpretation:
-
Inject a blank (mobile phase), followed by the working standard solution.
-
Inject the sample solution.
-
Identification: Compare the retention time of any peak in the sample chromatogram with the retention time of the reference standard.
-
Quantification: Calculate the concentration of the impurity in the sample using the peak area of the standard and the sample, based on the known concentration of the working standard.
-
Causality and Validation: The use of a qualified reference standard is the cornerstone of accurate impurity profiling. By comparing retention times and detector responses, one can confidently identify and quantify known impurities, ensuring the drug product meets the stringent safety and quality standards set by regulatory bodies.
Protocol 2: Synthesis of a Bioactive Derivative from an N-(Aryl)acetamide Scaffold
Objective: To provide a representative, two-step synthetic workflow for the N-alkylation of an acetamide, illustrating how this compound could be functionalized to create more complex molecules for screening in pharmaceutical research. This protocol is based on general chemical principles, such as those used to synthesize Lidocaine and its analogs.[10]
Workflow Diagram:
Caption: Synthetic workflow for functionalizing the this compound scaffold.
Step 1: Synthesis of 2-Chloro-N-(2,3-dimethylphenyl)acetamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Acylation: Cool the solution to 0-5 °C in an ice bath. Add a base (e.g., sodium acetate or a non-nucleophilic amine, 1.1 equivalents) to neutralize the HCl byproduct.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The choice of an acylating agent is critical for introducing the reactive handle for the next step.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the chlorinated intermediate.
Step 2: Synthesis of 2-(Dialkylamino)-N-(2,3-dimethylphenyl)acetamide
-
Reaction Setup: Dissolve the 2-Chloro-N-(2,3-dimethylphenyl)acetamide intermediate (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF in a sealed reaction vessel.
-
Amination: Add the desired secondary amine (e.g., diethylamine, 2-3 equivalents). The excess amine serves both as the nucleophile and the base to neutralize the HCl formed.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. The elevated temperature is necessary to drive the nucleophilic substitution reaction to completion.
-
Monitoring and Workup: Monitor the reaction by TLC. After completion, cool the mixture and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove excess amine and salts. Extract the aqueous layer again with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified using column chromatography on silica gel to achieve high purity.
Expert Insight: This two-step process is a classic and robust method for creating a library of compounds. By varying the secondary amine in Step 2, researchers can rapidly generate a diverse set of molecules for structure-activity relationship (SAR) studies, a fundamental practice in drug discovery.
Visualization of Logical Relationships
The following diagram illustrates the relationship between this compound and its key roles in pharmaceutical research.
Caption: Roles of this compound in pharmaceutical R&D.
References
- Lidocaine EP Impurity F - Quality Control Chemicals (QCC). Vertex AI Search.
- N-Nitroso Lidocaine Impurity F | CAS No: NA. Vertex AI Search.
- Lidocaine EP Impurity F - Aligns Pharma. Aligns Pharma.
- Lidocaine EP Impurity F | CAS No- 142713-08-4 | Simson Pharma Limited. Simson Pharma.
- Lidocaine-impurities - Pharmaffiliates.
- 2',3'-Acetoxylidide | C10H13NO | CID 8656 - PubChem.
- CAS 134-98-5: this compound | CymitQuimica. CymitQuimica.
- This compound - PMC - NIH.
- N-(2,6-Dimethylphenyl)acetamide - Benchchem. Benchchem.
- New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. Archives of Pharmacy Practice.
- CAS 134-98-5 Acetamide,N-(2,3-dimethylphenyl)- - Alfa Chemistry. Alfa Chemistry.
- 2',3'-ACETOXYLIDIDE - gsrs.
- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC - PubMed Central.
- The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD.NINGBO INNO PHARMCHEM CO.,LTD.
- 2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}amino)acetamide hydrochloride | SCBT. Santa Cruz Biotechnology.
- 134-98-5|this compound|BLD Pharm. BLD Pharm.
- Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry. Arabian Journal of Chemistry.
- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research.
- 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride | Pharmaffiliates.
- 2-CHLORO-2',3'-ACETOXYLIDIDE AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Reliable KSM - Punagri. Punagri.
Sources
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- 3. 2',3'-Acetoxylidide | C10H13NO | CID 8656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
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- 6. Lidocaine EP Impurity F | Aligns Pharma [alignspharma.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. archivepp.com [archivepp.com]
- 9. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Reliable KSM [punagri.com]
Application Notes and Protocols: N-(2,3-Dimethylphenyl)acetamide and its Analogs as Intermediates for Local Anesthetics
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed technical guide on the synthesis and application of N-(2,3-dimethylphenyl) acetamide derivatives as pivotal intermediates in the development of local anesthetics. While the 2,6-dimethylphenyl isomer forms the backbone of Lidocaine, the 2,3-dimethylphenyl scaffold is of significant interest for creating structural analogs with potentially modulated pharmacological profiles. These notes elucidate the underlying chemical principles, provide validated, step-by-step protocols for synthesis and characterization, and offer insights into the causality behind experimental choices, targeting researchers and professionals in drug development and medicinal chemistry.
Introduction: The Role of Acetanilide Scaffolds in Local Anesthesia
Local anesthetics are essential therapeutic agents that reversibly block nerve impulse transmission, inducing a temporary loss of sensation in a specific body area.[1] The mechanism of action for most local anesthetics involves the blockade of voltage-gated sodium channels (VGSCs) within the neuronal membrane, preventing the influx of sodium ions required for depolarization and action potential propagation.[2][3][4]
The amino-amide class of anesthetics, exemplified by Lidocaine, is renowned for its stability and efficacy.[5] These molecules typically consist of three components: an aromatic (lipophilic) group, an intermediate amide linkage, and a tertiary amine (hydrophilic) group. The N-substituted dimethylphenyl acetamide core serves as the critical link between the aromatic head and the eventual amine tail. The synthesis of this core structure, specifically the chloroacetylated derivative, is the foundational step for producing the final active pharmaceutical ingredient (API).
This guide focuses on the N-(2,3-dimethylphenyl) scaffold. The synthetic route is analogous to the well-established synthesis of Lidocaine[6][7][8], involving a two-step process:
-
Acylation: The formation of an N-aryl amide bond via nucleophilic acyl substitution. Specifically, the chloroacetylation of 2,3-dimethylaniline to produce the key intermediate, 2-chloro-N-(2,3-dimethylphenyl)acetamide.
-
Amination: A nucleophilic substitution (SN2) reaction where the chloro-intermediate is reacted with a secondary amine (e.g., diethylamine) to introduce the hydrophilic terminus and complete the anesthetic molecule.
Synthesis of the Key Intermediate: 2-Chloro-N-(2,3-dimethylphenyl)acetamide
The primary and most direct precursor for the amination step is not the simple acetamide but its α-chloro derivative. The synthesis of this intermediate is a robust and well-understood nucleophilic acyl substitution reaction.
Underlying Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via an addition-elimination mechanism.[9] The nitrogen atom of 2,3-dimethylaniline, bearing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[10] This electrophilicity is induced by the strong electron-withdrawing effects of both the carbonyl oxygen and the two chlorine atoms. The initial nucleophilic attack forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[9][11]
The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[11] To prevent the protonation and deactivation of the starting amine, a weak base, such as sodium acetate, is typically added to the reaction mixture to neutralize the acid as it forms.[6][12]
Visualization of the Synthetic Pathway
The overall two-step synthesis to produce a Lidocaine analog from 2,3-dimethylaniline is illustrated below.
Caption: Overall synthetic workflow from starting materials to the final anesthetic analog.
Experimental Protocol: Synthesis of 2-Chloro-N-(2,3-dimethylphenyl)acetamide
This protocol details the laboratory-scale synthesis of the critical chloro-amide intermediate.
Materials & Equipment:
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Ice bath
-
Büchner funnel and filter flask for vacuum filtration
-
2,3-Dimethylaniline (2,3-Xylidine)
-
Glacial Acetic Acid
-
Chloroacetyl chloride
-
Sodium Acetate, trihydrate
-
Deionized water
Safety Precautions:
-
2,3-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause organ damage through prolonged exposure.[13] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Chloroacetyl chloride: Highly corrosive, causes severe skin burns and eye damage. Reacts violently with water and is a lachrymator.[14][15] All handling must be performed in a well-ventilated fume hood with extreme care.
-
Glacial Acetic Acid: Corrosive. Handle with care.
Procedure:
-
In a 250 mL Erlenmeyer flask, combine 5.0 mL of 2,3-dimethylaniline with 20 mL of glacial acetic acid. Place the flask on a magnetic stirrer and begin stirring.
-
Causality: Glacial acetic acid serves as a polar aprotic solvent that readily dissolves the aniline starting material.
-
Slowly, and with continuous stirring, add 4.0 mL of chloroacetyl chloride to the solution. The addition should be dropwise or in small portions to control the exothermic reaction.[] The reaction is often vigorous.[]
-
After the addition is complete, continue stirring the mixture at room temperature for 30-40 minutes to ensure the reaction proceeds to completion.
-
In a separate beaker, prepare a solution by dissolving 8.0 g of sodium acetate trihydrate in 100 mL of deionized water.
-
Causality: Sodium acetate acts as a base to neutralize the HCl generated during the reaction. This prevents the protonation of the unreacted 2,3-dimethylaniline, which would otherwise form an unreactive ammonium salt.
-
Add the sodium acetate solution to the reaction flask. A thick, light-colored precipitate of the product should form.
-
Cool the mixture thoroughly in an ice bath for 15-20 minutes to maximize crystal formation and minimize product loss in the filtrate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold deionized water (2x 50 mL) to remove any remaining acetic acid and salts.
-
Press the product as dry as possible on the funnel. Allow the solid to air-dry completely until the next step. A typical yield is 70-85%.
Quantitative Data and Properties
| Parameter | 2,3-Dimethylaniline | Chloroacetyl Chloride | 2-Chloro-N-(2,3-dimethylphenyl)acetamide |
| Molecular Formula | C₈H₁₁N | C₂H₂Cl₂O | C₁₀H₁₂ClNO |
| Molar Mass ( g/mol ) | 121.18 | 112.94 | 197.66[17] |
| Typical Quantity | 5.0 mL (~4.9 g) | 4.0 mL (~5.7 g) | Theoretical Yield: ~7.9 g |
| Molar Equiv. | 1.0 | ~1.25 | - |
| Appearance | Colorless/Yellow Liquid | Colorless Liquid | White to beige powder/crystal[18] |
| Melting Point (°C) | 2.5 | -22 | 150-151 (for 2,6-isomer)[18] |
Synthesis of a Local Anesthetic Analog
The chloro-amide intermediate is now used to build the final molecule through an SN2 reaction with a secondary amine. We use diethylamine here as a representative example.
Underlying Mechanism: SN2 Reaction
This step is a classic bimolecular nucleophilic substitution (SN2) reaction.[19] The diethylamine, a potent nucleophile, attacks the carbon atom bonded to the chlorine. This carbon is rendered electrophilic by the inductive effect of the adjacent chlorine atom and, to a lesser extent, the carbonyl group. The reaction proceeds in a single, concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-chlorine bond breaks.
An excess of diethylamine is used for two critical reasons:
-
To act as the nucleophile.
-
To serve as a base, neutralizing the hydrogen chloride that is implicitly formed, resulting in the formation of diethylammonium chloride precipitate.[19]
Visualization of the Amination Mechanism
Caption: Concerted SN2 mechanism for the amination of the chloro-intermediate.
Experimental Protocol: Synthesis of 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide
Materials & Equipment:
-
Round-bottom flask (100 mL) with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
2-Chloro-N-(2,3-dimethylphenyl)acetamide (from previous step)
-
Toluene
-
Diethylamine
-
3 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a 100 mL round-bottom flask, add the dried 2-chloro-N-(2,3-dimethylphenyl)acetamide (e.g., 4.0 g), 30 mL of toluene, and 7.5 mL of diethylamine. Add a few boiling chips.
-
Causality: Toluene is used as a solvent with a boiling point suitable for reflux, allowing the reaction to be heated to a sufficient temperature to overcome the activation energy without evaporating the solvent.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 90-120 minutes. A white precipitate (diethylammonium chloride) will form during the reaction.[6]
-
Cool the reaction mixture to room temperature.
-
Workup & Extraction: Transfer the mixture to a separatory funnel.
-
Wash the organic layer with three 30 mL portions of deionized water to remove the bulk of the diethylammonium chloride salt.[6]
-
Extract the organic layer with two 25 mL portions of 3 M HCl. The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the toluene layer.[20]
-
Combine the acidic aqueous extracts in a beaker and cool in an ice bath.
-
Slowly add 6 M NaOH solution while stirring until the solution is strongly basic (pH > 11, check with pH paper). The addition is exothermic and should be done in an ice bath.[20][21] The free base of the anesthetic will precipitate as an oil or solid.
-
Causality: Basification deprotonates the amine, converting it back to the neutral, water-insoluble free base, which allows it to be extracted back into an organic solvent.
-
Extract the free base product from the aqueous solution using two 30 mL portions of a suitable organic solvent like diethyl ether or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent using a rotary evaporator to yield the final product, which may be an oil or a low-melting solid.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography.[22]
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the amide C=O and N-H stretches.[23]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[24]
-
Melting Point: A sharp melting range is indicative of a pure crystalline solid.
Conclusion
The synthesis of N-(2,3-dimethylphenyl)acetamide derivatives serves as a versatile platform for the development of novel local anesthetics. The two-step sequence of chloroacetylation followed by amination is a robust and scalable method rooted in fundamental principles of organic chemistry. By understanding the mechanisms and the rationale behind each procedural step, researchers can effectively synthesize and modify these important pharmaceutical intermediates, paving the way for the discovery of next-generation anesthetic agents.
References
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Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link]
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EduBirdie. (n.d.). Lidocaine Synthesis Lab. Hunter College CUNY. Retrieved from [Link]
- Google Patents. (n.d.). CN112521298B - Synthesis method of lidocaine.
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University of California, Irvine. (n.d.). Synthesis of Lidocaine. Chemistry 212 Laboratory. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
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SpectraBase. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. Retrieved from [Link]
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Gowda, B. T., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1694. Published by the National Center for Biotechnology Information. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). The 2-Step Synthesis of Lidocaine. Retrieved from [Link]
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Masaryk University. (n.d.). Lidocaine. Retrieved from [Link]
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YouTube. (2020, June 10). Synthesis of Lidocaine Lab. Retrieved from [Link]
-
Mol-Instincts. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H13NO). Retrieved from [Link]
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University of San Diego. (2007). The Synthesis of Lidocaine. Retrieved from [Link]
-
Sacramento State Scholars. (n.d.). Development of a greener synthesis of lidocaine. Retrieved from [Link]
-
ChemBK. (2024, April 10). N-Chloroacetyl-2,6-dimethylaniline. Retrieved from [Link]
-
Chegg.com. (2020, May 9). Solved What is the Chloroacetyl chloride to dimethylaniline. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]
-
Chegg.com. (2022, February 27). Solved Please explain each step in the mechanism the. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, February 21). Topical, Local, and Regional Anesthesia and Anesthetics. StatPearls. Retrieved from [Link]
-
Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Local Anesthetics: Review of Pharmacological Considerations. PubMed Central. Retrieved from [Link]
-
Medscape. (2023, September 8). Local Anesthetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, December 13). Synthesis and biological activities of local anesthetics. PubMed Central. Retrieved from [Link]
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Application Note: A Validated Protocol for the Synthesis and Crystallization of High-Purity N-(2,3-Dimethylphenyl)acetamide
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis and subsequent purification of N-(2,3-Dimethylphenyl)acetamide. The procedure is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development who require a reliable method to produce high-purity crystalline material. The synthesis is achieved through the nucleophilic acyl substitution of 2,3-dimethylaniline with acetic anhydride. Purification is accomplished via recrystallization from an ethanol-water solvent system. This guide explains the causality behind critical experimental steps, integrates self-validating quality control checks, and is grounded in authoritative chemical principles to ensure reproducibility and scientific integrity.
Introduction and Scientific Background
This compound, also known as 2',3'-acetoxylidide, is an acetanilide derivative with the chemical formula C₁₀H₁₃NO.[1] Acetanilides as a class are of significant interest in medicinal chemistry and serve as crucial intermediates in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[2] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps.
The preparation method detailed herein is based on the well-established acylation of an aromatic amine.[3] Specifically, the nitrogen atom of 2,3-dimethylaniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This reaction is efficient and generally proceeds with high yield. The resulting crude product is then purified by recrystallization, a technique that exploits differences in solubility between the desired compound and impurities at varying temperatures to yield high-purity crystals.[4] The final product's crystal structure is characterized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into supramolecular chains.[5]
Reaction Mechanism and Rationale
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline initiates a nucleophilic attack on an electrophilic carbonyl carbon of acetic anhydride.
Causality of Reagent Choice:
-
2,3-Dimethylaniline: The primary amine serves as the nucleophile. Its reactivity is modulated by the electron-donating methyl groups on the aromatic ring.
-
Acetic Anhydride: This is an effective and readily available acetylating agent. It is more reactive than acetic acid but safer to handle than acetyl chloride, as the byproduct, acetic acid, is less corrosive than the HCl generated from acetyl chloride.[6]
-
Glacial Acetic Acid (Solvent/Catalyst): Acetic acid serves as a polar protic solvent that can facilitate the reaction. It can also protonate the carbonyl group of acetic anhydride, further increasing its electrophilicity.[6]
-
Sodium Acetate (Optional, for alternative procedures): In some acetylation protocols, a weak base like sodium acetate is used to neutralize the acid byproduct, which can drive the equilibrium towards the product.[2] This protocol, however, utilizes glacial acetic acid as the solvent.
The accepted mechanism proceeds as follows:
-
The nitrogen atom of 2,3-dimethylaniline attacks a carbonyl carbon of acetic anhydride.
-
This forms a tetrahedral intermediate.
-
The intermediate collapses, expelling an acetate ion as a stable leaving group.
-
A final deprotonation step, typically by the acetate byproduct or another base, yields the neutral this compound product and acetic acid.[7][8]
Caption: Fig 1: Reaction Mechanism of Acetylation.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Supplier | Notes |
| 2,3-Dimethylaniline | 87-59-2 | C₈H₁₁N | 121.18 | Sigma-Aldrich | Purity >98% |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Fisher Scientific | Purity >99% |
| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 | VWR | ACS Grade |
| Ethanol, 95% | 64-17-5 | C₂H₅OH | 46.07 | Decon Labs | For Recrystallization |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house | --- |
| Celite® 545 | 68855-54-9 | --- | --- | Sigma-Aldrich | For hot filtration (optional) |
Laboratory Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Erlenmeyer flasks (50 mL, 250 mL)
-
Buchner funnel and vacuum flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Beakers and graduated cylinders
-
Spatulas and glass stirring rods
-
Ice-water bath
-
Melting point apparatus
-
Analytical balance
Safety and Hazard Management
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
2,3-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Handle with extreme care.
-
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Lachrymator. Reacts violently with water.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
-
Ethanol: Highly flammable liquid and vapor.
Refer to the specific Safety Data Sheets (SDS) for each reagent before commencing work.[9][10][11] Spills should be neutralized and cleaned according to established laboratory safety protocols.
Detailed Experimental Protocols
Part 1: Synthesis of Crude this compound
This protocol is designed for a ~0.05 mol scale.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6.05 g (0.05 mol) of 2,3-dimethylaniline.
-
Solvent Addition: In the fume hood, carefully add 15 mL of glacial acetic acid to the flask. Stir the mixture until the aniline is fully dissolved.
-
Acetylating Agent Addition: Slowly add 7.5 mL (7.95 g, 0.078 mol) of acetic anhydride to the solution in a dropwise manner. The addition should be exothermic; control the rate to maintain a gentle temperature increase.
-
Rationale: Acetic anhydride is added in excess to ensure the complete consumption of the limiting reagent, 2,3-dimethylaniline. A slow addition prevents an uncontrolled exothermic reaction.
-
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~110-120 °C) using a heating mantle. Maintain reflux for 45 minutes.
-
Rationale: Heating the reaction provides the necessary activation energy and increases the reaction rate. Refluxing prevents the loss of solvent or reactants due to evaporation.
-
-
Reaction Quenching and Precipitation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. Carefully and slowly pour the reaction mixture into a 250 mL beaker containing 100 mL of ice-cold water while stirring vigorously. A precipitate of the crude product should form.
-
Rationale: The product, this compound, is insoluble in water.[12] Pouring the reaction mixture into water causes the product to precipitate out, while the acetic acid byproduct and excess acetic anhydride (which hydrolyzes to acetic acid) remain in the aqueous solution.
-
-
Isolation of Crude Product: Cool the beaker in an ice bath for 15-20 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of 25 mL cold deionized water to remove any residual acid.
-
Rationale: Washing removes water-soluble impurities. Using cold water minimizes the loss of the desired product due to dissolution.
-
-
Drying: Leave the crude product on the filter under vacuum for 10-15 minutes to pull air through and partially dry it. The crude product can then be transferred to a watch glass to air dry completely before recrystallization.
Caption: Fig 2: Synthesis Workflow Diagram.
Part 2: Purification by Recrystallization
-
Solvent Selection: An ethanol/water mixture is an excellent choice for recrystallizing this compound. The compound is soluble in hot ethanol and less soluble in cold ethanol, while being insoluble in water.
-
Dissolution: Transfer the crude, dried product to a 250 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (start with ~25-30 mL) and heat the mixture gently on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves completely at the boiling point.
-
Rationale: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling.[4]
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes. This step is often not necessary for this specific synthesis.
-
Hot Filtration (Optional but Recommended): If charcoal was used or if insoluble impurities are visible, perform a hot filtration. Place a small amount of Celite® on the filter paper in a pre-heated Buchner or gravity funnel and filter the hot solution into a pre-heated clean Erlenmeyer flask.
-
Rationale: This step removes insoluble impurities that would otherwise contaminate the final crystals. Pre-heating the apparatus prevents premature crystallization of the product on the funnel.
-
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Rationale: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer than the small crystals formed by rapid cooling.
-
-
Crystal Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture, followed by a small amount of ice-cold water.
-
Rationale: Washing with a cold solvent mixture removes any soluble impurities adhering to the crystal surfaces without dissolving a significant amount of the product.
-
-
Drying: Dry the final crystalline product in a desiccator or a vacuum oven at a low temperature (~40-50 °C) until a constant weight is achieved.
Characterization and Expected Results
The final product should be obtained as white to off-white crystalline needles or powder.
| Parameter | Expected Value / Observation | Source |
| Chemical Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [12] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | 135 °C (literature value for 2,3-dimethylaniline starting material) | [2] |
| Yield | 75-85% (Typical) | --- |
| Boiling Point | 299.3 °C at 760 mmHg | [13] |
| IR Spectroscopy (KBr, cm⁻¹) | ~3290 (N-H stretch), ~1660 (C=O, Amide I), ~1540 (N-H bend, Amide II) | General Amide Spectra |
| ¹H NMR (CDCl₃, δ ppm) | ~7.0-7.2 (m, 3H, Ar-H), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, COCH₃) | Predicted |
Note: The melting point of the final product, this compound, is not widely reported in the search results, but the melting point of the starting material is provided for context. A sharp melting point close to the literature value for the product is a key indicator of purity.
Caption: Fig 3: Logic Diagram for Product Quality.
References
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). Retrieved from [Link].
-
Gowda, B. T., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(5), o964. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8656, this compound. Retrieved from [Link].
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link].
-
Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride? Retrieved from [Link].
-
Leslie, J. M. (2020). Acylation using an anhydride. YouTube. Retrieved from [Link].
-
Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Retrieved from [Link].
-
Capot Chemical. (2010). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link].
-
Quora. (2018). What happens to acetic anhydride after reacting with aniline? Retrieved from [Link].
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Definitive Analytical Methodologies for the Characterization and Quantification of N-(2,3-Dimethylphenyl)acetamide
An Application Note and Protocol Guide for Researchers
Abstract
This comprehensive guide establishes robust analytical protocols for the detection, quantification, and structural confirmation of N-(2,3-Dimethylphenyl)acetamide (CAS No. 134-98-5). Recognizing the compound's relevance as a potential synthetic intermediate or impurity in pharmaceutical manufacturing, this document provides detailed, field-proven methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is designed as a self-validating system, incorporating principles of scientific integrity and causality to ensure data trustworthiness for researchers, scientists, and drug development professionals.
Introduction and Analyte Overview
This compound, also known as 2',3'-Acetoxylidide, is an organic compound belonging to the acetanilide class.[1] Its chemical structure consists of an acetamide group linked to a 2,3-dimethylphenyl ring. The precise and accurate determination of this compound is critical in quality control (QC) and process development, particularly when it may be present as a starting material, intermediate, or impurity in the synthesis of active pharmaceutical ingredients (APIs).[2] The analytical methods detailed herein are developed to provide orthogonality, ensuring comprehensive characterization from quantification to unambiguous identification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 134-98-5 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1][3] |
| Molecular Weight | 163.22 g/mol | [1][4] |
| Boiling Point | 299.3°C at 760 mmHg | [3] |
| Density | 1.052 g/cm³ | [3] |
Primary Quantitative Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle and Rationale
Reverse-phase HPLC is the cornerstone for quantifying non-volatile organic compounds in complex matrices. This method is selected for its high resolving power, sensitivity, and robustness in separating this compound from potential process impurities or degradation products.[5] A C18 stationary phase provides excellent hydrophobic interaction with the analyte, while a mobile phase of acetonitrile and water allows for fine-tuning of retention and resolution. UV detection is chosen based on the chromophoric nature of the aromatic ring, providing a sensitive and linear response.
Experimental Protocol: RP-HPLC-UV
2.2.1 Instrumentation and Reagents
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid or Formic acid (for pH adjustment).
-
This compound reference standard.
2.2.2 Preparation of Solutions
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50, v/v). Adjust the pH of the aqueous portion to ~3.0 with dilute phosphoric acid to ensure sharp peak shapes by suppressing the ionization of residual silanols on the column.[5] Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: Dissolve the material to be tested in the mobile phase to achieve a theoretical concentration within the calibration range. Centrifuge or filter through a 0.45 µm syringe filter to remove particulates before injection.
2.2.3 Chromatographic Conditions
Table 2: Recommended HPLC Operating Parameters
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
2.2.4 System Trustworthiness and Validation
-
System Suitability Test (SST): Before analysis, perform at least five replicate injections of a mid-range standard. The relative standard deviation (%RSD) for retention time and peak area should be less than 2.0%.[6] Tailing factor should be less than 2.0, and theoretical plates should be greater than 2000.
-
Linearity: Analyze the calibration standards in triplicate. The plot of peak area versus concentration should yield a correlation coefficient (r²) of ≥ 0.999.[5]
-
Specificity: If using a PDA detector, assess peak purity to ensure no co-eluting impurities interfere with the analyte peak. Analyze a blank (mobile phase) to confirm the absence of interfering peaks.
Workflow Visualization: HPLC Analysis
Caption: Standard workflow for quantitative HPLC analysis.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS is a powerful technique for both the identification and quantification of volatile and thermally stable compounds. This compound is suitable for GC analysis. The gas chromatograph separates the analyte from other volatile components in the sample before it enters the mass spectrometer. The mass spectrometer serves as a highly specific detector, ionizing the analyte and separating the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint," allowing for unambiguous identification by comparison to a spectral library, such as the one maintained by NIST.[1]
Experimental Protocol: GC-MS
3.2.1 Instrumentation and Reagents
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column suitable for general-purpose analysis (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software with a mass spectral library (e.g., NIST/EPA/NIH library).
-
Helium (carrier gas, 99.999% purity).
-
Methanol or Dichloromethane (GC grade).
-
This compound reference standard.
3.2.2 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol or dichloromethane.
-
Working Standards: Prepare working standards by diluting the stock solution to appropriate concentrations (e.g., 0.1 - 10 µg/mL) for determining instrument sensitivity and linearity.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a final concentration of approximately 10-100 µg/mL. If particulates are present, filter or centrifuge before injection.
3.2.3 GC-MS Conditions
Table 3: Recommended GC-MS Operating Parameters
| Parameter | Condition |
| Injector | Splitless mode, 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 100 °C, hold 1 min, ramp at 20 °C/min to 280 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40 - 400 amu |
3.2.4 System Trustworthiness and Data Analysis
-
Identification: The primary method of identification is the comparison of the acquired mass spectrum with a reference spectrum from a validated library (e.g., NIST). The match factor should be high (>80%), and the retention time should align with that of a known standard.[1]
-
Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a structurally similar compound with different retention time) should be used to improve precision.[7] A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
Workflow Visualization: GC-MS Analysisdot
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. PubChemLite - this compound (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Investigating N-(2,3-Dimethylphenyl)acetamide as a Selective COX-II Inhibitor
Introduction: The Rationale for Targeting COX-II and Exploring Novel Chemical Scaffolds
The enzyme cyclooxygenase-2 (COX-2) is a cornerstone in the study of inflammation and pain.[1][2] While its isoform, COX-1, is constitutively expressed in many tissues and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is typically induced by pro-inflammatory stimuli such as cytokines and endotoxins.[3][4][5] This induction leads to the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][6][7]
The development of selective COX-2 inhibitors, such as celecoxib and rofecoxib, was a significant advancement in anti-inflammatory therapy, offering the potential for reduced gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[3][8][9][10] However, cardiovascular concerns associated with some "coxibs" have underscored the need for continued research into new chemical entities with potentially improved safety profiles and efficacy.[6][9]
This document provides a comprehensive guide for researchers and drug development professionals on the methodologies to evaluate N-(2,3-Dimethylphenyl)acetamide, a compound with structural motifs that warrant investigation, for its potential as a selective COX-2 inhibitor. While direct studies on this specific compound's COX-2 inhibitory activity are not extensively published, its acetamide linkage and substituted phenyl ring present a chemical scaffold of interest. These protocols are designed to be a self-validating system, guiding the user from initial in vitro screening to cell-based functional assays.
Chemical Profile: this compound
A thorough understanding of the test compound's properties is critical for accurate experimental design.
| Property | Value | Source |
| CAS Number | 134-98-5 | [11][12][13][14] |
| Molecular Formula | C₁₀H₁₃NO | [13][14] |
| Molecular Weight | 163.22 g/mol | [13][14] |
| Appearance | White to beige crystalline powder | [15] |
| Solubility | Moderately soluble in organic solvents, less soluble in water | [12] |
| Boiling Point | 299.3°C at 760 mmHg | [13] |
| Density | 1.052 g/cm³ | [13] |
Note: It is imperative to determine the solubility of this compound in the specific buffers and solvents used in each assay to prevent precipitation and ensure accurate concentration measurements.
Experimental Workflow for Assessing COX-II Inhibitory Potential
The investigation of a novel compound like this compound should follow a logical, stepwise progression from broad screening to more specific, biologically relevant assays.
Caption: Experimental workflow for evaluating a novel COX-2 inhibitor.
Part 1: In Vitro Enzyme Inhibition Assays
The initial step is to determine if this compound directly inhibits the enzymatic activity of purified COX-1 and COX-2. Commercially available inhibitor screening kits provide a standardized and reliable method for this purpose.
Principle of the Assay
These assays typically measure the peroxidase component of COX activity.[16][17] The cyclooxygenase reaction converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2) by the peroxidase activity.[18] A probe is used that reacts with the intermediate product, generating a fluorescent or colorimetric signal.[4][5] The reduction in this signal in the presence of an inhibitor is proportional to its inhibitory activity.
Protocol: Fluorometric COX-1 and COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits.[5][19]
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
This compound
-
Celecoxib (positive control for selective COX-2 inhibition)
-
Non-selective NSAID (e.g., Indomethacin, as a control)
-
DMSO (for dissolving compounds)
-
96-well white opaque microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a series of dilutions (e.g., 10-fold dilutions) in COX Assay Buffer to achieve the final desired concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare similar dilutions for the control inhibitors (Celecoxib, Indomethacin).
-
-
Assay Setup (for both COX-1 and COX-2 in separate plates/wells):
-
Enzyme Control (100% activity): Add 10 µL of Assay Buffer (with the same percentage of DMSO as the compound wells) to the wells.
-
Inhibitor Control: Add 10 µL of the appropriate control inhibitor dilutions to the wells.
-
Test Compound: Add 10 µL of the this compound dilutions to the wells.
-
Background Control: Prepare wells with all components except the enzyme to subtract background fluorescence.
-
-
Reaction Mix Preparation:
-
Prepare a Reaction Mix for the number of assays to be performed. For each well, combine:
-
80 µL COX Assay Buffer
-
1 µL COX Probe
-
1 µL Heme
-
1 µL COX-1 or COX-2 enzyme
-
-
Add 83 µL of the Reaction Mix to each well.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10-15 minutes, protected from light. This allows the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Prepare the substrate solution by diluting Arachidonic Acid in the Assay Buffer according to the kit manufacturer's instructions.
-
Using a multichannel pipette, add 10 µL of the diluted Arachidonic Acid solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Part 2: Cell-Based Functional Assay
Observing inhibition in a purified enzyme system is the first step. The next is to validate this activity in a more physiologically relevant context. A cell-based assay determines the compound's ability to inhibit COX-2 activity within a living cell, accounting for factors like cell permeability and stability.
Principle of the Assay
Murine macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response, which induces high levels of COX-2 expression.[20][21] The active COX-2 then produces prostaglandins, primarily PGE₂. The test compound is added, and its efficacy is determined by measuring the reduction in PGE₂ levels in the cell culture supernatant, typically via an Enzyme-Linked Immunosorbent Assay (ELISA).[20]
Protocol: LPS-Induced PGE₂ Production in RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Celecoxib (positive control)
-
PGE₂ ELISA Kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
The next day, replace the old media with fresh, serum-free DMEM.
-
Add various concentrations of this compound and Celecoxib to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
COX-2 Induction:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated (negative) control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Supernatant Collection and PGE₂ Measurement:
-
Centrifuge the plate briefly to pellet any floating cells.
-
Carefully collect the supernatant from each well.
-
Quantify the PGE₂ concentration in the supernatant using a competitive PGE₂ ELISA kit, following the manufacturer's protocol.
-
-
Cell Viability Assessment:
-
After collecting the supernatant, assess the viability of the remaining cells using an MTT or other suitable viability assay. This is crucial to ensure that the reduction in PGE₂ is due to COX-2 inhibition and not compound-induced cytotoxicity.
-
-
Data Analysis:
-
Generate a standard curve for the PGE₂ ELISA.
-
Calculate the concentration of PGE₂ in each sample.
-
Determine the percentage inhibition of PGE₂ production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Plot the results to determine the IC₅₀ value in the cell-based assay.
-
Part 3: Mechanistic Insights and Structure-Activity Relationships
Should this compound show promising and selective COX-2 inhibition, further studies can elucidate its mechanism and guide the development of more potent analogs.
Molecular Docking
Computational modeling can predict the binding mode of this compound within the active site of COX-2. The key difference between COX-1 and COX-2 active sites is the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2.[22][23] This creates a larger, hydrophobic side pocket in COX-2 that selective inhibitors can occupy.[6] Docking studies can reveal if the 2,3-dimethylphenyl moiety of the test compound preferentially fits into this side pocket, providing a structural basis for its selectivity.
Caption: Hypothesized binding of the compound in the COX-2 active site.
Structure-Activity Relationship (SAR) Studies
Synthesizing and testing analogs of this compound can provide valuable SAR data.[10][24][25] Key modifications could include:
-
Altering the position and nature of the substituents on the phenyl ring.
-
Replacing the acetamide linker with other functional groups.
-
Introducing moieties known to interact with the COX-2 side pocket, such as sulfonamide or methylsulfonyl groups found in celecoxib and rofecoxib, respectively.[25][26]
These studies can lead to the identification of more potent and selective second-generation inhibitors.
Conclusion and Future Directions
These application notes provide a robust framework for the initial evaluation of this compound as a potential selective COX-2 inhibitor. Positive results from this workflow—specifically, a high selectivity index from in vitro assays and potent inhibition of PGE₂ production in cell-based models without significant cytotoxicity—would provide a strong rationale for advancing the compound to more complex studies. These could include in vivo models of inflammation and pain, pharmacokinetic profiling, and detailed toxicological assessments to fully characterize its therapeutic potential.
References
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Patni, N. et al. (2007). Clinical pharmacology of novel selective COX-2 inhibitors. PubMed. Available at: [Link]
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Talley, J. J. (2003). Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. The American Journal of Cardiology. Available at: [Link]
-
Grosser, T. et al. (2006). The pharmacology of selective inhibition of COX-2. PubMed. Available at: [Link]
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. Patsnap. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide,N-(2,3-dimethylphenyl)-2,2,2-trifluoro- (CAS 14719-31-4). Cheméo. Available at: [Link]
-
Conti, P. et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. Available at: [Link]
-
Kaur, J. et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]
-
Terada, T. et al. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. PubMed. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). Cheméo. Available at: [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]
-
Aron, A. T. et al. (2020). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. PubMed Central. Available at: [Link]
-
Ghlichloo, I. & Gerriets, V. (2023). COX Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Jian, T. et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. Available at: [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]
-
NIST. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. NIST WebBook. Available at: [Link]
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Semantic Scholar. (n.d.). Mechanism of inhibition of novel COX-2 inhibitors. Semantic Scholar. Available at: [Link]
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Slideshare. (2015). Cox 2 inhibitors. Slideshare. Available at: [Link]
-
Creative BioMart. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Creative BioMart. Available at: [Link]
-
ResearchGate. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. ResearchGate. Available at: [Link]
-
Kour, J. et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]
-
Zarghi, A. & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Gowda, B. T. et al. (2008). This compound. PubMed Central. Available at: [Link]
-
Mol-Instincts. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. Mol-Instincts. Available at: [Link]
-
ScienceDirect. (2018). Nonsteroidal Anti-inflammatory Drugs, Acetaminophen, and COX-2 Inhibitors. ScienceDirect. Available at: [Link]
-
Ibrahim, T. S. et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. PubMed Central. Available at: [Link]
-
Medicosis Perfectionalis. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available at: [Link]
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- 25. Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Protocol for Dissolving N-(2,3-Dimethylphenyl)acetamide in Various Solvents
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive protocol for the dissolution of N-(2,3-Dimethylphenyl)acetamide (CAS 134-98-5), a key chemical intermediate in various synthetic applications. The document outlines the critical physicochemical properties of the compound, offers a logical framework for solvent selection, and presents detailed, step-by-step protocols for its solubilization. Safety precautions, troubleshooting, and data presentation are included to ensure reproducible and safe laboratory practices for researchers, scientists, and drug development professionals.
Introduction: Understanding this compound
This compound, also known as 2',3'-acetoxylidide or 2,3-dimethylacetanilide, is an organic compound featuring an acetamide group linked to a 2,3-dimethylphenyl ring.[1][2][3] Its molecular structure dictates its solubility, making it a valuable model for understanding the behavior of N-arylacetamides—a common motif in pharmaceuticals and agrochemicals.[3][4][5] The efficiency of reactions and the purity of products often depend on the successful dissolution of this starting material. This guide provides the foundational knowledge and practical steps to achieve consistent and complete solubilization.
The core structure consists of a hydrophobic aromatic ring and a more polar amide functional group.[3][6] This amphiphilic nature means that solvent selection is not always straightforward. The amide group can participate in hydrogen bonding, while the dimethylphenyl group leads to significant hydrophobic interactions.[1][6] Therefore, a systematic approach is required to identify the optimal solvent for any given application, whether for organic synthesis, purification, or analytical characterization.
Physicochemical Properties & Solubility Fundamentals
A compound's solubility is governed by its intrinsic physicochemical properties. The key parameters for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 134-98-5 | [1][7] |
| Molecular Formula | C₁₀H₁₃NO | [1][2][7] |
| Molecular Weight | 163.22 g/mol | [1][2][7][8] |
| Appearance | Solid at room temperature | [3] |
| Boiling Point | 299.3°C at 760 mmHg | [1] |
| Density | 1.052 g/cm³ | [1] |
| Hydrogen Bond Donor | 1 | [1] |
| Hydrogen Bond Acceptor | 1 |[1] |
The principle of "like dissolves like" is the cornerstone of solvent selection. The dual nature of this compound—a nonpolar dimethylphenyl group and a polar amide linkage—predicts its behavior. It is expected to have limited solubility in highly polar protic solvents like water due to its significant hydrophobic character.[3][6][9] Conversely, it should exhibit moderate to high solubility in organic solvents that can accommodate both its nonpolar and polar features.[3][6]
The workflow for selecting an appropriate solvent is a logical process based on these principles, starting with the most common and least aggressive solvents.
Caption: Solvent selection workflow for this compound.
Solubility Profile
The following table summarizes the expected solubility of this compound in common laboratory solvents based on its chemical structure and data from analogous N-aryl acetamides.[3][6] Note: This information should be used as a guideline, and experimental verification is strongly recommended.
Table 2: Solubility of this compound in Common Solvents at 25°C
| Solvent | Solvent Type | Expected Solubility | Notes |
|---|---|---|---|
| Water | Polar Protic | Insoluble / Very Sparingly Soluble | The large hydrophobic dimethylphenyl group limits aqueous solubility.[6][9] |
| Methanol | Polar Protic | Soluble | The alcohol can hydrogen bond with the amide group.[6] |
| Ethanol | Polar Protic | Soluble | Similar to methanol, provides favorable interactions.[6] |
| Acetone | Polar Aprotic | Soluble | A versatile solvent for compounds with moderate polarity.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | A powerful solvent, ideal for preparing concentrated stock solutions.[10] |
| Dichloromethane (DCM) | Slightly Polar | Freely Soluble | Effective for dissolving nonpolar to moderately polar organic compounds. |
| Ethyl Acetate | Polar Aprotic | Soluble | Often used in extractions and chromatography for similar compounds.[11] |
| Toluene | Nonpolar | Soluble | The aromatic nature of toluene interacts favorably with the dimethylphenyl ring. |
| Hexanes | Nonpolar | Sparingly Soluble / Insoluble | Generally insufficient polarity to effectively dissolve the amide group. |
Experimental Protocols
Adherence to a standardized protocol is essential for achieving reproducible results. The following workflows cover standard and aided dissolution, as well as the preparation of stock solutions.
Caption: General experimental workflow for dissolving this compound.
Protocol 1: Standard Dissolution at Ambient Temperature
This protocol is the first-line method for dissolving the compound in a solvent where it is expected to be soluble.
Materials:
-
This compound
-
Selected solvent (e.g., Ethanol, Acetone, Dichloromethane)
-
Analytical balance
-
Appropriate glassware (e.g., volumetric flask, vial)
-
Magnetic stirrer and stir bar, or a vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired mass of this compound and transfer it to the selected glassware.
-
Initial Solvent Addition: Add approximately half of the final desired volume of the solvent to the glassware.
-
Mixing: Cap the vessel and stir or vortex the mixture vigorously for 2-3 minutes at room temperature.
-
Visual Inspection: Visually inspect the solution for any undissolved solid particles.
-
Final Volume Adjustment: If the compound has dissolved, continue to add the solvent to reach the final desired concentration or volume. Mix thoroughly to ensure homogeneity.
-
Observation: If solid remains, the compound may be only sparingly soluble at this concentration, and Protocol 2 should be considered.
Protocol 2: Aided Dissolution with Heat and/or Sonication
This method is employed when room temperature dissolution is slow or incomplete.
Materials:
-
All materials from Protocol 1
-
Water bath or heating mantle with temperature control
-
Ultrasonic bath
Procedure:
-
Initial Steps: Follow steps 1-3 from Protocol 1.
-
Application of Heat (Use with Caution):
-
Place the vessel in a water bath and warm gently (e.g., to 40-50°C). CAUTION: Never heat flammable organic solvents with an open flame. Use a well-ventilated fume hood.[12]
-
Continue to stir or swirl the mixture while heating until the solid is fully dissolved.
-
-
Application of Sonication:
-
Alternatively, place the sealed vessel in an ultrasonic bath at room temperature.
-
Sonicate in 5-10 minute intervals, checking for dissolution. Sonication uses high-frequency sound waves to agitate particles and accelerate the dissolution process.
-
-
Cooling and Observation: Once dissolved, remove the solution from the heat/sonication source and allow it to cool to room temperature. Observe for any precipitation. If the compound remains in solution, it is ready for use. If it precipitates, the solution was supersaturated at room temperature.
Protocol 3: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)
This is a standard procedure in drug discovery and chemical biology for creating a storable, high-concentration stock.
Materials:
-
This compound (MW = 163.22 g/mol )
-
High-purity DMSO
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
Procedure:
-
Calculation:
-
Determine the mass required. For 1 mL of a 10 mM solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 163.22 g/mol × 1000 mg/g = 1.63 mg
-
-
Weighing: Accurately weigh 1.63 mg of this compound and place it into a clean vial.
-
Dissolution: Add 1.0 mL of DMSO to the vial.
-
Mixing: Cap the vial securely and vortex for 2-3 minutes until the solid is completely dissolved. Gentle warming (to 30-40°C) can be applied if needed.
-
Storage: Store the stock solution in a tightly sealed container, protected from light and moisture, at an appropriate temperature (e.g., -20°C) as per stability guidelines.
Safety Precautions and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. When handling this compound and its solutions, the following precautions, derived from safety data sheets of analogous compounds, should be followed.[12][13]
-
Engineering Controls: Always handle the solid compound and its solutions in a well-ventilated chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a flame-resistant lab coat.[12][14]
-
Hazard Identification: The compound is classified as potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[13] Avoid inhalation of dust and direct contact with skin and eyes.[12]
-
First Aid:
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[13][15]
References
- Solubility of Things. N-(o-tolyl)acetamide.
- Cheméo. Acetamide-N-2-3-dimethylphenyl-2-2-2-trifluoro.pdf.
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- Cheméo. Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5).
- Pharmaffiliates. 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride.
- PubChem. N-(2,4-Dimethylphenyl)acetamide.
- Fisher Scientific.
- Benchchem.
- Fisher Scientific. SAFETY DATA SHEET (2-Chloro-N-(2,6-dimethylphenyl)acetamide).
- LGC Standards.
- CymitQuimica. CAS 134-98-5: this compound.
- NIST WebBook. Acetamide, N-(2,3-dimethylphenyl)-.
- Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
- AK Scientific, Inc. N-(2,5-Dimethylphenyl)
- MalariaWorld. Activity refinement of aryl amino acetamides that target the P.
- ECHEMI. N-(2-Methylphenyl)
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- Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- Benchchem. Technical Guide: Solubility Profile of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
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- Benchchem. A Comparative Guide to N-Substituted Acetamides as Potential Research Compounds.
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- 3. CAS 134-98-5: this compound | CymitQuimica [cymitquimica.com]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. archivepp.com [archivepp.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Acetamide, N-(2,3-dimethylphenyl)- [webbook.nist.gov]
- 8. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
- 13. echemi.com [echemi.com]
- 14. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 15. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: N-(2,3-Dimethylphenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(2,3-Dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ultimately helping to increase the yield and purity of your product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
A diminished yield is one of the most common challenges. The root cause often lies in one of the following areas:
Possible Cause 1: Purity of Starting Materials
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Explanation: The presence of impurities in the 2,3-dimethylaniline or the acetylating agent (acetic anhydride or acetyl chloride) can lead to unwanted side reactions, consuming the reactants and lowering the yield of the desired product. Water as an impurity is particularly detrimental as it can hydrolyze the acetylating agent.
-
Solution:
-
Verify Purity: Use freshly opened or properly stored reagents. The purity of 2,3-dimethylaniline can be checked by its physical appearance (should be a colorless to pale yellow liquid) and by techniques like GC-MS or NMR if available.
-
Purification of 2,3-dimethylaniline: If the starting material is old or discolored, consider distillation under reduced pressure to purify it.
-
Use Anhydrous Reagents: Ensure that the acetylating agent is of high purity and handled under anhydrous conditions to prevent hydrolysis.
-
Possible Cause 2: Incorrect Stoichiometry and Reagent Addition
-
Explanation: The molar ratio of reactants is critical. An excess of the amine can lead to unreacted starting material in the final product, while an excess of the acetylating agent can result in side reactions or make purification more difficult. The order and rate of addition also play a significant role.
-
Solution:
-
Optimize Molar Ratios: A slight excess (1.1 to 1.2 equivalents) of the acetylating agent is often used to ensure complete conversion of the amine.
-
Controlled Addition: The acetylating agent should be added dropwise to the solution of 2,3-dimethylaniline, especially when using the more reactive acetyl chloride. This helps to control the exothermic nature of the reaction and prevent the formation of byproducts.[1]
-
Possible Cause 3: Inefficient Reaction Conditions
-
Explanation: Temperature, reaction time, and mixing are crucial parameters. An inadequate temperature may result in a slow or incomplete reaction, while an excessively high temperature can promote side reactions and decomposition.
-
Solution:
-
Temperature Control: The acylation of anilines is typically an exothermic reaction. It is advisable to maintain a low temperature (0-5 °C) during the addition of the acetylating agent to minimize side reactions.[1] After the initial addition, the reaction can be allowed to warm to room temperature and stirred for a sufficient period to ensure completion.
-
Sufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be allowed to proceed until the starting amine is no longer visible on the TLC plate.
-
Effective Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and promote contact between the reactants.
-
Possible Cause 4: Competing Side Reactions
-
Explanation: The primary side reaction is the hydrolysis of the acetylating agent by any residual water. Another potential issue is the formation of di-acetylated products, although this is less common with secondary anilines.
-
Solution:
-
Anhydrous Conditions: As mentioned, using anhydrous solvents and reagents is crucial to minimize hydrolysis.
-
Schotten-Baumann Conditions: Performing the reaction under Schotten-Baumann conditions, which involves an aqueous basic solution (like 10% NaOH), can be advantageous.[2][3] The base neutralizes the HCl or acetic acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.[3]
-
Issue 2: Impure Product (Discolored, Oily, or Incorrect Melting Point)
An impure product can complicate downstream applications. The following are common causes and solutions:
Possible Cause 1: Unreacted Starting Materials
-
Explanation: Incomplete reaction can leave unreacted 2,3-dimethylaniline or acetylating agent in the product mixture.
-
Solution:
-
Reaction Monitoring: Use TLC to ensure the reaction has gone to completion.
-
Work-up Procedure: A proper aqueous work-up is essential. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove any unreacted 2,3-dimethylaniline by converting it to its water-soluble salt.[1] A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acidic impurities.[1]
-
Possible Cause 2: Presence of Byproducts
-
Explanation: Side reactions can lead to various impurities. For instance, the hydrolysis of acetic anhydride will produce acetic acid.
-
Solution:
-
Purification by Recrystallization: this compound is a solid at room temperature.[4] Recrystallization is an effective method for purification.[5] A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[5]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from impurities.
-
Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2,3-dimethylaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses to form the amide product and a leaving group (chloride or acetate).
Caption: Simplified reaction mechanism for the acylation of 2,3-dimethylaniline.
Q2: Which is the better acetylating agent: acetic anhydride or acetyl chloride?
Both reagents are effective for this synthesis, but they have different properties:
| Feature | Acetyl Chloride | Acetic Anhydride |
| Reactivity | More reactive | Less reactive |
| Byproduct | Hydrogen chloride (HCl) | Acetic acid |
| Handling | Highly corrosive, moisture-sensitive, releases HCl gas | Corrosive, less moisture-sensitive than acetyl chloride |
| Cost | Generally more expensive | Generally less expensive |
Recommendation: For laboratory-scale synthesis, acetic anhydride is often preferred due to its lower cost, easier handling, and the formation of a less corrosive byproduct.[6] However, for less reactive anilines, the higher reactivity of acetyl chloride might be necessary to achieve a good yield.
Q3: What is the role of a base in this reaction?
The acylation of an amine with an acyl chloride or anhydride produces one equivalent of acid (HCl or acetic acid).[3] This acid can protonate the starting amine, forming an ammonium salt. The protonated amine is no longer nucleophilic and cannot react with the acetylating agent, thus stopping the reaction. The addition of a base is crucial to neutralize this acid byproduct, which drives the reaction to completion.[3] Common bases include pyridine, triethylamine, or aqueous sodium hydroxide in Schotten-Baumann conditions.
Q4: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (2,3-dimethylaniline). The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The reaction is considered complete when the spot corresponding to the starting amine is no longer visible.
Q5: What are the key safety precautions for this synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Fume Hood: Both acetyl chloride and acetic anhydride are corrosive and have irritating vapors. This synthesis should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Acetyl Chloride: Reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Acetic Anhydride: Is a lachrymator (causes tearing). Avoid inhalation of vapors.
-
2,3-Dimethylaniline: Is toxic and can be absorbed through the skin. Avoid direct contact.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
-
Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Mol-Instincts. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Competitive reaction of amines and aniline. Retrieved from [Link]
-
Ali, A., et al. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2018). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
-
Chemical Synthesis Database. (2025). N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]
-
Quora. (2017). Can N,N-dimethylaniline undergo a Friedel-Crafts reaction?. Retrieved from [Link]
- Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.
-
ResearchGate. (2006). N-(2-Acetylphenyl)acetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Gowda, B. T., et al. (2007). 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
ScholarWorks @ UTRGV. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Retrieved from [Link]
-
Chegg. (2021). Solved Calculate the crude isolated percent yield of | Chegg.com. Retrieved from [Link]
-
Cheméo. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-2,2,2-trifluoro-. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude N-(2,3-Dimethylphenyl)acetamide
Welcome to the technical support center for the purification of N-(2,3-Dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our approach is grounded in established chemical principles to ensure you can confidently achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity
This compound is a valuable intermediate in various synthetic pathways. However, its crude form, obtained directly from synthesis, is often contaminated with unreacted starting materials, byproducts, and residual solvents. Achieving high purity is critical for the reliability of subsequent reactions and the quality of the final product. This guide will walk you through common purification challenges and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the most common impurities in crude this compound?
The primary impurities depend on the synthetic route, but typically include:
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Unreacted 2,3-dimethylaniline: This starting material is basic and often carried through the synthesis.
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Acetic acid or acetate salts: Resulting from the hydrolysis of the acetylating agent (e.g., acetyl chloride or acetic anhydride). These are acidic impurities.
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Diacetylated byproduct: The formation of N-acetyl-N-(2,3-dimethylphenyl)acetamide is possible, though usually a minor component.
-
Solvents: Residual solvents from the reaction or initial work-up.
Troubleshooting Guide: Purification Techniques
This section provides detailed protocols and troubleshooting for the most effective purification methods for this compound.
Scenario 1: My crude product contains significant amounts of unreacted 2,3-dimethylaniline and acidic byproducts.
Recommended Technique: Acid-Base Extraction
Expertise & Experience: Acid-base extraction is a powerful and straightforward liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from a mixture.[1][2][3] The principle lies in the differential solubility of the ionized and un-ionized forms of these compounds in aqueous and organic solvents.[4][5] By converting acidic and basic impurities into their water-soluble salt forms, they can be selectively washed away from the neutral desired product, which remains in the organic phase.
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Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
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Acid Wash (to remove basic impurities):
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Add a 1 M aqueous solution of hydrochloric acid (HCl) to the separatory funnel.
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Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The unreacted 2,3-dimethylaniline will be protonated to form the water-soluble 2,3-dimethylanilinium chloride, which will partition into the aqueous layer.[2]
-
Drain the lower aqueous layer.
-
Repeat the acid wash to ensure complete removal of the basic impurity.
-
-
Base Wash (to remove acidic impurities):
-
Add a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel.
-
Shake and vent as before. The acidic impurities, like acetic acid, will be deprotonated to form the water-soluble sodium acetate, which partitions into the aqueous layer.[4]
-
Drain the lower aqueous layer.
-
Repeat the base wash.
-
-
Brine Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
| Problem | Possible Cause | Solution |
| Emulsion formation at the interface | - Vigorous shaking- Similar densities of the two phases | - Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of shaking vigorously.- Add a small amount of brine to help break the emulsion. |
| Product precipitates out of the organic layer | The organic solvent is not suitable, or the product concentration is too high. | - Add more of the organic solvent to redissolve the product.- Consider a different organic solvent with higher solubility for your compound. |
| Low recovery of the final product | - Incomplete extraction from the aqueous washes.- Product hydrolysis under strongly acidic or basic conditions. | - Perform back-extraction of the combined aqueous layers with a fresh portion of the organic solvent.- Use milder acidic (e.g., dilute citric acid) or basic (e.g., saturated sodium bicarbonate) solutions. |
Scenario 2: After extraction, my product is still not crystalline and has a wide melting point range.
Recommended Technique: Recrystallization
Expertise & Experience: Recrystallization is a classic and highly effective technique for purifying solid organic compounds.[6] The success of this method hinges on selecting an appropriate solvent in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain soluble at all temperatures.[6]
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like ethanol/water) at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but will result in crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try adding a seed crystal to induce crystallization.- Gently scratch the inside of the flask with a glass rod at the liquid's surface.- Consider a different, less polar solvent or a solvent mixture. |
| Oily precipitate forms instead of crystals | - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a solvent in which the compound is less soluble. |
| Low recovery of crystals | - The compound has significant solubility in the solvent at low temperatures.- Premature crystallization during hot filtration. | - Cool the solution in an ice bath for a longer period.- Use a less polar solvent or a solvent mixture.- Ensure the filtration apparatus is pre-heated before hot filtration. |
Scenario 3: My product appears pure by TLC, but NMR or HPLC analysis shows closely related impurities.
Recommended Technique: Column Chromatography
Expertise & Experience: Column chromatography is a powerful purification technique for separating compounds with similar polarities.[7] The separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).
-
Stationary Phase Preparation:
-
Pack a chromatography column with silica gel as a slurry in the chosen eluent system.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution:
-
Pass the eluent through the column and collect fractions.
-
The choice of eluent is critical. A good starting point for this compound could be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Problem | Possible Cause | Solution |
| Poor separation of spots | - Inappropriate eluent system. | - Adjust the polarity of the eluent. If the spots are too high on the TLC plate (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity.- Consider using a different stationary phase. |
| Tailing of spots on TLC and column | - The compound is acidic or basic and is interacting strongly with the silica gel. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). |
| Cracking of the silica gel bed | - The column was allowed to run dry.- Heat generated during packing or elution. | - Always keep the silica gel covered with the eluent.- Pack the column carefully and allow it to cool if it becomes warm. |
Purity Assessment
After purification, it is essential to assess the purity of your this compound.
| Analytical Technique | Purpose | Expected Result for Pure Compound |
| Melting Point | Assess purity and identity. | A sharp melting point range close to the literature value. |
| Thin Layer Chromatography (TLC) | Monitor reaction progress and check purity. | A single spot. |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak with purity >98%.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify and quantify volatile impurities. | A single major peak corresponding to the mass of the product.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the structure and assess purity. | A clean spectrum with peaks corresponding to the structure of this compound and minimal to no impurity peaks. |
Visualizing the Purification Workflow
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a purification strategy.
References
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from Magritek. [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from Wikipedia. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from University of Colorado Boulder Department of Chemistry. [Link]
-
LibreTexts. (2022). Acid-Base Extraction. Retrieved from Chemistry LibreTexts. [Link]
-
NIST. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. Retrieved from NIST WebBook. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from ResearchGate. [Link]
-
Sabila, P. S., et al. (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Molecules, 15(8), 5549-5563. [Link]
-
GL Sciences. (n.d.). InertSustain Amide. Retrieved from GL Sciences. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from Royal Society of Chemistry. [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). Retrieved from Cheméo. [Link]
-
Gowda, B. T., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(5), o964. [Link]
-
Reddit. (2016). Column Chromatography: Amides. Retrieved from Reddit. [Link]
-
Masaryk University. (n.d.). 2. Lidocaine. Retrieved from Masaryk University. [Link]
Sources
- 1. vernier.com [vernier.com]
- 2. magritek.com [magritek.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acetamide, N-(2,3-dimethylphenyl)- [webbook.nist.gov]
Technical Support Center: Synthesis of N-(2,3-Dimethylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2,3-Dimethylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this N-acetylation reaction. Drawing from established chemical principles and field-proven insights, this document will help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most frequently observed impurities in the synthesis of this compound are typically related to the starting materials and the reaction conditions. These include:
-
Unreacted 2,3-Dimethylaniline: As the starting material, its presence is common, especially in cases of incomplete reaction. Given that 2,3-dimethylaniline is a liquid at room temperature, it can cause the crude product to appear oily or fail to crystallize properly.[1][2][3]
-
Acetic Acid or Hydrochloric Acid: These are byproducts of using acetic anhydride or acetyl chloride, respectively. They are generally removed during the aqueous workup.
-
Diacetylated Product (N,N-diacetyl-2,3-dimethylaniline): Although the formation of a second acetyl group on the nitrogen is less favorable due to steric hindrance and electronic effects, it can occur, particularly if harsh conditions (e.g., high temperature, large excess of a highly reactive acetylating agent like acetyl chloride) are employed.[4]
-
Oxidation Byproducts: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities, causing the product to appear yellow, brown, or even greenish.[5][6]
-
Isomeric Acetamides: If the starting 2,3-dimethylaniline is not pure and contains other xylidine isomers (e.g., 2,4- or 2,6-dimethylaniline), you will form the corresponding isomeric acetamides.[5] These can be particularly challenging to separate from the desired product due to their similar physical properties.
Q2: My final product is off-color (yellow/brown). What is the likely cause and how can I fix it?
A2: Discoloration in the final product is a common issue and is almost always due to the presence of oxidized species derived from the 2,3-dimethylaniline starting material.[5][6] Aromatic amines are notoriously sensitive to air and light, which can lead to the formation of highly colored polymeric or quinone-like impurities.
Troubleshooting Steps:
-
Purity of Starting Material: Ensure your 2,3-dimethylaniline is as pure as possible. If it is already discolored, consider distillation under reduced pressure before use.
-
Inert Atmosphere: While not always necessary for this robust reaction, performing the acetylation under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Temperature Control: Avoid excessive heating during the reaction, as this can accelerate oxidation.
-
Decolorization during Purification: The most effective method to remove color is during the recrystallization step. After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
Q3: I'm observing a low yield. What are the key factors I should investigate?
A3: Low yield is a frequent problem that can stem from several sources. A systematic approach is best for troubleshooting.[5][7]
Key Factors to Investigate:
-
Reagent Quality: The most common culprit is the acetylating agent. Acetic anhydride is susceptible to hydrolysis, reacting with atmospheric moisture to form acetic acid, which is unreactive in this context. Always use a fresh bottle of acetic anhydride or ensure its purity before use.[7]
-
Incomplete Reaction: The reaction may not have proceeded to completion. You can monitor the reaction's progress using Thin Layer Chromatography (TLC) by checking for the disappearance of the starting aniline spot.[5][8]
-
Suboptimal Reaction Conditions: Ensure the stoichiometry is correct. A slight excess (1.1-1.2 equivalents) of the acetylating agent is typically sufficient.[5] If the reaction is sluggish at room temperature, gentle heating may be required.
-
Loss During Workup and Purification: Significant product loss can occur during the workup, especially during filtration or extractions. Ensure the product has fully precipitated before filtration. During recrystallization, using too much solvent or not cooling the solution sufficiently will result in a significant portion of your product remaining in the mother liquor.
Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Crude product is an oil or a gummy solid and does not crystallize. | High concentration of unreacted 2,3-dimethylaniline. | 1. Confirm with TLC: Run a TLC of your crude product against a spot of the 2,3-dimethylaniline starting material. A large starting material spot indicates an incomplete reaction.2. Optimize Reaction: Re-run the reaction, ensuring the quality of the acetylating agent and allowing for a longer reaction time or gentle heating.3. Purification: Perform an acid wash. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute HCl (e.g., 1M). This will protonate the basic unreacted aniline, pulling it into the aqueous layer. The desired amide will remain in the organic layer. Neutralize the organic layer, dry, and concentrate to obtain a purer solid. |
| The reaction is very slow or does not seem to start. | 1. Poor quality of acetic anhydride (hydrolyzed).2. Insufficient activation (if using a catalyst). | 1. Use a fresh bottle of acetic anhydride or distill it before use.2. While often not necessary, adding a catalytic amount of a strong acid (like a drop of concentrated sulfuric acid) can accelerate the reaction with acetic anhydride.[9] If using acetyl chloride, a base like pyridine or triethylamine is typically used to neutralize the HCl byproduct and can also act as a catalyst.[10] |
| Melting point of the purified product is broad and lower than the literature value. | Presence of impurities, most likely isomeric acetamides from an impure starting material. | 1. Check Starting Material Purity: Analyze the purity of your 2,3-dimethylaniline starting material by GC or NMR.2. Fractional Recrystallization: Attempting multiple, careful recrystallizations may help to enrich the desired isomer.3. Column Chromatography: If recrystallization fails, purification by silica gel column chromatography is the most effective method to separate isomers. |
| During workup with a base (e.g., NaHCO₃), there is excessive foaming and a decrease in product precipitate. | Potential hydrolysis of the product back to the starting amine under basic conditions, especially if the solution is heated or left for an extended period. | 1. Perform the neutralization and washing steps at a lower temperature (e.g., in an ice bath).2. Avoid using strong bases for extended periods. A saturated sodium bicarbonate solution is generally sufficient to neutralize any residual acid.3. Work through the basic wash steps efficiently without prolonged exposure. |
Reaction and Side-Product Overview
The desired reaction is a nucleophilic acyl substitution where the nitrogen of 2,3-dimethylaniline attacks the carbonyl carbon of the acetylating agent.
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve common problems encountered during the synthesis.
Caption: A systematic workflow for troubleshooting the synthesis.
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol is a standard, reliable method for the synthesis of this compound.
Materials:
-
2,3-Dimethylaniline
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Ice-cold water
-
Saturated Sodium Bicarbonate solution
-
Ethanol or Ethanol/water mixture for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylaniline (1.0 eq) in a minimal amount of glacial acetic acid. Note: The reaction can also be run neat.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 - 1.2 eq) dropwise at room temperature. An exotherm may be observed. Maintain the temperature below 50-60°C with an ice bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Gentle heating (e.g., to 50-60°C) can be applied to increase the reaction rate.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting aniline spot is no longer visible.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a significant volume of ice-cold water while stirring vigorously. This will precipitate the crude product and hydrolyze any excess acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove acetic acid, followed by a small amount of cold water to remove any residual salts.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven or desiccator. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (NMR, IR).
Protocol 2: Purification of Crude Product by Acid Wash
This protocol is useful if the crude product is oily due to a large amount of unreacted 2,3-dimethylaniline.
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Extraction: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x volume of organic layer). The unreacted 2,3-dimethylaniline will be protonated and move into the aqueous layer.
-
Separation: Separate the organic layer. The aqueous layer containing the aniline salt can be discarded.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product, which should now be a solid. Proceed with recrystallization as described in Protocol 1 for further purification.
References
-
Gowda, B. T., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1364. Available at: [Link]
-
Chemistry LibreTexts (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Available at: [Link]
-
Chemistry LibreTexts (2025). 24.7: Reactions of Amines. Available at: [Link]
-
Chemistry Stack Exchange (2022). Acetylation of Secondary amines. Available at: [Link]
-
Dr. Ishwar Singh (2021). Acetylation of Aromatic primary amine. YouTube. Available at: [Link]
- Google Patents (n.d.). Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols.
-
PubChem (n.d.). 2,3-Dimethylaniline. Available at: [Link]
-
Wikipedia (n.d.). 2,3-Xylidine. Available at: [Link]
Sources
- 1. 2,3-Xylidine - Wikipedia [en.wikipedia.org]
- 2. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-二甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6031137A - Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
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- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: N-(2,3-Dimethylphenyl)acetamide Crystallization
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals encountering challenges with the crystallization of N-(2,3-Dimethylphenyl)acetamide. The following content is structured in a practical question-and-answer format, addressing common and specific issues observed in the laboratory. Our focus is on elucidating the underlying scientific principles to empower you to make informed, effective troubleshooting decisions.
Section 1: Foundational Knowledge & Initial Setup
Before troubleshooting, a solid foundation is essential. This section covers the preliminary data and decisions that set the stage for a successful crystallization.
Q1: What are the critical physicochemical properties of this compound that influence its crystallization?
A1: Understanding the inherent properties of your compound is the first step in designing a robust crystallization process. For this compound (CAS: 134-98-5), the key parameters are summarized below.
| Property | Value | Significance for Crystallization |
| Molecular Formula | C₁₀H₁₃NO[1][2][3] | Provides the basic composition. |
| Molecular Weight | 163.22 g/mol [3] | Used for all molar calculations. |
| Melting Point | ~135.5 °C[4] | Critical. Oiling out can occur if the solution is saturated above this temperature.[5] |
| Boiling Point | ~299.3 °C (Predicted)[1][4] | Indicates high thermal stability, allowing for a wide range of solvent choices. |
| Hydrogen Bonding | Contains one N-H donor and one C=O acceptor.[2] | The ability to form intermolecular N-H···O hydrogen bonds is a primary driver of crystal lattice formation.[2] |
| Water Solubility | Very low (log₁₀WS = -2.81) | Aqueous systems are unsuitable for direct crystallization; anti-solvent approaches may be possible. |
| Structure | Aromatic amide. | The planar phenyl ring and amide group can lead to π-stacking and strong dipole interactions, favoring crystallization. |
Q2: How should I approach selecting a primary solvent for crystallization?
A2: The ideal crystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.
A proven workflow for solvent selection is outlined below. Published literature indicates that crystals of this compound have been successfully obtained from ethanol, making it an excellent starting point.[2]
Caption: Workflow for Crystallization Solvent Selection.
For aromatic amides, a range of polar and non-polar organic solvents can be effective. Consider the following candidates for your initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Ethanol | 78 | Polar Protic | Recommended starting point. [2] Good balance of polarity to dissolve the amide group while the ethyl chain interacts with the phenyl ring. |
| Isopropanol (IPA) | 82 | Polar Protic | Similar to ethanol, often provides slightly lower solubility, which can improve yield. |
| Ethyl Acetate | 77 | Polar Aprotic | Can be effective, but watch for potential oiling out due to its lower polarity. |
| Toluene | 111 | Non-polar | May require higher temperatures for dissolution. Good for generating highly ordered crystals due to slow cooling possibilities. |
| Acetone | 56 | Polar Aprotic | High solvency may lead to poor yields unless used in a solvent/anti-solvent system. Low boiling point makes it easy to remove. |
| Water | 100 | Very Polar | Unsuitable as a primary solvent due to very low solubility. Can be used as an anti-solvent with a miscible solvent like ethanol or acetone. |
Section 2: Troubleshooting Common Crystallization Problems
This section addresses the most frequent challenges encountered during the crystallization of this compound.
Q3: My compound is separating as a liquid ("oiling out") instead of forming solid crystals. What's happening and how do I fix it?
A3: "Oiling out" is one of the most common crystallization problems. It occurs when the solute precipitates from the solution at a temperature above its melting point.[5] Because the melting point of this compound is relatively high (135.5 °C), this typically happens when using a high-boiling-point solvent or when the solution is excessively supersaturated. Impurities can also depress the melting point, making oiling out more likely.
The core issue: The dissolved compound and the pure liquid compound are more miscible with each other than the dissolved compound is with the solvent, leading to liquid-liquid phase separation instead of solid-liquid separation (crystallization). This traps impurities and prevents the formation of a pure crystal lattice.[6]
Follow this troubleshooting workflow to resolve the issue:
Caption: Decision workflow for resolving oiling out.
Step-by-Step Protocol:
-
Re-heat and Dilute: Place your flask back on the heat source and re-dissolve the oil. Add more of the hot solvent (e.g., 10-20% additional volume) to decrease the saturation temperature of the solution.[5] The goal is to ensure the solution becomes saturated at a temperature well below the compound's melting point.
-
Promote Slow Cooling: Once fully dissolved, remove the flask from the heat and allow it to cool as slowly as possible. You can insulate the flask with glass wool or a towel. Slower cooling provides more time for proper nucleation and crystal growth.
-
Consider a Solvent Pair: If the problem persists, use a solvent-pair system. Dissolve the compound in a minimum amount of a "good" solvent (like boiling ethanol) and then slowly add a "poor," miscible solvent (like water) dropwise until the solution just begins to turn cloudy. Add another drop or two of the "good" solvent to clarify, then cool slowly.[6]
Q4: The solution has cooled completely, but no crystals have formed. What should I do?
A4: This indicates that the solution is supersaturated but lacks the activation energy for nucleation (the initial formation of stable crystal seeds). This is a common issue, and several techniques can be used to induce crystallization.
Step-by-Step Induction Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level.[6][7] The microscopic imperfections on the glass provide nucleation sites where crystals can begin to form.
-
Seeding: If you have a small crystal of pure this compound, add it to the cold, supersaturated solution.[6] This "seed" crystal acts as a template for further crystal growth. This is the most reliable method.
-
Reduce Solvent Volume: If the solution is simply not saturated enough, you can gently heat it to evaporate a small portion of the solvent and then attempt to cool it again.
-
Flash Cooling: Place the flask in an ice bath or even a dry ice/acetone bath for a few minutes.[8] The rapid temperature drop can sometimes force nucleation. However, be aware that this can lead to the formation of very small crystals that may trap impurities. Once some solid has formed, it's often best to gently warm the solution to re-dissolve most of it and then cool slowly to allow larger, purer crystals to grow.
Caption: Decision tree for inducing nucleation.
Q5: My crystallization produced a very low yield. How can I improve it?
A5: A low yield is typically caused by one of four factors: using too much solvent, incomplete crystallization, premature filtration (filtering while the solution is too warm), or washing the final crystals with a solvent at the wrong temperature.
Strategies for Yield Optimization:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve your crude compound. Adding excessive solvent will keep more of your product dissolved in the mother liquor even after cooling.[5]
-
Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[8][9] The solubility of this compound will be significantly lower at 0-4 °C than at room temperature.
-
Test the Mother Liquor: After filtering, take a small sample of the filtrate (mother liquor) and place it in a freezer or add a seed crystal. If a large amount of additional solid crashes out, it confirms that too much solvent was used or cooling was incomplete. You can attempt to recover this second crop, but be aware it may be less pure.
-
Wash with Ice-Cold Solvent: When washing the filtered crystals to remove residual mother liquor, always use a minimal amount of ice-cold crystallization solvent.[7] Using room-temperature solvent will re-dissolve a significant portion of your purified product.
Q6: The crystals formed extremely fast and appear as a fine powder. Is this a problem?
A6: Yes, this is often a sign of a suboptimal crystallization. Rapid crystal formation, or "crashing out," is caused by excessively rapid cooling or a solution that is too concentrated.[5] While it may seem efficient, this process tends to trap impurities within the rapidly forming crystal lattice, defeating the purpose of purification.[9] The ideal process involves slow, controlled crystal growth over a period of 15-30 minutes.
Solutions for Controlled Crystal Growth:
-
Slow Down the Cooling: After dissolving the compound in hot solvent, allow it to cool to room temperature on the benchtop, insulated if necessary, before moving it to an ice bath.
-
Use Slightly More Solvent: Re-heat the mixture and add a small amount of additional hot solvent (perhaps 5-10% more). This will slightly lower the supersaturation level, encouraging slower and more orderly crystal formation.[5]
Section 3: Standardized Experimental Protocol
Protocol: Recrystallization of this compound from Ethanol
This protocol provides a reliable starting point for obtaining high-purity crystalline material.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ethanol (95% or absolute) to just below its boiling point.
-
Solvent Addition: Add the hot ethanol to the flask portion-wise while stirring until the solid just dissolves. Note the total volume of solvent used. If colored impurities are present, this is the point to add a small amount of activated charcoal.[8]
-
Hot Filtration (if charcoal was used): If you used charcoal, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove it.[9]
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
References
-
Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5) - Cheméo. Available at: [Link]
-
This compound - PMC - NIH. Available at: [Link]
-
Recrystallization of Impure Acetanilide and Melting Point Determination - University of Manitoba. Available at: [Link]
-
Exp 1 - Recrystallization of Acetanilide - California State University, Dominguez Hills. Available at: [Link]
-
Experiment 1 - Recrystallization of Acetanilide - UC Santa Cruz. Available at: [Link]
-
CHM 242 Lab 1 Recrystallization of Acetanilide Part A - YouTube. Available at: [Link]
-
Video: Recrystallization - Procedure - JoVE. Available at: [Link]
-
Acetamide, N-(2,3-dimethylphenyl)- - NIST WebBook. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
Sources
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- 4. This compound CAS#: 134-98-5 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
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- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: Optimizing N-Acylation Reactions
Welcome to the Technical Support Center for N-Acylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common challenges, and answer frequently asked questions related to this fundamental transformation. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you achieve optimal results in your experiments.
N-acylation, the formation of an amide bond by reacting an amine with an acylating agent, is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where approximately 25% of marketed drugs contain at least one amide group.[1] Despite its conceptual simplicity, the reaction is sensitive to a variety of factors, and its success often hinges on the careful selection of reagents and conditions tailored to the specific substrates.
Troubleshooting Guide
This section addresses specific issues you may encounter during N-acylation experiments in a direct question-and-answer format, focusing on the causality behind the problems and their solutions.
Question: My reaction shows low or no conversion. What are the primary causes and how can I fix this?
Answer: This is the most frequent challenge in N-acylation. The root cause is almost always an imbalance between the nucleophilicity of your amine and the electrophilicity of your acylating agent under the chosen conditions.
Here is a breakdown of potential causes and their corresponding solutions:
-
Insufficiently Reactive Acylating Agent: Standard agents like acetic anhydride may not be potent enough for unreactive amines.[2]
-
Solution: Switch to a more electrophilic agent, such as an acyl chloride. Acyl chlorides are generally more reactive than their corresponding anhydrides and are highly effective for less nucleophilic amines.[2][3] For exceptionally challenging cases, activating a carboxylic acid with a coupling agent (e.g., EDC, HATU) can provide a highly reactive intermediate.[4]
-
-
Low Nucleophilicity of the Amine: The amine's reactivity is dictated by both steric and electronic factors.
-
Steric Hindrance: Bulky groups near the amino group (e.g., ortho-substituents on an aniline) physically block the approach of the acylating agent.[2][5]
-
Solution 1: Increase Thermal Energy. Heating the reaction in a high-boiling point solvent like toluene or DMF can provide the necessary activation energy to overcome the steric barrier.[2] Microwave irradiation can also be highly effective at accelerating these reactions.[1][5]
-
Solution 2: Use a Catalyst. A nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can dramatically increase the reaction rate by forming a highly reactive N-acylpyridinium intermediate.[2]
-
-
Electronic Deactivation: Electron-withdrawing groups on the amine substrate reduce the electron density on the nitrogen atom, diminishing its nucleophilicity.[2][6]
-
Solution: More forcing conditions are required. This often involves a combination of a highly reactive acylating agent (acyl chloride), a strong base to ensure the amine is deprotonated, and higher reaction temperatures.[2]
-
-
-
Protonation of the Amine: The reaction often generates an acidic byproduct (e.g., HCl from an acyl chloride). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]
-
Solution: Always include a base in your reaction. A tertiary amine like triethylamine (TEA) or pyridine is commonly used to act as an acid scavenger.[4] The base should be non-nucleophilic to avoid competing with the substrate amine.
-
-
Poor Solubility: If the amine substrate is not fully dissolved, the reaction will be slow and incomplete.[2]
Question: I see complete consumption of my starting amine on TLC, but my yield is low and the product is impure. What are the likely side reactions?
Answer: Side product formation is common when reaction conditions are not properly controlled. The most frequent culprits are O-acylation and diacylation.
-
O-Acylation: If your substrate contains other nucleophilic groups, particularly hydroxyl (-OH) groups, they can compete with the amine for the acylating agent.[2][8]
-
Causality: While amines are generally more nucleophilic than alcohols, this selectivity can be eroded at higher temperatures or with highly reactive acylating agents.[9]
-
Solution 1 (Kinetics): N-acylation is often faster than O-acylation. Running the reaction at a lower temperature (e.g., 0 °C) can favor the desired N-acylated product.[2]
-
Solution 2 (Protection): If chemoselectivity cannot be achieved, you may need to protect the hydroxyl group before performing the N-acylation and deprotect it in a subsequent step.
-
-
Diacylation: This occurs when the newly formed amide is acylated a second time. This is less common, especially with primary amines, but can occur under forcing conditions or with a large excess of a highly reactive acylating agent.[2][3]
-
Causality: The lone pair on the amide nitrogen is significantly less nucleophilic than in the starting amine due to resonance with the carbonyl group.[10] However, with a potent enough acylating agent and sufficient energy, a second acylation is possible.
-
Solution: Use a stoichiometric amount of the acylating agent (e.g., 1.05-1.1 equivalents) and consider adding it slowly to the reaction mixture to avoid a high concentration at any given time.[2]
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing and solving common issues in N-acylation reactions.
Caption: The catalytic cycle of DMAP in N-acylation.
Q4: How do I choose the right solvent?
A4: The ideal solvent should dissolve your starting materials and be inert to the reaction conditions. Aprotic solvents are generally preferred. [4]* Dichloromethane (DCM), Chloroform, THF: Good general-purpose solvents for reactions at or below room temperature. [4]* Acetonitrile (ACN): A polar aprotic solvent suitable for a range of temperatures.
-
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO): High-boiling point polar aprotic solvents, excellent for reactions requiring heat, especially with poorly soluble substrates. [2]* Water or Solvent-Free: Some modern, "green" protocols have been developed that work well in water or under neat (solvent-free) conditions, often with microwave assistance. [1][11] Q5: How can I effectively monitor my reaction's progress?
A5:
-
Thin-Layer Chromatography (TLC): This is the most common method. It is fast, simple, and allows you to visualize the consumption of starting materials and the formation of the product. [4]* Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information by confirming the mass of the product being formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed kinetic studies, online NMR monitoring can provide real-time quantitative data on the concentration of reactants and products. [12]This is an advanced technique that allows for precise determination of reaction rates. [12][13]
Key Experimental Protocols
Disclaimer: These are general protocols. Always perform a thorough safety assessment for your specific reagents and reaction scale. All manipulations should be carried out in a well-ventilated fume hood.
Protocol 1: Standard N-Acylation with an Acyl Chloride
This protocol is suitable for a wide range of primary and secondary amines.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 eq).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition. [4]5. Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction's completion by TLC.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove excess acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization. [4]
Protocol 2: DMAP-Catalyzed N-Acylation with an Acid Anhydride
This protocol is particularly useful for less reactive or sterically hindered amines.
-
Reaction Setup: To a solution of the amine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). [14]2. Anhydride Addition: Add the acid anhydride (1.2 eq) dropwise at room temperature.
-
Reaction & Monitoring: Stir at room temperature until TLC analysis indicates complete consumption of the starting amine.
-
Work-up & Isolation: Follow steps 7-9 from Protocol 1.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions. BenchChem.
-
Lakna. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. [Link]
-
Ibrahim, M. A., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. [Link]
- BenchChem Technical Support Team. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- BenchChem Technical Support Team. (2025).
- Boumoud, B., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 978-984.
- BenchChem Technical Support Team. (2025).
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. [Link]
- BenchChem. (2025).
-
Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases.... [Link]
- BenchChem. (2025). Troubleshooting low yield in acylation reactions with (4-Methylphenoxy)acetyl chloride.
-
Keglevich, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. [Link]
-
Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O. [Link]
- BenchChem. (2025).
-
Wagner, G. R., et al. (2020). Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl-Cofactor Dependent p300 Modification of Histone H4. Frontiers in Chemistry, 8, 591. [Link]
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Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. [Link]
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Reddit. (2024). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
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Chemistry LibreTexts. (2023). 1.8: Acids, Bases, and Solvents - Choosing a Solvent. [Link]
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Keglevich, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. [Link]
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Sionkowska, A., et al. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Polymers, 11(9), 1386. [Link]
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Technical Support Center: A Scientist's Guide to Improving the Solubility of N-(2,3-Dimethylphenyl)acetamide
Welcome to the technical support guide for N-(2,3-Dimethylphenyl)acetamide (also known as 2',3'-Acetoxylidide). This document is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound during their experiments. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for generating reliable and reproducible data. This guide provides a systematic, in-depth approach to understanding and improving the solubility of this compound, moving from fundamental properties to advanced solubilization protocols.
Section 1: Physicochemical Profile of this compound
Understanding the inherent physicochemical properties of this compound is the first step in troubleshooting its solubility. The molecule's structure, dominated by a non-polar dimethylphenyl ring, is the primary reason for its poor aqueous solubility.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₁₀H₁₃NO | [1][2] | Indicates a significant carbon backbone relative to polar groups. |
| Molecular Weight | ~163.22 g/mol | [1][3] | A moderate molecular weight. |
| Common Synonyms | 2',3'-Acetoxylidide, 2,3-Dimethylacetanilide | [1][2] | Important for literature and database searches. |
| Predicted logP | 2.911 | [3] | A high octanol/water partition coefficient signifies strong lipophilicity and predicts poor water solubility. |
| Predicted Water Solubility | log₁₀WS = -2.81 (mol/L) | [3] | This corresponds to an estimated solubility of only ~0.25 mg/mL, confirming it as poorly soluble. |
The high logP value is a critical indicator of the compound's preference for a non-polar (oily) environment over a polar (aqueous) one. This hydrophobicity is the central challenge that the following strategies are designed to overcome.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered in the lab.
Q1: Why is my this compound not dissolving in my aqueous buffer? Your observation is expected due to the compound's chemical structure. The bulky and non-polar 2,3-dimethylphenyl group makes the molecule highly hydrophobic (lipophilic).[4] Water is a highly polar solvent that forms strong hydrogen-bond networks. For your compound to dissolve, it would need to break these bonds, which is energetically unfavorable. Its high predicted logP value confirms this strong tendency to avoid aqueous environments.[3]
Q2: What is the best initial solvent to prepare a high-concentration stock solution? For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[5][6] It is a powerful, water-miscible organic solvent capable of dissolving a very broad range of hydrophobic compounds.[7] For a 10 mM stock, for example, you would dissolve 1.63 mg of the compound in 1 mL of high-purity DMSO. Always ensure the compound is fully dissolved, using gentle vortexing or sonication if necessary, before making further dilutions.[5]
Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening? This is a very common phenomenon known as "crashing out" or precipitation due to the anti-solvent effect.[8][9] While your compound is soluble in 100% DMSO, when you introduce this stock solution into a large volume of aqueous buffer, the final DMSO concentration plummets. This new, predominantly aqueous environment can no longer support the solubility of the hydrophobic compound, causing it to precipitate out of the solution.[7][9]
Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate? This is a critical parameter that must be experimentally verified for your specific cell line and assay. However, a general best-practice guideline is to keep the final concentration of DMSO in your assay below 0.5%, and for many sensitive cell lines, below 0.1%.[5] High concentrations of DMSO can be cytotoxic, interfere with enzyme activity, or affect membrane permeability.[7][10] Crucially, you must always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test wells but no compound. This allows you to subtract any effects of the solvent itself.[5]
Q5: Can I use pH adjustment to improve its solubility? No, pH adjustment is not a viable strategy for this specific molecule. Solubility enhancement via pH modification is only effective for compounds with ionizable functional groups (e.g., carboxylic acids or amines) that can be converted into more soluble salts. This compound lacks such groups. The amide proton is extremely weakly acidic (pKa is typically >17) and cannot be deprotonated under normal aqueous conditions (pH 1-14).[11][12] Attempting to adjust the pH will not increase its solubility and will waste time and resources.
Section 3: In-Depth Troubleshooting & Method Selection Workflow
Choosing the right solubility enhancement strategy depends on your specific experimental constraints. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a solubility enhancement method.
Section 4: Detailed Solubility Enhancement Strategies
If simple dilution of a DMSO stock is insufficient, more advanced formulation strategies are required.
Co-solvency
This technique involves adding a water-miscible organic solvent to your aqueous buffer to create a solvent mixture with a lower overall polarity.[13][14]
-
Mechanism of Action: Co-solvents like ethanol or propylene glycol work by disrupting the highly ordered hydrogen-bonding network of water. This reduces the polarity of the solvent system, lowering the energy penalty required to create a cavity for the non-polar solute molecule and thereby increasing solubility.[8][13]
-
Common Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
-
Advantages:
-
Disadvantages:
Surfactant-Mediated (Micellar) Solubilization
This method uses surfactants (detergents) to create nanoscale carriers for the hydrophobic compound.
-
Mechanism of Action: Surfactants are amphiphilic molecules. In water, above a specific concentration called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[17][18] The hydrophobic "tails" of the surfactant molecules form a non-polar core, while the hydrophilic "heads" form an outer shell that interacts with the water. The this compound partitions into this hydrophobic core, effectively being "hidden" from the water and carried in a stable colloidal dispersion.[12][19]
-
Common Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F68 are often preferred in biological systems as they are generally less harsh than ionic surfactants.[12][15]
-
Advantages:
-
Disadvantages:
-
Surfactants can denature proteins or disrupt cell membranes, potentially interfering with the assay.
-
The concentration must be kept above the CMC to be effective.
-
Caption: Mechanism of micellar solubilization.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that act as molecular containers.
-
Mechanism of Action: Cyclodextrins have a unique toroidal (donut-like) shape, with a hydrophobic inner cavity and a hydrophilic exterior.[20] The non-polar dimethylphenyl portion of this compound can fit snugly inside this hydrophobic cavity, forming a non-covalent "inclusion complex".[21][22] The hydrophilic outer surface of the cyclodextrin then allows the entire host-guest complex to be readily soluble in water.[20]
-
Common Cyclodextrins: Beta-cyclodextrin (β-CD) is common, but its chemically modified derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred in pharmaceutical applications due to their higher aqueous solubility and lower toxicity.[16]
-
Advantages:
-
Disadvantages:
-
Requires a good steric (size and shape) fit between the cyclodextrin cavity and the guest molecule.
-
Can be a more costly excipient compared to simple co-solvents or surfactants.[23]
-
Sources
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- 2. 2',3'-Acetoxylidide | C10H13NO | CID 8656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: N-(2,3-Dimethylphenyl)acetamide Stability and Storage Guide
Welcome to the technical support center for N-(2,3-Dimethylphenyl)acetamide (CAS 134-98-5). This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and integrity of this critical chemical intermediate. Improper storage can lead to degradation, compromising experimental results and product quality. This document provides an in-depth analysis of the compound's stability profile, troubleshooting for common degradation issues, and validated protocols for storage and analysis.
Section 1: Core Stability Profile & Degradation Mechanisms
This compound is an aromatic amide.[1][2] Its molecular structure contains two key functional groups that are susceptible to degradation: the amide linkage and the electron-rich dimethylphenyl ring . Understanding these liabilities is crucial for preventing decomposition.
Hydrolytic Degradation
The most common degradation pathway for this compound is the hydrolysis of its amide bond. This reaction cleaves the molecule into acetic acid and 2,3-dimethylaniline. While amides are generally more resistant to hydrolysis than esters, the reaction is significantly accelerated by the presence of moisture, strong acids, or strong bases.[3][4][5]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][7]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This pathway typically requires heat to proceed efficiently.[4][5]
Caption: Hydrolysis of this compound.
Oxidative Degradation
The 2,3-dimethylaniline portion of the molecule is susceptible to oxidation, a common degradation pathway for aniline derivatives.[8][9] The presence of electron-donating methyl groups on the aromatic ring increases its electron density, making it more prone to oxidation by atmospheric oxygen or other oxidizing agents. Oxidation can lead to the formation of complex mixtures of colored products, including nitro and azoxy compounds, which are often observed as yellow or brown impurities.[10]
Photodegradation
Aromatic amides can undergo degradation upon exposure to light, particularly high-energy UV radiation (~254 nm).[11] Two primary mechanisms are relevant:
-
C-N Bond Cleavage: The amide C-N bond can break homolytically to form radical intermediates, which can then participate in various secondary reactions.[12]
-
Photo-Fries Rearrangement: This process involves the migration of the acetyl group from the nitrogen atom to the aromatic ring, typically at the ortho or para positions, yielding aminobenzophenone-type products.[11]
Given that both pathways can occur, it is imperative to protect the compound from light to prevent the formation of these photoproducts.
Section 2: Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, adherence to the following storage protocols is essential.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, minimizing the risk of oxidative degradation of the electron-rich dimethylphenyl ring.[9] |
| Light | Protect from Light (Amber Vial) | Prevents photodegradation via C-N bond cleavage and Photo-Fries rearrangement.[11][12] |
| Moisture | Tightly Sealed Container in a Desiccator | Prevents the ingress of atmospheric moisture, which is a key reactant in hydrolytic degradation.[3] |
| Container | Amber Glass Bottle with an Inert Cap Liner (e.g., PTFE) | Amber glass blocks UV light, and an inert cap prevents contamination or reaction with the container closure system. |
Section 3: Troubleshooting Guide
Q1: I've noticed my solid this compound has developed a yellow or brown tint over time. What does this mean, and can I still use it?
A1: A change in color from white/off-white to yellow or brown is a strong indicator of oxidative degradation.[10] The colored species are likely complex oxidation products of the 2,3-dimethylaniline moiety.
Expert Recommendation: Do not assume the material is suitable for use. The presence of these impurities can significantly impact your experimental outcomes. You must first re-qualify the material. We recommend performing a purity analysis via HPLC (see Protocol 1) or at minimum, a melting point determination. A broad or depressed melting range compared to the specification indicates the presence of impurities. If purity is compromised, a fresh lot of the compound should be used.
Q2: My reaction yield is lower than expected, or I am seeing unexpected byproducts in my analysis. Could my starting material be the problem?
A2: Absolutely. This is a classic symptom of using a degraded starting material.
-
Causality: If your this compound has undergone hydrolysis, its effective concentration is lower than what you weighed out, leading to reduced yield. The primary degradation products, acetic acid and 2,3-dimethylaniline, can also interfere with your reaction, potentially acting as catalysts, inhibitors, or reactants to form unforeseen byproducts.[3]
-
Self-Validation: Before troubleshooting your reaction conditions, validate your starting material. Run a simple TLC or a quick HPLC analysis against a reference standard or a freshly opened lot. If new spots or peaks are present, degradation has occurred.
Q3: I need to make a stock solution of this compound for ongoing experiments. What is the best way to prepare and store it to ensure stability?
A3: Solution-state stability can be more challenging than solid-state stability.
Expert Protocol:
-
Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous acetonitrile, THF, or dioxane). Avoid protic solvents like methanol or ethanol if long-term storage is intended, as they can participate in solvolysis reactions.
-
Preparation: Prepare the solution under an inert atmosphere (e.g., in a glove box or using a nitrogen-flushed flask) to minimize exposure to oxygen and moisture.
-
Storage:
-
Store the solution in an amber vial at -20°C or below.
-
Crucially, dispense the stock solution into smaller, single-use aliquots. This practice prevents contamination and degradation that can occur from repeated freeze-thaw cycles and exposure to the lab environment each time the main stock is opened.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the primary, expected degradation products of this compound?
-
Q: How can I quickly check my sample for degradation?
-
A: The simplest methods are visual inspection for color change and melting point analysis. For a more definitive answer, High-Performance Liquid Chromatography (HPLC) is the recommended method as it can separate and quantify the parent compound and its impurities.
-
-
Q: Is this compound considered hygroscopic?
-
A: Yes. Due to the risk of amide hydrolysis, it should be treated as a hygroscopic compound. Always handle it in a dry environment (e.g., low humidity room or glove box) and store it in a desiccator.
-
-
Q: Can I store the compound at room temperature for short periods?
-
A: While short-term exposure to ambient conditions is unlikely to cause significant degradation, it is poor practice. To ensure the highest quality and reproducibility of your experiments, always return the compound to the recommended storage conditions (refrigerated, dark, dry, inert atmosphere) immediately after weighing.
-
Section 5: Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method to assess the purity of this compound and detect common degradation products.
-
Sample Preparation: Accurately prepare a ~0.5 mg/mL solution of this compound in acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The degradation product 2,3-dimethylaniline will be significantly less retained and will elute much earlier than the parent compound. Hydrolysis is confirmed by the appearance of this early-eluting peak. Oxidative impurities often appear as multiple small peaks around the main peak. Purity is calculated based on the relative peak area.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.[13]
Caption: Workflow for a forced degradation study.
-
Stress Conditions: Aliquot the stock solution and expose to the following conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M and heat at 60°C.[13]
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M and heat at 60°C.[13]
-
Oxidation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature.[13]
-
Photolysis: Expose to a UV lamp (e.g., 254 nm) in a photostability chamber at room temperature, alongside a dark control.[13]
-
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize if necessary, and analyze using a validated HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.
-
Validation: A successful study will show significant degradation under these stressed conditions, confirming that your analytical method is "stability-indicating."
References
- Allen, C. Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
- Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
- The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube.
- Khan Academy. Acid and base-catalyzed hydrolysis of amides. Khan Academy.
- BYJU'S. Types of Amide Hydrolysis. BYJU'S.
- García-García, A., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 27(15), 4786.
- García-García, A., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Deakin University research repository.
- Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. oapub.org.
- Wang, Z., et al. (2023). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega.
- Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase at tryptophan 51. ResearchGate.
- Cheméo. Chemical Properties of Acetamide,N-(2,3-dimethylphenyl)-2,2,2-trifluoro- (CAS 14719-31-4). Cheméo.
- Cheméo. Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). Cheméo.
- CymitQuimica. CAS 134-98-5: this compound. CymitQuimica.
- Alfa Chemistry. CAS 134-98-5 Acetamide,N-(2,3-dimethylphenyl)-. Alfa Chemistry.
- NIST. Acetamide, N-(2,3-dimethylphenyl)-. NIST WebBook.
- Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The photolyses of fully aromatic amides. Canadian Journal of Chemistry, 53(15), 2337-2343.
- The Photochemistry of Amides and Phthalimides. DRUM - University of Maryland.
- Habibi, M. H., & Mardani, M. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
- Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society, 81(12), 3000-3005.
- Cole-Parmer. N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). Cole-Parmer.
- Cayman Chemical. N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (hydrochloride). Cayman Chemical.
- Li, Y., et al. (2023). The Role of Microemulsions in Enhancing the Stability of Biopharmaceuticals for Ocular Drug Delivery. Drug Design, Development and Therapy, 17, 3637–3655.
- PubChemLite. This compound (C10H13NO). PubChemLite.
- PubChem. N-(2,4-Dimethylphenyl)acetamide. PubChem.
- Gowda, B. T., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o964.
- BenchChem. Technical Support Center: N,N-Dimethyl-D6-acetamide Degradation Product Analysis. BenchChem.
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Technical Support Center: Dealing with Impurities in Commercial N-(2,3-Dimethylphenyl)acetamide
Welcome to the technical support center for N-(2,3-Dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Commercial-grade reagents, while suitable for many applications, can contain impurities from their synthesis, storage, or degradation that may compromise sensitive downstream processes.
This document provides a structured, in-depth guide to identifying, troubleshooting, and removing these common impurities. The methodologies described herein are built on established analytical and purification principles to ensure the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions encountered in the lab.
Q1: What are the most likely impurities in my commercial this compound?
A: Impurities typically originate from the synthetic route or subsequent degradation. The most common synthesis involves the acylation of 2,3-dimethylaniline.[1][2] Therefore, you should anticipate:
-
Unreacted Starting Materials: Residual 2,3-dimethylaniline and reagents like acetic anhydride or acetyl chloride.
-
Synthesis By-products: Products from side reactions, which may include isomers or di-acetylated species, although the latter is less common.
-
Degradation Products: The amide bond can undergo hydrolysis under acidic or basic conditions, breaking the molecule down into 2,3-dimethylaniline and acetic acid.[3]
Q2: How can I quickly assess the purity of my sample?
A: Melting point determination is the fastest initial assessment. This compound is a crystalline solid.[4] A pure compound will have a sharp melting point range (typically <1-2 °C) that aligns with the literature value. A broad or depressed melting point range strongly suggests the presence of impurities.[5] For a more quantitative view, Thin Layer Chromatography (TLC) can quickly separate the main component from more or less polar impurities.
Q3: My compound has a yellowish or brownish tint. What does this mean and how can I fix it?
A: A discoloration often indicates the presence of oxidized impurities or residual starting materials, particularly aromatic amines like 2,3-dimethylaniline, which can darken over time upon exposure to air and light. If the discoloration is due to minor, highly colored impurities, a simple recrystallization with the optional addition of a small amount of activated charcoal during the hot dissolution step can be highly effective.[5] The charcoal adsorbs the colored impurities, which are then removed via hot filtration.
Q4: Which analytical technique is best for identifying and quantifying impurities?
A: For definitive identification and quantification, a combination of methods is ideal.
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification. A reverse-phase C18 column with a UV detector provides excellent separation and sensitivity for aromatic amides and related impurities.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and confirming the molecular weight of the primary compound and its by-products.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides structural information about the compound and any major impurities present.
Q5: What is the most straightforward method for improving the purity of my material?
A: For crystalline solids like this compound, recrystallization is the most effective and straightforward purification technique.[5] It leverages differences in solubility between the desired compound and its impurities at different temperatures to achieve significant purification in a single operation.
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues and provides a logical path to resolution.
Issue 1: Broad or Depressed Melting Point Observed
-
Observation: The sample melts over a range of 5-10 °C or begins melting at a temperature significantly lower than the literature value.
-
Causality: The presence of impurities disrupts the uniform crystal lattice of the pure compound, requiring less energy (a lower temperature) to transition into a liquid state. This phenomenon is known as melting point depression.
-
Troubleshooting Workflow:
-
Confirm the Impurity Profile: Run an initial analysis using HPLC or TLC to visualize the number and relative polarity of the impurities.
-
Select a Purification Method: For most scenarios, recrystallization is the most efficient method. If impurities are structurally very similar to the product (isomers, for example), column chromatography may be necessary.
-
Execute Purification: Follow the detailed Protocol 2: Purification by Recrystallization .
-
Validate Purity: After purification, dry the crystals thoroughly and re-measure the melting point. A sharp range close to the literature value indicates successful purification.[5] Further confirm by re-running the HPLC analysis.
-
Issue 2: Unexpected Peaks in HPLC or GC-MS Analysis
-
Observation: Chromatographic analysis reveals one or more unexpected peaks in addition to the main product peak.
-
Causality: These peaks represent unreacted starting materials, by-products from the synthesis, or degradation products. Their retention time (in HPLC) or elution time (in GC) provides clues about their polarity and volatility relative to the main compound.
-
Troubleshooting Workflow:
-
Identify the Impurity (if possible): Use the mass spectrum (MS) data to determine the molecular weight of the impurity. Compare this with the molecular weights of likely candidates (e.g., 2,3-dimethylaniline).
-
Develop a Purification Strategy:
-
High Polarity Impurities (e.g., amines, acids): These can often be removed with a simple liquid-liquid extraction or an aqueous wash of a solution of the crude product in an organic solvent.
-
Similar Polarity Impurities: These are the most challenging and require a high-resolution technique. Follow Protocol 3: Purification by Silica Gel Column Chromatography .[10]
-
-
Monitor Purification: Collect fractions during chromatography and analyze them by TLC to identify those containing the pure product.
-
Combine and Validate: Combine the pure fractions, remove the solvent, and validate the final purity using HPLC and melting point analysis.
-
Diagram 1: General Workflow for Impurity Identification and Removal
A systematic approach ensures efficient resolution of purity issues.
Caption: Workflow for identifying and removing impurities.
Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard reverse-phase HPLC method for quantifying this compound and its potential impurities.[6][11]
-
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS compatibility) or Phosphoric acid
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of a high-purity reference standard of this compound (e.g., 1000 µg/mL) in the mobile phase. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the commercial sample in the mobile phase to a concentration within the calibration range (e.g., 100 µg/mL).
-
Analysis: Inject the standards and sample onto the HPLC system.
-
Data Processing: Construct a calibration curve from the standard injections. Determine the purity of the sample by comparing its peak area to the calibration curve. Impurities can be reported as a percentage of the total peak area.
-
Table 1: Comparison of Key Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Melting Point Determination |
| Principle | Differential partitioning between stationary and mobile phases | Partitioning between stationary phase and carrier gas based on volatility | Nuclear spin transitions in a magnetic field | Temperature of solid-liquid phase transition |
| Primary Use | Quantification, Purity assessment | Identification of volatile impurities | Structural elucidation | Rapid purity assessment |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg/mL) | Low to Moderate | Low |
| Specificity | High (separates isomers)[6] | High (especially with MS)[6] | High (structural information) | Low (non-specific)[6] |
| Expertise | Intermediate | Intermediate | High | Low |
Protocol 2: Purification by Recrystallization
This protocol is the most common and effective method for purifying solid organic compounds.[5]
-
Materials:
-
Crude this compound
-
Selection of potential solvents (e.g., ethanol, isopropanol, water, ethyl acetate)
-
Erlenmeyer flasks, hot plate, Buchner funnel, vacuum flask
-
-
Procedure:
-
Solvent Screening (Critical Step): Place ~50 mg of crude material into several test tubes. Add a few drops of a different solvent to each. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[5] Binary solvent systems (e.g., ethanol-water) can be tested if no single solvent is ideal.
-
Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring on a hot plate. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5]
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the crystals on the filter paper under vacuum. For complete drying, transfer them to a watch glass and place in a vacuum oven at a temperature well below the compound's melting point.
-
Diagram 2: Step-by-Step Recrystallization Process
Visualizing the key stages of purification by recrystallization.
Caption: Key stages of the recrystallization workflow.
Protocol 3: Purification by Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).[12]
-
Materials:
-
Glass chromatography column
-
Silica gel (300-400 mesh)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Crude this compound
-
Collection tubes
-
-
Procedure:
-
Eluent Selection: Using TLC, find a solvent system that gives the product an Rf value of ~0.3-0.4 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the eluent. Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Carefully apply this concentrated solution to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (if needed) to begin the flow. Continuously add eluent to the top of the column as it flows through.
-
Fraction Collection: Collect the eluent in small, numbered fractions as it exits the column.
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.
-
References
-
National Center for Biotechnology Information. (n.d.). Analytical Methods. In Detailed Review of Biphenyl. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Gowda, B. T., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o964. Retrieved from [Link]
-
LookChem. (n.d.). 2-(DiethylaMino)-N-(2,3-diMethylphenyl)acetaMide Hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link]
-
American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Molecules. Retrieved from [Link]
-
Nagase, H., et al. (2008). Purification of matrix metalloproteinases by column chromatography. Nature Protocols, 3(7), 1149-1159. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(2,3-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Acetamide, N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Acetamide, N-(2,3-dimethylphenyl)- [webbook.nist.gov]
- 9. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Purification of matrix metalloproteinases by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Reaction Monitoring of N-(2,3-Dimethylphenyl)acetamide Synthesis by TLC
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for monitoring the N-acetylation of 2,3-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Thin-Layer Chromatography (TLC) to track the progress of the synthesis of N-(2,3-Dimethylphenyl)acetamide. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your experimental workflow.
Reaction Overview: Synthesis of this compound
The core reaction is the N-acetylation of 2,3-dimethylaniline. This is typically achieved by reacting the primary amine with an acetylating agent such as acetic anhydride or acetyl chloride.[1][2] The reaction converts the more polar primary amine into a less polar secondary amide. This change in polarity is the fundamental principle that allows for effective monitoring by normal-phase TLC.[3]
Core Protocol: Setting Up the TLC System
A successful TLC analysis begins with a robust and reproducible setup. Each component of the system must be chosen and prepared with care.
Step-by-Step Methodology
-
Plate Selection: Use standard silica gel 60 F₂₅₄ plates. The "F₂₅₄" indicates that the plate contains a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light.[4] Both the aromatic starting material and product are UV-active.
-
Chamber Preparation: Line a TLC developing chamber with filter paper. Pour in the prepared mobile phase to a depth of about 0.5 cm, ensuring the solvent level is below the origin line where you will spot your samples. Close the chamber and allow it to become saturated with solvent vapors for at least 15-20 minutes. This ensures a uniform mobile phase front and reproducible Rf values.
-
Sample Preparation:
-
Reaction Mixture (R): Take a small aliquot (a drop) from your reaction vessel using a capillary tube and dissolve it in a small amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a microvial.
-
Starting Material (SM): Prepare a dilute solution of your 2,3-dimethylaniline starting material in the same solvent.
-
Co-spot (C): This will be a single spot containing both the starting material and the reaction mixture.
-
-
Spotting the Plate:
-
Using a pencil (never a pen, as ink will run with the solvent), gently draw a light origin line about 1 cm from the bottom of the TLC plate.[5]
-
Using separate capillary spotters for each sample to avoid cross-contamination, lightly touch the capillary to the plate on the origin line to apply a small, concentrated spot (1-2 mm in diameter).
-
Spot the lanes in the order: Starting Material (SM), Co-spot (C), and Reaction Mixture (R). For the co-spot, apply the starting material first, let it dry, and then apply the reaction mixture directly on top of the same spot.
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is upright and not touching the filter paper lining. Close the chamber and allow the solvent to ascend the plate via capillary action.[3]
-
Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a short-wave (254 nm) UV lamp. UV-active compounds will appear as dark spots against the green fluorescent background.[6][7] Circle the spots lightly with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]
-
Workflow for TLC Monitoring
Caption: Workflow for monitoring the reaction via TLC.
Troubleshooting Guide
Q1: My spots are streaking or appearing as elongated smears. What's wrong?
A1: Spot streaking is a common issue that can obscure results. It typically arises from one of three causes:
-
Sample Overloading: You have applied too much sample to the plate.[5][9] The stationary phase becomes saturated, and the excess compound is unable to equilibrate properly with the mobile phase, causing it to smear upwards.
-
Solution: Dilute your sample solutions further. When spotting, apply a very small amount and let the solvent evaporate completely before re-spotting in the same location if a more concentrated spot is needed.
-
-
Highly Polar Compounds: The starting material, 2,3-dimethylaniline, is a basic amine. Amines can interact strongly with the slightly acidic silica gel stationary phase, leading to tailing.[10]
-
Solution: Add a small amount of a basic modifier to your mobile phase. For example, adding 0.5-2% triethylamine (Et₃N) to your eluent can neutralize the acidic sites on the silica, resulting in sharper, more symmetrical spots for the amine.[9]
-
-
Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it will smear from the origin.
-
Solution: Ensure your sample is completely dissolved before spotting. If necessary, gently warm the sample vial or choose a solvent in which your compounds are more soluble.
-
Q2: All my spots, including the starting material and product, are stuck on the baseline (Rf ≈ 0). How do I fix this?
A2: This indicates that your mobile phase is not polar enough to move the compounds off the highly polar silica gel stationary phase.[9][11] The compounds have a much stronger affinity for the stationary phase than the mobile phase.
-
Causality: The eluting power of a solvent is related to its polarity. A more polar solvent is required to displace polar analytes from the silica gel.
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing the ratio to 7:3 or even 1:1. A small addition of a highly polar solvent like methanol (e.g., 95:5 Dichloromethane:Methanol) can also significantly increase the eluting power of the mobile phase.[8]
Q3: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). What does this mean?
A3: This is the opposite problem of Q2. Your mobile phase is too polar.[9][11] The compounds are so soluble in the mobile phase that they have very little interaction with the stationary phase and are carried up the plate without separation.
-
Causality: The mobile phase is effectively "washing" everything up the plate. There is no differential partitioning between the two phases.
-
Solution: Decrease the polarity of your mobile phase. If you are using a 1:1 Hexane:Ethyl Acetate mixture, try a ratio of 4:1 or 9:1. The goal is to find a solvent system where the Rf of your product is between 0.3 and 0.5 for optimal separation and analysis.
Q4: I see two spots, but they are very close together and I can't tell if the reaction is complete. How can I improve the separation?
A4: This is a problem of poor resolution (ΔRf is too small). While the product (amide) is less polar than the starting material (amine), their polarities might be similar enough that a standard solvent system doesn't separate them well.
-
Solution 1 (Optimize Mobile Phase): The most effective solution is to systematically test different solvent systems. Changing the components of the mobile phase, not just their ratios, can alter the selectivity of the separation. For instance, switching from a Hexane/Ethyl Acetate system to a Dichloromethane/Methanol or Toluene/Acetone system can change the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the two phases, often leading to better separation.
-
Solution 2 (Use a Cospot): A cospot is crucial here.[12] If your reaction lane shows a single spot that has the same Rf as the cospot lane (which often looks slightly elongated or like a "snowman" if the Rf values are close), it suggests the starting material is still present. If the reaction is complete, you should see two distinct spots in the cospot lane and only the higher Rf product spot in the reaction lane.
Q5: I ran my TLC, but I don't see any spots under the UV lamp.
A5: This can be frustrating and points to several possibilities:
-
Compound is not UV-Active: This is highly unlikely for this specific reaction, as both 2,3-dimethylaniline and this compound are aromatic and should be strongly UV-absorbent.[4][6]
-
Sample is Too Dilute: The concentration of your compounds on the plate may be below the limit of detection for UV visualization.[5]
-
Solution: Prepare more concentrated sample solutions for spotting or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.
-
-
Reaction Failure: It is possible the reaction has not worked, and if the starting material was also very dilute, nothing will be visible.
-
Solution: Always run a starting material reference lane to confirm that it is visible under the expected conditions.
-
-
Volatile Compounds: Your compounds may have evaporated from the plate after development. This is less likely for the compounds but is a possibility.[9]
-
Solution: Visualize the plate immediately after it is dry.
-
Frequently Asked Questions (FAQs)
Q1: How do I rationally choose a starting mobile phase for this reaction?
A1: A good starting point for separating compounds of moderate polarity, like anilines and amides, is a mixture of a non-polar solvent and a moderately polar solvent. A 4:1 mixture of Hexane:Ethyl Acetate is a classic starting point. From there, you can adjust the ratio based on the initial result. If the spots don't move, increase the proportion of ethyl acetate. If they move too far, increase the proportion of hexane. Dichloromethane (DCM) with a small percentage of methanol (1-5%) is another excellent system for amides.[10][13]
Q2: What are the expected Rf values for 2,3-dimethylaniline and this compound?
A2: The absolute Rf values are highly dependent on the exact conditions (TLC plate manufacturer, mobile phase, temperature, chamber saturation). However, the relative order is predictable:
-
This compound (Product): Will have a higher Rf value. The conversion of the amine to an amide reduces its ability to hydrogen bond, making it less polar and less attracted to the silica gel.
-
2,3-dimethylaniline (Starting Material): Will have a lower Rf value. The primary amine is more polar and will adhere more strongly to the silica gel stationary phase.
Q3: What are some alternative visualization methods if I want to confirm the spots I see with UV?
A3: While UV is the primary non-destructive method, using a chemical stain can provide confirmatory evidence.[4] After UV visualization, you can use one of the following on the same plate:
-
Iodine Chamber: Place the plate in a sealed chamber with a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as temporary yellow-brown spots.[7][14] This method is semi-destructive as the spots will fade over time.
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive method. A dilute solution of KMnO₄ in water will react with (oxidize) compounds that have oxidizable functional groups, such as the amine starting material. The reaction leaves a yellow or brown spot on a purple background. The amide product may be less reactive or unreactive to this stain. This difference in reactivity can be a powerful tool for identification.
Q4: How can I be certain the reaction is complete using only TLC?
A4: You can be reasonably confident the reaction is complete when the spot corresponding to the starting material (2,3-dimethylaniline) is completely gone from the "Reaction Mixture" lane. The most rigorous way to check this is by using a cospot. When the reaction is complete, the "Reaction Mixture" lane should show only a single spot for the product. The "Cospot" lane should show two clearly separated spots: one for the remaining starting material standard and one for the newly formed product. If the spot for the starting material in the "Reaction Mixture" lane has disappeared, it indicates the starting material has been consumed.
Data Summary: Recommended Mobile Phase Systems
| Mobile Phase System | Ratio (v/v) | Expected Outcome | Troubleshooting Adjustment |
| Hexane / Ethyl Acetate | 4:1 | Good starting point. Should provide moderate Rf values. | Increase Ethyl Acetate for higher Rf; Increase Hexane for lower Rf. |
| Dichloromethane / Methanol | 98:2 | Good for slightly more polar compounds. | Increase Methanol percentage to increase polarity and Rf values. |
| Toluene / Acetone | 9:1 | Alternative system if resolution is poor in other eluents. | Adjust ratio to optimize Rf to ~0.4. |
| Hexane / Ethyl Acetate + 1% Et₃N | 4:1 | Use if the amine starting material spot is streaking. | The triethylamine will sharpen the amine spot without significantly altering Rf.[9] |
References
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]
-
5.7: Visualizing TLC Plates - Chemistry LibreTexts. (2025, August 21). Retrieved from Chemistry LibreTexts website: [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry website: [Link]
-
TLC Visualization Methods - Theory pages - Labster. (n.d.). Retrieved from Labster website: [Link]
-
Part 10: TLC - Visualization of Spots (Thin Layer Chromatography) - YouTube. (2018, January 4). Retrieved from YouTube: [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester Department of Chemistry website: [Link]
-
TLC for amide synthesis. : r/OrganicChemistry - Reddit. (2024, November 13). Retrieved from Reddit: [Link]
-
TLC seperation of carboxylix acid, amine, and the amide product : r/chemistry - Reddit. (2020, June 8). Retrieved from Reddit: [Link]
-
This compound - PMC - NIH. (n.d.). Retrieved from National Center for Biotechnology Information: [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Retrieved from Bitesize Bio: [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. (n.d.). Retrieved from LCGC International: [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved from Chemistry LibreTexts website: [Link]
-
Acetamide, N-(2,3-dimethylphenyl)- - the NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology website: [Link]
-
Mastering TLC Chromatography: A Comprehensive Guide - Chrom Tech, Inc. (2024, November 20). Retrieved from Chrom Tech, Inc.: [Link]
-
Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses - MDPI. (n.d.). Retrieved from MDPI: [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4) - Interchim – Blog. (n.d.). Retrieved from Interchim: [Link]
-
TLC-Thin Layer Chromatography - operachem. (2024, February 24). Retrieved from operachem: [Link]
-
N-(2,6-dimethylphenyl)acetamide - Chemical Synthesis Database. (2025, May 20). Retrieved from Chemical Synthesis Database: [Link]
-
N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem. (n.d.). Retrieved from National Center for Biotechnology Information: [Link]
- CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. (n.d.).
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. (n.d.). Retrieved from Scholars Research Library: [Link]
-
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide - PMC - NIH. (n.d.). Retrieved from National Center for Biotechnology Information: [Link]
-
This compound (C10H13NO) - PubChemLite. (n.d.). Retrieved from PubChemLite: [Link]
-
Thin-layer chromatography as a method for separating aniline oligomers - ResearchGate. (2025, August 7). Retrieved from ResearchGate: [Link]
-
(PDF) N-(2-Acetylphenyl)acetamide - ResearchGate. (2025, August 10). Retrieved from ResearchGate: [Link]
-
Sunlight-driven N-acetylation of anilines: a green chemistry approach - RSC Publishing. (n.d.). Retrieved from Royal Society of Chemistry: [Link]
-
Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. (2021, September 3). Retrieved from National Center for Biotechnology Information: [Link]
-
TLC Visualization Reagents - EPFL. (n.d.). Retrieved from École Polytechnique Fédérale de Lausanne website: [Link]
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Technical Support Center: Scaling Up the Synthesis of N-(2,3-Dimethylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(2,3-Dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical synthesis.
I. Introduction and Reaction Overview
This compound is a substituted aromatic amide with applications in pharmaceutical and chemical industries. Its synthesis is most commonly achieved via the N-acetylation of 2,3-dimethylaniline with an acetylating agent, typically acetic anhydride. The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the anhydride.
While this reaction is straightforward on a laboratory scale, scaling up presents several challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format, providing you with the expertise to confidently move from benchtop to pilot-plant scale.
II. Troubleshooting Guide: Common Issues and Solutions in Scale-Up
This section directly addresses specific problems you may encounter during the synthesis of this compound.
Q1: We are observing a lower than expected yield upon scaling up our synthesis. What are the likely causes and how can we mitigate this?
A1: Low yield is a common issue when transitioning to a larger scale. Several factors can contribute to this:
-
Incomplete Reaction: The reaction may not be reaching completion due to a number of factors. On a larger scale, inefficient mixing can lead to localized areas of low reactant concentration, slowing down the reaction. Additionally, inadequate temperature control can play a significant role. The acetylation of anilines is an exothermic reaction, and without proper heat dissipation, localized overheating can occur, potentially leading to side reactions and degradation of both starting material and product.[1]
-
Solution: Ensure your reactor is equipped with an efficient stirring mechanism to maintain a homogenous reaction mixture. Monitor the internal temperature of the reactor closely and implement a cooling system to manage the exotherm. A jacketed reactor with a circulating coolant is highly recommended for larger scale syntheses.
-
-
Suboptimal Stoichiometry: While a slight excess of the acetylating agent (acetic anhydride) is often used to drive the reaction to completion, a large excess can lead to the formation of di-acetylated byproducts, which can be difficult to remove and will lower the yield of your desired mono-acetylated product.[2]
-
Solution: Carefully control the molar ratio of acetic anhydride to 2,3-dimethylaniline. A molar ratio of 1.05-1.1:1 (acetic anhydride:aniline) is a good starting point for optimization.
-
-
Product Loss During Work-up and Isolation: The work-up procedure is a critical step where significant product loss can occur. Premature precipitation during quenching or washing, or incomplete extraction can all contribute to a lower yield.
-
Solution: The product is typically isolated by quenching the reaction mixture in water to precipitate the acetamide. Ensure the quench is performed with vigorous stirring to obtain a fine, easily filterable precipitate. Washing the crude product with a cold, dilute solution of sodium bicarbonate will neutralize any remaining acetic acid without dissolving a significant amount of the product.
-
Q2: Our final product is discolored (yellow to brown) and shows multiple spots on TLC analysis. What are the likely impurities and how can we prevent their formation?
A2: Discoloration and multiple spots on TLC are indicative of impurities. The most common culprits are:
-
Oxidized 2,3-Dimethylaniline: The starting material, 2,3-dimethylaniline, is susceptible to air oxidation, which can lead to the formation of colored impurities that are carried through to the final product.[3]
-
Solution: Use high-purity, freshly distilled, or properly stored 2,3-dimethylaniline. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidation.
-
-
Di-acetylation Byproduct: As mentioned previously, the use of a large excess of acetic anhydride can lead to the formation of N,N-diacetyl-2,3-dimethylaniline.
-
Solution: Maintain strict control over the stoichiometry of your reactants.
-
-
Unreacted 2,3-Dimethylaniline: Incomplete reaction will leave unreacted starting material in your crude product.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as TLC or HPLC to ensure the reaction has gone to completion before initiating the work-up.
-
Q3: We are having difficulty with the purification of the crude product. Recrystallization is either inefficient or the product "oils out". What can we do?
A3: Purification by recrystallization can be challenging, especially with impure starting materials.
-
Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent will dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures.
-
Solution: For this compound, ethanol or a mixture of ethanol and water is often a good choice for recrystallization.[4] Perform small-scale solubility tests with various solvents and solvent mixtures to identify the optimal system for your specific impurity profile.
-
-
"Oiling Out": This phenomenon occurs when the melting point of the impure product is lower than the boiling point of the recrystallization solvent. The product melts before it dissolves, forming an oil that is difficult to crystallize.
-
Solution: If your product oils out, try using a lower boiling point solvent or a solvent mixture. Alternatively, you can try to purify the crude product by column chromatography before attempting recrystallization.
-
III. Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for the reaction?
A: The reaction can be run neat (without a solvent) or in a suitable solvent. For larger scale reactions, using a solvent can help with temperature control and facilitate handling of the reaction mixture. Acetic acid is a common solvent for this reaction as it is also a byproduct.[5] Other aprotic solvents like toluene or acetonitrile can also be used.
Q: What is the optimal temperature range for this reaction?
A: The reaction is typically carried out at room temperature to slightly elevated temperatures (40-60 °C).[6] The exothermic nature of the reaction means that cooling may be necessary to maintain the desired temperature, especially at the beginning of the addition of acetic anhydride.
Q: What are the key safety precautions to consider when scaling up this synthesis?
A: Both 2,3-dimethylaniline and acetic anhydride are hazardous materials and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] The reaction should be performed in a well-ventilated fume hood. Acetic anhydride is corrosive and reacts violently with water. 2,3-dimethylaniline is toxic and can be absorbed through the skin. Refer to the Safety Data Sheets (SDS) for both reagents for detailed handling and emergency procedures.[7][8]
Q: How can we monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (2,3-dimethylaniline) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[9]
IV. Experimental Protocol: A Scaled-Up Example
This protocol provides a starting point for the synthesis of this compound on a larger scale. Note: This is a generalized procedure and may require optimization based on your specific equipment and safety protocols.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and temperature probe
-
Heating/cooling circulator
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
-
Drying oven
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Dimethylaniline | 121.18 | 1.21 kg | 10.0 |
| Acetic Anhydride | 102.09 | 1.07 kg | 10.5 |
| Glacial Acetic Acid | - | 5 L | - |
| Deionized Water | - | 20 L | - |
| Sodium Bicarbonate | - | As needed | - |
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 2,3-dimethylaniline (1.21 kg, 10.0 mol) and glacial acetic acid (5 L).
-
Reactant Addition: Begin stirring the mixture and start the cooling circulator to maintain an internal temperature of 20-25 °C. Slowly add acetic anhydride (1.07 kg, 10.5 mol) from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 40 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Quenching and Precipitation: In a separate large vessel equipped with a stirrer, place deionized water (20 L) and cool it to 10-15 °C. Slowly pour the reaction mixture into the cold water with vigorous stirring. A white precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water (2 x 2 L) followed by a cold, dilute solution of sodium bicarbonate to neutralize any residual acid. Finally, wash with cold deionized water (2 x 2 L) until the filtrate is neutral.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
V. Visualizing the Process
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for scale-up issues.
VI. References
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
YouTube. (2020). Acetylation of aniline. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]
-
Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]
-
Google Patents. (n.d.). US5270342A - Acetamide derivatives. Retrieved from
-
JOCPR. (n.d.). A Novel Clay catalyst: N-Acetylation of -. Retrieved from [Link]
-
Google Patents. (n.d.). CN104987310A - Synthesis process of levosimendan. Retrieved from
-
ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
Google Patents. (n.d.). CN107652198B - Process for preparing acetanilide. Retrieved from
-
Organic Chemistry Portal. (2009). The Thermal Amidation of Carboxylic Acids Revisited. Retrieved from [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
ResearchGate. (n.d.). Approaches for the N‐acetylation of anilines. Retrieved from [Link]
-
Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Retrieved from
-
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
-
Google Patents. (n.d.). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. Retrieved from
-
Google Patents. (n.d.). US6649796B2 - Process for the preparation of acetamide derivatives. Retrieved from
-
ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
Quora. (2018). What happens to acetic anhydride after reacting with aniline?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
ACS Applied Nano Materials. (n.d.). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics and Mechanism of Periodate Oxidation of N,N-Dimethylaniline and N,N-Diethylaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of aniline acetylation reaction (Koreeda, 2011). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of N-(2,3-Dimethylphenyl)acetamide
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(2,3-Dimethylphenyl)acetamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral interpretation. It delves into the structural nuances revealed by NMR, compares the target compound with its structural isomers, and provides a robust experimental framework for obtaining high-quality data.
Introduction: The Role of NMR in Structural Elucidation
This compound belongs to the class of acetanilides, a scaffold present in many biologically active compounds.[1] Precise characterization of such molecules is paramount, and ¹H NMR spectroscopy stands as the primary tool for confirming molecular structure, assessing purity, and understanding conformational dynamics in solution. The position of substituents on the phenyl ring dramatically influences the electronic environment of each proton, resulting in a unique spectral fingerprint. This guide will dissect this fingerprint for the 2,3-disubstituted isomer and contrast it with its 2,4- and 2,6-disubstituted counterparts to highlight the diagnostic power of NMR.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is a self-validating system for achieving publication-quality results.[2]
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound (5-25 mg)[3]
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
High-precision 5 mm NMR tube
-
Pasteur pipette and cotton plug
-
Vortex mixer
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Step-by-Step Methodology:
-
Sample Preparation: Weigh approximately 10 mg of this compound into a clean, dry vial. Add ~0.7 mL of CDCl₃.[4] Vigorously mix using a vortex mixer until the solid is completely dissolved.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[4]
-
Instrumentation Setup: Insert the sample into the spectrometer's magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. This step is crucial for field stability. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is essential for achieving sharp, well-defined peaks.[2]
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A relaxation delay (D1) of 1-2 seconds and a sufficient number of scans (typically 8 to 16) are usually adequate for a sample of this concentration.[2]
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical flow from sample preparation to final data interpretation.
Caption: From sample to structure: The NMR analysis workflow.
Spectral Analysis: this compound
The structure of this compound presents several distinct proton environments, which are clearly resolved in the ¹H NMR spectrum.
Caption: Structure of this compound with proton labels.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Peak Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| H ₐ | ~2.18 | 3H | Singlet (s) | Acetyl methyl group (-C(O)CH ₃) |
| H ₑ | ~2.25 | 3H | Singlet (s) | Aryl methyl group (Ar-CH ₃ at C2) |
| H ₒ | ~2.32 | 3H | Singlet (s) | Aryl methyl group (Ar-CH ₃ at C3) |
| H ₑ, H ₒ, H ₒ | ~7.05-7.20 | 3H | Multiplet (m) | Aromatic protons (H4, H5, H6) |
| H ₐ | ~7.30 | 1H | Broad Singlet (br s) | Amide proton (-NH -) |
Note: Precise chemical shifts can vary slightly based on concentration and solvent purity. The assignments for the aromatic multiplet are complex due to overlapping signals and second-order effects.
Interpretation:
-
Amide Proton (H ᵈ): The broad singlet around 7.30 ppm is characteristic of an N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange.
-
Aromatic Protons (H ᵉ, Hᶠ , Hᵍ ): The three protons on the phenyl ring appear as a complex multiplet between 7.05 and 7.20 ppm. The ortho- and meta- couplings create an overlapping pattern that is difficult to resolve into simple doublets or triplets at 400 MHz.
-
Methyl Protons (H ᵃ, Hᵇ , Hᶜ ): Three distinct singlets are observed. The most upfield signal (~2.18 ppm) corresponds to the acetyl methyl group (Hᵃ), being slightly deshielded by the adjacent carbonyl group.[5] The other two singlets (~2.25 and ~2.32 ppm) are assigned to the two methyl groups on the aromatic ring. Their distinct chemical shifts confirm their non-equivalent environments.
Comparative Analysis: The Impact of Isomerism
To truly appreciate the diagnostic power of this spectrum, we will compare it with the spectra of two structural isomers: N-(2,4-Dimethylphenyl)acetamide and N-(2,6-Dimethylphenyl)acetamide . The change in the relative positions of the methyl groups creates significant and predictable changes in the ¹H NMR spectrum, particularly in the aromatic region.
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Acetanilide Isomers in CDCl₃
| Proton Type | This compound | N-(2,4-Dimethylphenyl)acetamide[6] | N-(2,6-Dimethylphenyl)acetamide[7] |
| Acetyl CH₃ | ~2.18 | ~2.15 | ~2.10 |
| Aryl CH₃ | ~2.25, ~2.32 | ~2.20, ~2.30 | ~2.20 (6H) |
| Aromatic H | ~7.05-7.20 (m, 3H) | ~7.00 (d, 1H), ~7.10 (s, 1H), ~7.80 (d, 1H) | ~7.10 (m, 3H) |
| Amide NH | ~7.30 (br s) | ~7.25 (br s) | ~7.15 (br s) |
Analysis of Differences:
-
N-(2,4-Dimethylphenyl)acetamide: The symmetry is reduced compared to the 2,6-isomer but the aromatic signals are more dispersed and interpretable than the 2,3-isomer. The proton at C6 is ortho to the amide and shows a distinct doublet. The proton at C5 is ortho to one methyl group and meta to another, appearing as another doublet. The proton at C3, situated between the two methyl groups, often appears as a singlet. This clean splitting pattern is a key differentiator.
-
N-(2,6-Dimethylphenyl)acetamide: The key feature here is symmetry. The two methyl groups are chemically equivalent due to the molecule's C₂ᵥ symmetry axis (assuming free rotation). This results in a single, sharp singlet integrating to 6H for both methyl groups. Furthermore, the steric hindrance from the two ortho methyl groups can affect the conformation of the acetamide group and slightly shield the acetyl methyl protons, causing a minor upfield shift compared to the other isomers.[8] The aromatic region shows a multiplet for the three remaining protons, but the 6H methyl singlet is the most telling feature.
Conclusion
The ¹H NMR spectrum of this compound provides an unambiguous confirmation of its structure. The presence of three distinct methyl singlets and a complex three-proton aromatic multiplet serves as its unique fingerprint. When compared with its 2,4- and 2,6-disubstituted isomers, the diagnostic power of ¹H NMR becomes evident. The predictable changes in symmetry and electronic environment, especially in the aromatic and methyl regions, allow for confident and precise structural assignment. This guide underscores the necessity of combining meticulous experimental technique with a nuanced understanding of structure-property relationships for effective chemical analysis.
References
- Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Royal Society of Chemistry.
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
NIST. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
-
Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2193. [Link]
-
Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Retrieved January 13, 2026, from [Link]
- Standard Operating Procedure for NMR Experiments. (2023, July 24).
- Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College.
-
Trontour. (2021, February 14). Analyze the 1H NMR spectrum of acetanilide. Retrieved January 13, 2026, from [Link]
-
Gowda, B. T., et al. (2009). N-(2,6-Dimethylphenyl)-2-methylacetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o343. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 13, 2026, from [Link]
-
Keller, L. (2020, March 19). NMR of acetanilide. Retrieved January 13, 2026, from [Link]
-
Frontier, A. (n.d.). How to Get a Good ¹H NMR Spectrum. University of Rochester. Retrieved January 13, 2026, from [Link]
-
Quantitative NMR Spectroscopy. (2017, November). Retrieved January 13, 2026, from [Link]
-
LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 13, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). N-(2,4-Dimethylphenyl)acetamide. Retrieved January 13, 2026, from [Link]
-
Chegg. (2020, September 22). Solved Interpret the NMR spectrum of acetanilide and. Retrieved January 13, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Acetamide, N-(2,6-dimethylphenyl)-. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 °C in.... Retrieved January 13, 2026, from [Link]
Sources
- 1. N-(2,3-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To [chem.rochester.edu]
- 5. (Solved) - Analyze the 1H NMR spectrum of acetanilide. Draw structure, name... (1 Answer) | Transtutors [transtutors.com]
- 6. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetamide, N-(2,6-dimethylphenyl)- | SIELC Technologies [sielc.com]
- 8. N-(2,6-Dimethylphenyl)-2-methylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
The Analyst's Guide to Differentiating Dimethylphenylacetamide Isomers by Mass Spectrometry
A Comparative Interpretation of the N-(2,3-Dimethylphenyl)acetamide Mass Spectrum
For researchers in analytical chemistry, metabolomics, and drug development, the unambiguous identification of isomeric compounds is a critical challenge. Subtle differences in substituent positions on an aromatic ring can lead to significant variations in biological activity and metabolic fate. Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique for the structural elucidation of such small molecules, providing a reproducible fragmentation "fingerprint."
This guide provides an in-depth interpretation of the EI mass spectrum of this compound. By comparing its fragmentation pattern with those of its isomers—N-(2,4-Dimethylphenyl)acetamide, N-(2,6-Dimethylphenyl)acetamide, and N-(3,5-Dimethylphenyl)acetamide—we will demonstrate how key diagnostic ions can be used to differentiate these closely related structures.
Deciphering the Fragmentation of this compound
The electron ionization mass spectrum of this compound is characterized by several key fragments that provide a roadmap to its structure. The analysis begins with the molecular ion (M⁺•), which is formed when the molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of a single electron.[1][2]
The molecular formula for this compound is C₁₀H₁₃NO, with a molecular weight of approximately 163.22 g/mol .[3][4][5] The mass spectrum from the NIST Chemistry WebBook confirms the presence of the molecular ion peak at a mass-to-charge ratio (m/z) of 163.[3]
The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses. For aromatic amides, two key fragmentation mechanisms are predominant: α-cleavage and rearrangements.[6]
1. Alpha (α)-Cleavage: The most significant fragmentation event is the cleavage of the C-C bond alpha to the carbonyl group. This results in the loss of a methyl radical (•CH₃) and the formation of a stable, resonance-stabilized acylium ion. This ion is not observed as a major peak in the primary fragmentation.
2. McLafferty-type Rearrangement and Subsequent Cleavage: A more dominant pathway involves a rearrangement followed by cleavage. The molecular ion undergoes cleavage of the amide C-N bond, leading to the formation of the ketene radical cation [CH₂=C=O]⁺• (m/z 42) and a dimethylaniline radical. A subsequent, more favorable fragmentation is the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion. This produces a prominent ion at m/z 121 , corresponding to the [C₈H₁₁N]⁺• radical cation of 2,3-dimethylaniline. This is the base peak in the spectrum of this compound.[3]
3. Formation of the Tropylium-type Ion: The 2,3-dimethylaniline radical cation (m/z 121) can then lose a methyl radical (•CH₃) to form a highly stable, resonance-delocalized ion at m/z 106 . This ion is analogous to the tropylium ion and is a characteristic fragment for alkyl-substituted aromatic compounds.
The proposed fragmentation pathway is illustrated below.
Caption: Primary fragmentation pathway of this compound under EI-MS.
A Comparative Analysis: Distinguishing Isomers by Mass Spectrum
While the major fragments (m/z 121, 106) are common to all dimethylphenylacetamide isomers, the relative intensities of these ions can provide crucial diagnostic information. The position of the methyl groups on the phenyl ring influences the stability of the fragment ions and the kinetics of the fragmentation processes.
| Compound | Molecular Ion (m/z 163) Relative Intensity (%) | Base Peak (m/z) | Key Diagnostic Ion (m/z) & Rel. Intensity (%) | Source |
| This compound | 35 | 121 | 106 (45%) | [3] |
| N-(2,4-Dimethylphenyl)acetamide | 40 | 121 | 120 (~60%), 106 (30%) | [7][8] |
| N-(2,6-Dimethylphenyl)acetamide | 25 | 121 | 120 (~15%), 106 (10%) | [9] |
| N-(3,5-Dimethylphenyl)acetamide | 50 | 121 | 106 (30%) | [10] |
Key Observations and Interpretation:
-
The Base Peak: For all isomers, the loss of neutral ketene to form the corresponding dimethylaniline radical cation (m/z 121) is the most favorable fragmentation pathway, resulting in the base peak.[3][7][9][10]
-
The ortho-Effect in N-(2,6-Dimethylphenyl)acetamide: The presence of two methyl groups flanking the amide linkage creates significant steric hindrance. This "ortho-effect" can influence fragmentation. The N-(2,6-dimethylphenyl)acetamide shows a significantly lower relative abundance of the m/z 106 fragment compared to other isomers, suggesting that the subsequent loss of a methyl group from the m/z 121 ion is less favorable.
-
Diagnostic Ion at m/z 120: The N-(2,4-Dimethylphenyl)acetamide isomer displays a uniquely abundant ion at m/z 120, corresponding to the loss of a hydrogen atom from the base peak.[7][8] This is likely due to the formation of a stable quinoidal structure facilitated by the para-methyl group, making this a key diagnostic peak for its identification. The N-(2,6) isomer also shows this peak, but at a much lower intensity.
-
Molecular Ion Stability: The relative intensity of the molecular ion peak can also be informative. The N-(3,5-Dimethylphenyl)acetamide, lacking ortho-substituents, shows the most stable molecular ion, while the sterically hindered N-(2,6) isomer shows the least stable one.
The comparative fragmentation pathways are visualized below.
Caption: Key diagnostic fragmentation differences among dimethylphenylacetamide (DMA) isomers.
Experimental Protocol: Acquiring High-Quality EI Mass Spectra
This section outlines a standardized protocol for the analysis of small organic molecules like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization source.[1]
Objective: To obtain a reproducible 70 eV electron ionization mass spectrum for structural elucidation and library matching.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Electron Ionization (EI) source.
-
Helium (99.999% purity) as carrier gas.
Procedure:
-
Sample Preparation:
-
Dissolve 1 mg of the analyte (e.g., this compound) in 1 mL of a high-purity volatile solvent (e.g., methanol, ethyl acetate, or dichloromethane).
-
Vortex the solution until the sample is completely dissolved.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
-
GC-MS System Setup:
-
Injector: Set to 250°C. Use splitless mode for low concentrations or a high split ratio (e.g., 50:1) for higher concentrations.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: Increase temperature at 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Set to a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.[1] This is a standardized energy that allows for comparison with spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[11]
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from saturating the detector.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex or across the entirety of the chromatographic peak.
-
Perform a background subtraction using a spectrum from the baseline near the analyte peak to obtain a clean mass spectrum.
-
Compare the resulting spectrum against reference libraries (e.g., NIST) for confirmation.[12][13]
-
Interpret the fragmentation pattern as detailed in the sections above.
-
Caption: Standardized workflow for acquiring EI-MS data for small molecules.
Conclusion
The mass spectrum of this compound is dominated by a base peak at m/z 121, resulting from the loss of a neutral ketene molecule, and a significant fragment at m/z 106 from the subsequent loss of a methyl radical. While these features are common across its isomers, a careful comparison of the relative intensities of the molecular ion and key fragment ions allows for their confident differentiation. Specifically, the highly abundant m/z 120 ion for the 2,4-isomer and the suppressed fragmentation in the sterically hindered 2,6-isomer serve as powerful diagnostic markers. By employing a standardized GC-EI-MS protocol, researchers can generate high-quality, reproducible data essential for the unambiguous structural elucidation of these and other isomeric compounds.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. NIST. Retrieved from [Link][11]
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrometry Data Center. NIST. Retrieved from [Link][12]
-
PubChem. (2018). NIST Mass Spectrometry Data Center - PubChem Data Source. Retrieved from [Link][13]
-
Stein, S. E. (2023). NIST Mass Spectrometry Data Center Standard Reference Data and Software Tools for Seized Drug Analysis. NIST. Retrieved from [Link][14]
-
All About Chemistry. (2021, October 19). McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure [Video]. YouTube. Retrieved from [Link]
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Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link][6]
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A Comparative Guide to the Spectroscopic Characterization of N-(2,3-Dimethylphenyl)acetamide
This guide provides an in-depth technical comparison of spectroscopic methods for the characterization of N-(2,3-Dimethylphenyl)acetamide, with a primary focus on Infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural outlines but also the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural elucidation.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 134-98-5) is a substituted aromatic amide.[1] As with many fine chemicals and pharmaceutical intermediates, unambiguous structural confirmation and purity assessment are critical for its application. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. Among these, Infrared (IR) spectroscopy offers a rapid and effective method for identifying key functional groups, making it an invaluable first-pass analytical tool. This guide will detail the characterization of this compound by IR spectroscopy and provide a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Power of Vibrational Fingerprinting: IR Spectroscopy
Infrared spectroscopy probes the vibrational transitions within a molecule.[2] When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, resulting in a unique spectral fingerprint of the molecule.[3] For this compound, the key functional groups of interest are the secondary amide linkage (-CONH-), the aromatic ring, and the methyl substituents.
Predicted Infrared Spectrum of this compound
While an experimental condensed-phase spectrum is the gold standard, a computed vapor-phase IR spectrum provides a valuable predictive framework for the expected absorption bands.
Table 1: Predicted and Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide (N-H) | 3350 - 3180 | ~3300 | Strong, Sharp |
| C-H Stretch (Aromatic) | Aromatic Ring (C-H) | 3100 - 3000 | ~3050 | Medium |
| C-H Stretch (Aliphatic) | Methyl Groups (CH₃) | 2975 - 2850 | ~2950 | Medium |
| C=O Stretch (Amide I) | Secondary Amide (C=O) | 1680 - 1630 | ~1670 | Strong |
| N-H Bend (Amide II) | Secondary Amide (N-H) | 1570 - 1515 | ~1550 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Multiple bands | Medium to Weak |
| C-N Stretch | Amide (C-N) | 1340 - 1250 | ~1300 | Medium |
Note: Expected ranges are based on general literature values for aromatic secondary amides. The predicted values are derived from computational models and may vary from experimental data, particularly between vapor and solid phases.
Experimental Protocol: Acquiring the IR Spectrum using ATR-FTIR
Attenuated Total Reflectance (ATR) is a widely used sampling technique for solid and liquid samples due to its minimal sample preparation requirement.[4][5][6]
Objective: To obtain a high-quality mid-IR spectrum of solid this compound.
Materials:
-
This compound (solid powder)
-
FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This is a critical step to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal.
-
Ensure Contact: Use the pressure clamp of the ATR accessory to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal with a lint-free wipe dampened with a suitable solvent.
Data Interpretation: Decoding the Spectrum
The resulting IR spectrum should be analyzed for the presence of the characteristic absorption bands outlined in Table 1. The presence of a strong, sharp peak around 3300 cm⁻¹ (N-H stretch), a very strong absorption in the 1680-1630 cm⁻¹ region (Amide I, C=O stretch), and another strong band around 1550 cm⁻¹ (Amide II, N-H bend) are definitive indicators of the secondary amide group.[7] The aromatic and aliphatic C-H stretching vibrations will be present at higher wavenumbers, while the fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations, including the aromatic C=C and amide C-N stretches. The specific substitution pattern on the aromatic ring will also influence the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range.
Workflow for IR Spectroscopic Analysis
Figure 1: A generalized workflow for the characterization of this compound using ATR-FTIR spectroscopy.
A Broader Perspective: Comparison with Other Spectroscopic Techniques
While IR spectroscopy is excellent for functional group identification, a comprehensive characterization often requires complementary techniques. NMR spectroscopy and Mass Spectrometry provide detailed information about the carbon-hydrogen framework and molecular weight, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the amide N-H proton (a singlet, typically downfield), the three aromatic protons (likely complex multiplets), the two aromatic methyl groups (two singlets), and the acetyl methyl group (a singlet). The integration of these signals would correspond to the number of protons in each environment (1H, 3H, 6H, and 3H, respectively).
-
¹³C NMR: A computed ¹³C NMR spectrum suggests distinct signals for each of the 10 carbon atoms in the molecule.[2] Key signals would include the carbonyl carbon (downfield, ~170 ppm), the aromatic carbons (in the 110-140 ppm range), and the methyl carbons (upfield, <30 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.
-
Molecular Ion: The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 163, confirming its molecular weight.[1]
-
Fragmentation Pattern: Common fragmentation pathways for amides can be observed. A prominent fragment at m/z = 121 likely corresponds to the loss of an acetyl radical (CH₃CO•), while a peak at m/z = 120 could arise from the subsequent loss of a hydrogen atom. The presence of these fragments provides further evidence for the proposed structure.
Table 2: Comparison of Spectroscopic Techniques for the Characterization of this compound
| Technique | Information Provided | Strengths | Limitations |
| IR Spectroscopy | Presence of functional groups (amide, aromatic ring, methyl groups). | Rapid, non-destructive, minimal sample preparation (with ATR). | Provides limited information on the overall molecular connectivity and stereochemistry. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through coupling patterns, and chemical environments of atoms. | Provides unambiguous structural elucidation. | Requires larger sample quantities, more expensive instrumentation, and deuterated solvents. |
| Mass Spectrometry | Molecular weight and fragmentation pattern, confirming the elemental composition and structural motifs. | High sensitivity, provides molecular formula with high-resolution MS. | Can be a destructive technique, and isomers may not be distinguishable by mass alone. |
A Synergistic Approach to Structural Elucidation
The most robust characterization of this compound is achieved through the synergistic use of these techniques.
Figure 2: The logical relationship of using IR, NMR, and Mass Spectrometry for a comprehensive and confirmed structural characterization.
Conclusion
The characterization of this compound using IR spectroscopy is a rapid and reliable method for confirming the presence of its key functional groups. The distinctive Amide I and Amide II bands, in conjunction with N-H and C-H stretching vibrations, provide a clear spectral fingerprint. For unambiguous structure elucidation and to rule out isomeric possibilities, a combined analytical approach incorporating NMR spectroscopy and Mass Spectrometry is recommended. This integrated strategy ensures the highest level of scientific integrity and confidence in the identity and quality of the compound, a necessity for research and development in the chemical and pharmaceutical industries.
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A Comparative Analysis of N-(2,3-Dimethylphenyl)acetamide and N-(2,6-Dimethylphenyl)acetamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the nuanced differences between structural isomers can dictate the trajectory of a drug discovery program. This guide provides an in-depth, objective comparison of N-(2,3-Dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)acetamide, two positional isomers with identical molecular formulas but distinct chemical and biological profiles. By examining their synthesis, physicochemical properties, and pharmacological relevance, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their work.
Introduction: The Significance of Isomeric Distinction
This compound and N-(2,6-dimethylphenyl)acetamide are both derivatives of acetanilide, characterized by an acetamido group attached to a dimethyl-substituted phenyl ring.[1][2] The seemingly minor shift in the position of a single methyl group—from position 3 to position 6 on the phenyl ring—profoundly influences the molecule's steric hindrance, electronic distribution, and ultimately, its interaction with biological targets. This guide will dissect these differences, providing a clear rationale for experimental choices and highlighting the practical implications for their application.
Synthesis and Characterization: A Tale of Two Isomers
The synthesis of both isomers generally follows a standard acylation reaction of the corresponding dimethylaniline with an acetylating agent. However, the steric hindrance imposed by the methyl groups in the 2,6-isomer can influence reaction kinetics and require more tailored conditions.
General Synthesis Workflow
The synthesis of these acetanilides is typically achieved through the nucleophilic substitution of a dimethylaniline with an acetylating agent like acetyl chloride or acetic anhydride.
Caption: General workflow for the synthesis of N-(dimethylphenyl)acetamides.
Experimental Protocol: Synthesis of N-(2,6-Dimethylphenyl)acetamide
This protocol is adapted from established methods for the acylation of anilines.[3]
Materials:
-
2,6-Dimethylaniline
-
Acetyl chloride
-
Anhydrous ether or 1,2-dichloroethylene
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a fume hood, dissolve 2,6-dimethylaniline (1 equivalent) in anhydrous ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution. A precipitate may form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding 5% sodium bicarbonate solution to neutralize the hydrochloric acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2,6-dimethylphenyl)acetamide.
Note: The same general procedure can be applied for the synthesis of this compound using 2,3-dimethylaniline as the starting material.
Comparative Physicochemical Properties
The positioning of the methyl groups has a discernible impact on the physical properties of these isomers. The following table summarizes key physicochemical data.
| Property | This compound | N-(2,6-Dimethylphenyl)acetamide |
| CAS Number | 134-98-5[1] | 2198-53-0[2] |
| Molecular Formula | C₁₀H₁₃NO[1] | C₁₀H₁₃NO[2] |
| Molecular Weight | 163.22 g/mol [1] | 163.22 g/mol [2] |
| Appearance | - | White to beige crystalline powder[3] |
| Boiling Point | 299.3°C at 760 mmHg[4] | 633.58 K (360.43°C) (Joback Calculated)[5] |
| Flash Point | 173.8°C[4] | - |
| Density | 1.052 g/cm³[4] | - |
| logP (Octanol/Water) | 2.911 (Crippen Calculated)[6] | 2.911 (Crippen Calculated)[5] |
| Water Solubility | -2.81 (log10 WS in mol/l) (Crippen Calculated)[6] | -2.81 (log10 WS in mol/l) (Crippen Calculated)[5] |
Note: Some physical properties for this compound are less reported in the readily available literature, highlighting a potential area for further experimental characterization. The calculated properties for N-(2,6-dimethylphenyl)acetamide are based on the Joback and Crippen methods.[5][6]
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized isomers. While both will exhibit characteristic peaks for the amide and aromatic functionalities, the substitution pattern on the phenyl ring will lead to distinct signatures, particularly in ¹H NMR and ¹³C NMR spectroscopy.
-
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons will differ significantly between the two isomers. The 2,3-isomer will show a more complex aromatic region compared to the more symmetrical 2,6-isomer.
-
¹³C NMR: The number and chemical shifts of the aromatic carbon signals will reflect the different symmetry of the two molecules.
-
Mass Spectrometry: Both isomers will have the same molecular ion peak, but their fragmentation patterns may show subtle differences.[1][2]
-
Infrared (IR) Spectroscopy: Both compounds will display characteristic absorptions for the N-H stretch, C=O stretch of the amide, and aromatic C-H and C=C stretches.
Pharmacological and Biological Significance: A Study in Contrast
The most striking differences between these two isomers emerge in their biological activities and applications.
N-(2,6-Dimethylphenyl)acetamide: A Precursor and Bioactive Molecule
N-(2,6-Dimethylphenyl)acetamide and its derivatives are well-documented in the pharmaceutical sciences.[3]
-
Lidocaine Intermediate: Its chloro-derivative, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a key intermediate in the synthesis of the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[7] This underscores its industrial importance.
-
Ranolazine Intermediate: 2-Chloro-N-(2,6-dimethylphenyl)acetamide also serves as a key starting material for the synthesis of Ranolazine, a medication used to treat chronic angina.[8][9]
-
Intrinsic Biological Activity: Derivatives of N-(2,6-dimethylphenyl)acetamide have been investigated for their own therapeutic potential. For instance, N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) has been shown to improve learning and memory in animal models.[10] Furthermore, N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide has demonstrated analgesic, antidepressant, and anticonvulsant effects.[11] Some studies also suggest that chloroacetamide derivatives possess anti-inflammatory properties.[12][13]
Caption: Comparative biological roles of N-(2,6- and 2,3-dimethylphenyl)acetamide derivatives.
This compound: Primarily an Impurity
In contrast, this compound is most frequently cited in the literature as a reference standard for an impurity found in Lidocaine preparations, specifically 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide.[14][15] This suggests that it can arise as a byproduct during the synthesis of Lidocaine if the starting 2,6-dimethylaniline is contaminated with the 2,3-isomer. Its own biological activity is not as extensively studied or reported as its 2,6-counterpart.
Conclusion: Guiding Future Research
The comparison between this compound and N-(2,6-dimethylphenyl)acetamide serves as a compelling case study on the importance of isomeric purity in drug development.
-
For process chemists , the synthesis and purification of N-(2,6-dimethylphenyl)acetamide and its derivatives must be carefully optimized to minimize the formation of the 2,3-isomer, which can lead to impurities in the final active pharmaceutical ingredient.
-
For medicinal chemists and pharmacologists , the established biological activities of N-(2,6-dimethylphenyl)acetamide derivatives suggest this scaffold is a promising starting point for the development of new therapeutics, particularly for central nervous system disorders and pain management. The relative lack of data on the biological effects of the 2,3-isomer presents an opportunity for further investigation to explore if it possesses any novel pharmacological properties.
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Sakurai, T., Ojima, H., Yamasaki, T., Kojima, H., & Akashi, A. (1989). Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats. Japanese journal of pharmacology, 50(1), 47–53. [Link][10]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Emerging Biological Activities of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: Beyond Pharmaceutical Intermediates. Retrieved from [Link]
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SpectraBase. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. Retrieved from [Link]
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Comparison of N-(2,3-Dimethylphenyl)acetamide and its chlorinated derivatives
An In-depth Comparative Guide to N-(2,3-Dimethylphenyl)acetamide and its Chlorinated Derivatives for Researchers
Introduction: The Acetanilide Scaffold and the Impact of Substitution
The N-phenylacetamide (acetanilide) framework is a cornerstone in the development of biologically active molecules, with prominent applications ranging from pharmaceuticals to agrochemicals.[1] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the phenyl ring. This guide provides a comparative analysis of this compound and its chlorinated derivatives, focusing on how the introduction of chlorine atoms alters their physicochemical properties and potential biological activities.
This comparison is critical for researchers in drug discovery and agrochemical development, as it elucidates the structure-activity relationships (SAR) that govern the efficacy and properties of this chemical class. Halogenation, particularly chlorination, is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding these effects is paramount for the rational design of new and improved active compounds.
Physicochemical Properties: A Quantitative Comparison
The introduction of chlorine atoms to the this compound structure results in predictable changes in its fundamental physicochemical properties. The most immediate effects are an increase in molecular weight and alterations in polarity and lipophilicity, which can significantly impact solubility, membrane permeability, and formulation characteristics.
| Property | This compound | 2-Chloro-N-(2,3-dimethylphenyl)acetamide |
| Molecular Formula | C₁₀H₁₃NO[2][3] | C₁₀H₁₂ClNO[4] |
| Molecular Weight | 163.22 g/mol [2][3] | 197.66 g/mol [4] |
| Boiling Point | 299.3°C at 760 mmHg[5] | Not available |
| Density | 1.052 g/cm³[5] | Not available |
| IUPAC Name | This compound[2] | 2-chloro-N-(2,3-dimethylphenyl)acetamide[4] |
| CAS Number | 134-98-5[2] | 2564-07-0[6][7] |
Synthesis and Characterization Workflow
The synthesis of these compounds is typically achieved through standard acylation reactions. The general workflow, from synthesis to characterization, is a critical process to ensure the identity and purity of the target molecules.
Caption: General workflow for the synthesis and characterization of this compound and its derivatives.
Experimental Protocols: Synthesis
Protocol 1: Synthesis of this compound
This protocol describes the acylation of 2,3-dimethylaniline with acetyl chloride. The reaction is straightforward and serves as a baseline for synthesizing the parent compound.
Materials:
-
2,3-Dimethylaniline
-
Acetyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 2,3-dimethylaniline (1.0 eq) and pyridine (1.2 eq) in DCM in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise via a dropping funnel while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis of 2-Chloro-N-(2,3-dimethylphenyl)acetamide
This protocol utilizes chloroacetyl chloride to introduce the chlorinated acetamide moiety. This is a common precursor for further derivatization.[8]
Materials:
-
2,3-Dimethylaniline
-
Chloroacetyl chloride
-
Sodium acetate or other mild base
-
Glacial acetic acid or another suitable solvent
-
Ice water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 2,3-dimethylaniline (1.0 eq) and sodium acetate (1.5 eq) in glacial acetic acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains low.
-
Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product. If necessary, recrystallize from ethanol to obtain pure 2-Chloro-N-(2,3-dimethylphenyl)acetamide.
Comparative Biological Activity
While direct comparative studies on the specific this compound and its chlorinated derivatives are not abundant in publicly available literature, the broader class of acetanilides and chloroacetamides are well-known for their biological activities, particularly as herbicides and fungicides.[1][9]
-
Herbicidal Activity: Acetanilide herbicides, such as alachlor and metolachlor, are known to inhibit the growth of emerging shoots.[9] The mode of action often involves the inhibition of very-long-chain fatty acid synthesis. It is plausible that this compound and its derivatives could exhibit similar properties. Chlorination can enhance herbicidal potency and alter the spectrum of weeds controlled.[10][11]
-
Fungicidal Activity: N-phenylacetamide derivatives have been investigated for their fungicidal properties.[12] The presence of a chloro-acetamide group, in particular, has been shown to confer significant antifungal and antibiofilm activity against various fungal strains, including fluconazole-resistant Candida species.[13][14][15] This suggests that 2-Chloro-N-(2,3-dimethylphenyl)acetamide could be a promising candidate for antifungal research.
The table below summarizes potential activities based on the broader class of compounds.
| Compound | Potential Biological Activity | Rationale / Supporting Evidence |
| This compound | Herbicidal, Fungicidal | Belongs to the acetanilide class, known for these activities.[9][10][12] |
| 2-Chloro-N-(2,3-dimethylphenyl)acetamide | Enhanced Fungicidal and Herbicidal Activity | The 2-chloro-N-phenylacetamide moiety is a known toxophore with demonstrated antifungal and antibiofilm properties.[13][14][15] |
Experimental Protocol: Biological Assay
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a model fungal strain (e.g., Candida albicans). This allows for a quantitative comparison of their antifungal potency.
Materials:
-
Synthesized compounds (dissolved in DMSO)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of each test compound in the 96-well plate using RPMI medium. The final concentration range might typically be from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (fungal inoculum in medium without any compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can be confirmed by reading the optical density at 600 nm with a plate reader.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The comparison between this compound and its chlorinated derivatives highlights a fundamental principle in medicinal and agricultural chemistry: subtle structural modifications can lead to significant changes in physicochemical and biological properties. The addition of a chlorine atom, as in 2-Chloro-N-(2,3-dimethylphenyl)acetamide, increases molecular weight and is predicted to enhance biological potency, particularly antifungal activity, based on evidence from related compounds. The synthetic routes are well-established, allowing for the straightforward generation of these and other analogs for further SAR studies. The provided protocols offer a robust framework for researchers to synthesize, characterize, and evaluate this promising class of molecules.
References
-
ZHAO Wei, YOU Jiang, ZHA Run, ZHAO Haonan, ZHAO Wei, XU Zhihong. Synthesis and fungicidal activity of N-phenylacetamide derivatives containing 1,2,4-triazole. Chinese Journal of Pesticide Science, 2025, 27(3): 464-472. [Link]
-
Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Braz J Biol. 2022 Mar 9:84:e255080. [Link]
-
(PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. ResearchGate. [Link]
-
Role of temperature in the activity of acetanilide herbicides on three Phaseolus taxa. South African Journal of Plant and Soil, 1991, 8(2): 89-92. [Link]
-
Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. ProQuest. [Link]
-
(PDF) Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp.: a promising antifungal agent. ResearchGate. [Link]
-
Acetanilide. Wikipedia. [Link]
-
2-chloro-N-(2,3-dimethylphenyl)acetamide. PubChem. [Link]
-
Activity, adsorption and mobility of three acetanilide and two new amide herbicides. ResearchGate. [Link]
-
(PDF) One-pot synthesis of anilides, herbicidal activity and molecular docking study. ResearchGate. [Link]
-
Acetamide, N-(2,3-dimethylphenyl)-. SpectraBase. [Link]
-
Acetamide,N-(2,3-dimethylphenyl)-2,2,2-trifluoro-. Cheméo. [Link]
-
This compound. National Center for Biotechnology Information. [Link]
-
Acetamide, N-(2,3-dimethylphenyl)-. NIST WebBook. [Link]
-
Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). Cheméo. [Link]
-
One-pot synthesis of anilides, herbicidal activity and molecular docking study. PubMed. [Link]
-
N-(2,4-Dimethylphenyl)acetamide. PubChem. [Link]
-
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. Molbase. [Link]
-
(PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]
-
This compound (C10H13NO). PubChemLite. [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Center for Biotechnology Information. [Link]
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide. Manasa Life Sciences. [Link]
-
Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]
-
Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
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- 4. 2-chloro-N-(2,3-dimethylphenyl)acetamide | C10H12ClNO | CID 296347 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Synthesis and fungicidal activity of <i>N</i>-phenylacetamide derivatives containing 1,2,4-triazole [nyxxb.cn]
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A Comparative Crystallographic Analysis of N-(2,3-Dimethylphenyl)acetamide
A Technical Guide for Researchers in Structural Chemistry and Drug Development
In the landscape of pharmaceutical sciences and materials research, a comprehensive understanding of a compound's solid-state structure is paramount. This guide provides an in-depth analysis of the X-ray diffraction data for N-(2,3-Dimethylphenyl)acetamide, a key chemical intermediate. By comparing its crystallographic parameters with those of structurally related analogues, we aim to illuminate the subtle yet significant impact of substituent placement on molecular conformation and crystal packing. This information is critical for professionals engaged in polymorphism screening, formulation development, and computational modeling.
The Subject Under Investigation: this compound
This compound, with the chemical formula C₁₀H₁₃NO, belongs to the acetanilide class of compounds, which are widely studied for their chemical and biological significance.[1] The positioning of the two methyl groups on the phenyl ring introduces steric and electronic effects that dictate the molecule's three-dimensional arrangement in the solid state. Understanding this arrangement is crucial for predicting its physical properties, such as solubility and melting point, which are key determinants of its utility in various applications.
Crystallographic Data of this compound
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in a monoclinic system with the space group P2₁/n. A summary of the key crystallographic data is presented in the table below.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO |
| Formula Weight | 163.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.7961 (5) |
| b (Å) | 12.385 (1) |
| c (Å) | 15.475 (2) |
| β (°) | 96.23 (1) |
| Volume (ų) | 913.78 (17) |
| Z | 4 |
| Temperature (K) | 299 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor | 0.073 |
| Data sourced from Gowda et al. (2009)[1] |
The conformation of the N-H bond in this compound is syn to both the 2- and 3-methyl substituents on the aromatic ring.[1] This arrangement is noteworthy as it contrasts with the anti conformation observed in the closely related N-(2-methylphenyl)acetamide.[1] This conformational difference highlights the influence of the additional methyl group at the 3-position. Furthermore, the molecules are linked into supramolecular chains through intermolecular N—H···O hydrogen bonds.[1]
A Comparative Crystallographic Study
To better understand the structural nuances of this compound, a comparison with its positional isomers and other related derivatives is instructive. The following table summarizes the crystallographic data for selected comparators.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| This compound | Monoclinic | P2₁/n | 4.7961 | 12.385 | 15.475 | 96.23 | 913.78 |
| 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide[2] | Monoclinic | C2/c | 21.516 | 4.678 | 22.179 | 91.54 | 2231.6 |
| 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide[3] | Monoclinic | P2₁/c | 11.412 | 10.570 | 9.163 | 110.99 | 1031.9 |
The introduction of two chlorine atoms on the acetamide group in 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide leads to a significant increase in the unit cell volume.[2] Interestingly, the conformation of the N-H bond remains syn to both methyl substituents, similar to the parent compound.[2] In contrast, shifting the methyl groups to the 3 and 5 positions, as in 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide, results in a different space group (P2₁/c) and altered unit cell parameters.[3] These comparisons underscore the profound impact of substituent identity and position on the crystal packing.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
For researchers aiming to verify the crystalline phase of a synthesized batch of this compound or to conduct polymorphism screening, Powder X-ray Diffraction (PXRD) is an indispensable tool. Below is a standard protocol for acquiring PXRD data.
Objective: To obtain a PXRD pattern of a powdered sample to confirm its crystalline identity and phase purity.
Materials and Equipment:
-
This compound, finely powdered
-
Powder X-ray diffractometer with a Cu Kα radiation source
-
Sample holder (zero-background sample holder recommended)
-
Spatula
-
Mortar and pestle (if sample requires further grinding)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle to achieve a uniform particle size.
-
Carefully load the powdered sample onto the sample holder. Use a spatula to press the powder gently to create a flat, smooth surface that is level with the holder's surface. This minimizes errors from sample displacement.
-
-
Instrument Setup:
-
Power on the X-ray diffractometer and allow the X-ray source to stabilize.
-
Select the appropriate experimental parameters. A typical setup for organic compounds would be:
-
X-ray source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan range (2θ): 5° to 50°
-
Step size: 0.02°
-
Time per step: 1-2 seconds
-
-
-
Data Collection:
-
Mount the sample holder securely in the diffractometer.
-
Initiate the data collection scan. The instrument will measure the intensity of the diffracted X-rays at each 2θ angle.
-
-
Data Analysis:
-
Upon completion of the scan, the resulting diffractogram (a plot of intensity vs. 2θ) should be saved.
-
Process the data to identify the positions (2θ values) and relative intensities of the diffraction peaks.
-
Compare the experimental PXRD pattern with a reference pattern calculated from the single-crystal data (from the CIF file) or with patterns from a crystallographic database. A match in peak positions and relative intensities confirms the identity and phase of the sample.
-
Workflow for Comparative Crystallographic Analysis
The process of comparing crystal structures involves a systematic workflow, from initial data retrieval to in-depth structural analysis.
Caption: A flowchart illustrating the key stages in a comparative crystallographic study.
Conclusion
The crystallographic data of this compound provides a valuable reference point for researchers in the chemical and pharmaceutical sciences. Through comparison with its structural isomers and derivatives, we can gain a deeper appreciation for the forces that govern molecular assembly in the solid state. The provided experimental protocol for PXRD offers a practical guide for the routine characterization of this and similar compounds. A thorough understanding of a molecule's crystal structure is not merely an academic exercise; it is a fundamental prerequisite for the rational design of new materials and the effective development of pharmaceutical products.
References
-
Gowda, B. T., Foro, S., & Fuess, H. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(5), o964. [Link][1]
-
Gowda, B. T., Kozisek, J., & Fuess, H. (2007). 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o234. [Link][2]
-
Gowda, B. T., Shilpa, & Fuess, H. (2007). 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o209. [Link][3]
Sources
A Comparative Guide to Validating the Purity of Synthesized N-(2,3-Dimethylphenyl)acetamide
For researchers, scientists, and professionals in drug development, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth technical comparison of orthogonal analytical techniques for validating the purity of synthesized N-(2,3-Dimethylphenyl)acetamide, a crucial intermediate in various chemical syntheses. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Imperative of Purity for this compound
This compound is a key building block in the synthesis of a range of target molecules. The presence of impurities, such as unreacted starting materials (2,3-dimethylaniline, acetic anhydride, or acetyl chloride), byproducts (e.g., diacylated species), or isomeric variants (e.g., N-(2,4-dimethylphenyl)acetamide or N-(3,4-dimethylphenyl)acetamide), can have profound consequences. These impurities can lead to aberrant downstream reactions, introduce confounding variables in biological assays, and compromise the safety and efficacy of final drug products. Therefore, a multi-faceted analytical approach is essential to comprehensively assess the purity of a synthesized batch.
An Integrated Workflow for Purity Validation
A robust purity validation strategy employs a combination of techniques that provide both quantitative and qualitative information. The following workflow illustrates a logical progression from a simple, preliminary check to more sophisticated, structure-elucidating methods.
Caption: Integrated workflow for the comprehensive purity validation of a synthesized chemical compound.
Melting Point Analysis: The First Line of Assessment
Melting point determination is a classical and straightforward technique that provides a preliminary indication of purity.[1][2] A pure crystalline solid will melt over a narrow temperature range, typically less than 1°C.[1] The presence of impurities disrupts the crystal lattice, resulting in a depression of the melting point and a broadening of the melting range.[2][3]
Causality of Method Selection:
This method is chosen as an initial screening tool due to its simplicity, speed, and low cost. A sharp melting point close to the literature value provides a good first indication of high purity. Conversely, a wide and depressed melting point is a clear signal that significant impurities are present, necessitating further investigation with more discerning techniques.
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Determination: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
Data Presentation:
| Sample | Observed Melting Range (°C) | Literature Melting Point (°C) | Interpretation |
| Synthesized Batch A | 140 - 142 | ~143 | Likely high purity |
| Synthesized Batch B | 135 - 140 | ~143 | Impurities present |
| Reference Standard | 142.5 - 143 | ~143 | High purity confirmed |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation and precise quantification of non-volatile and thermally stable compounds.[4][5][6] It operates on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[5][7]
Causality of Method Selection:
For this compound and its likely non-volatile impurities (e.g., starting materials, isomers, byproducts), reversed-phase HPLC is the method of choice. It provides excellent separation based on hydrophobicity and allows for accurate quantification using a UV detector, as the aromatic ring in the analyte and related impurities are chromophoric. This method is crucial for determining the precise percentage of purity and for quantifying known impurities against reference standards.
Experimental Protocol:
-
Mobile Phase Preparation: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v) is prepared.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL). Calibration standards are prepared by serial dilution.
-
Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Analysis: The standards and sample are injected into the HPLC system, and the resulting chromatograms are recorded.
Data Presentation:
| Compound | Retention Time (min) | Area (%) - Synthesized Batch | Area (%) - Spiked Sample |
| 2,3-Dimethylaniline | 2.5 | 0.08 | 0.55 |
| This compound | 5.2 | 99.85 | 98.90 |
| N-(2,4-Dimethylphenyl)acetamide | 5.8 | 0.05 | 0.52 |
| Unknown Impurity | 7.1 | 0.02 | 0.03 |
A spiked sample is the synthesized batch with a small, known amount of potential impurities added to confirm their retention times and the method's ability to separate them.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatile Impurities
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[8][9] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[9]
Causality of Method Selection:
While HPLC is excellent for non-volatile impurities, GC-MS is the ideal orthogonal method for detecting and identifying volatile process-related impurities, such as residual solvents (e.g., from reaction or recrystallization) and volatile starting materials.[10] The mass spectrometer provides definitive identification of these impurities by comparing their mass spectra to library databases.
Experimental Protocol:
-
Sample Preparation: A solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Analysis: The sample is injected into the GC-MS system. The total ion chromatogram (TIC) is used to identify peaks, and the mass spectrum of each peak is compared against a spectral library (e.g., NIST) for identification.
Data Presentation:
| Retention Time (min) | Compound Identified | Match Factor (NIST Library) | Putative Source |
| 3.8 | Toluene | 98% | Residual solvent |
| 8.5 | 2,3-Dimethylaniline | 96% | Unreacted starting material |
| 12.1 | This compound | 99% | Main product |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic compounds.[11][12][13] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for unambiguous structure confirmation and the identification of impurities.[14]
Causality of Method Selection:
NMR is employed for two primary reasons:
-
Structural Confirmation: To definitively confirm that the bulk material is indeed this compound.
-
Impurity Identification: To identify and characterize unknown impurities that may be detected by HPLC or GC-MS. The presence of unexpected signals in the NMR spectrum can indicate the presence of isomers or byproducts. Quantitative NMR (qNMR) can also be used for purity assessment without the need for a reference standard of the impurity itself.
Experimental Protocol:
-
Sample Preparation: Approximately 10-20 mg of the synthesized compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Other experiments like DEPT, COSY, and HSQC can be run if further structural information is needed.
-
Spectral Analysis: The chemical shifts, integration values (for ¹H), and coupling patterns are analyzed to confirm the structure of the main component and to identify any minor components.
Data Presentation:
| ¹H NMR Data (400 MHz, CDCl₃) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.00 | m | 3H | Aromatic protons |
| 2.25 | s | 3H | Ar-CH₃ |
| 2.20 | s | 3H | Ar-CH₃ |
| 2.15 | s | 3H | COCH₃ |
| 7.35 (broad s) | s | 1H | NH |
Note: The presence of small, unassigned peaks in the spectrum would indicate impurities. For instance, a singlet around 2.4 ppm might suggest the presence of the N-(2,4-dimethylphenyl)acetamide isomer.
Decision Framework for Technique Selection
The choice of analytical technique is often guided by the specific question being asked. The following decision tree provides a logical framework for selecting the appropriate method.
Caption: Decision tree for selecting the appropriate analytical technique for purity validation.
Conclusion
Validating the purity of synthesized this compound requires a multi-pronged, orthogonal approach. While melting point analysis offers a rapid preliminary assessment, it is the combination of high-resolution chromatographic techniques like HPLC and GC-MS that provides robust quantitative data on purity and impurity profiles. Ultimately, NMR spectroscopy serves as the definitive tool for structural confirmation and the identification of unknown entities. By judiciously applying these techniques in a logical workflow, researchers can ensure the quality and integrity of their synthesized compounds, thereby fostering confidence in their subsequent scientific endeavors. Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH) on impurities in new drug substances, is paramount in a regulatory context.[2][3][4][15]
References
-
International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
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A Comparative Guide to the Biological Activities of Dimethylphenylacetamide Isomers: A Focus on Lidocaine and Its Active Metabolites
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount. This guide provides an in-depth comparison of a clinically significant family of dimethylphenylacetamide isomers: the widely used local anesthetic and antiarrhythmic drug, lidocaine, and its principal active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX). While a direct comparative study of all possible dimethylphenylacetamide isomers is not extensively available in the current literature, the metabolic cascade of lidocaine offers a compelling case study in how subtle structural modifications influence pharmacological and toxicological profiles.
Introduction to Lidocaine and its Metabolic Pathway
Lidocaine, chemically N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide, is a cornerstone of modern medicine, utilized for both local anesthesia and the management of ventricular arrhythmias.[1][2] Its therapeutic effects are intrinsically linked to its metabolism, which primarily occurs in the liver via the cytochrome P450 enzyme system, particularly CYP1A2 and CYP3A4.[2] This metabolic process generates a series of derivatives, with MEGX and GX being the most prominent and biologically active.[2][3] The sequential N-deethylation of lidocaine to MEGX and then to GX represents a fascinating example of structure-activity relationships within a closely related series of compounds.[2]
Caption: Metabolic pathway of lidocaine to its primary active metabolites.
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for lidocaine and its active metabolites is the blockade of voltage-gated sodium channels in the membranes of excitable cells, such as neurons and cardiomyocytes.[4] By binding to the sodium channel, these compounds inhibit the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This action results in the reversible blockade of nerve impulse conduction, leading to local anesthesia, and in the heart, stabilization of cardiac membranes, which underlies its antiarrhythmic effects.[4]
Lidocaine exhibits a state-dependent blockade, meaning it has a higher affinity for sodium channels in the open and inactivated states compared to the resting state. This property is crucial for its use-dependent effects, where the degree of blockade increases with the frequency of channel activation, as seen in rapidly firing neurons or during tachyarrhythmias.[4]
Comparative Analysis of Biological Activities
The subtle structural differences between lidocaine, MEGX, and GX translate into a spectrum of biological activities. While all three compounds share the same fundamental mechanism of action, their potencies and pharmacokinetic profiles differ significantly.
Antiarrhythmic and Anticonvulsant Activity
The antiarrhythmic and anticonvulsant properties of these compounds are a direct consequence of their sodium channel blocking activity. Comparative studies have established a clear hierarchy in their potency.
| Compound | Relative Antiarrhythmic Potency | Relative Anticonvulsant Potency | Reference(s) |
| Lidocaine | 100% | 100% | [2] |
| MEGX | ~80-90% | ~80-90% | [2] |
| GX | Significantly less potent | Significantly less potent | [3] |
Table 1: Comparative Antiarrhythmic and Anticonvulsant Potency of Lidocaine and its Metabolites.
Sodium Channel Blockade
| Compound | IC50 (Sodium Channel Blockade) | Notes | Reference(s) |
| Lidocaine | ~204 µM (tonic block) | Varies depending on channel state (resting vs. inactivated) and tissue type. | [5] |
| MEGX | Not available | Potency is estimated to be 80-90% of lidocaine. | [2] |
| GX | Not available | Significantly less potent than lidocaine and MEGX. | [6] |
Table 2: Comparative Potency in Sodium Channel Blockade.
Comparative Toxicology
The therapeutic utility of any drug is invariably linked to its safety profile. The toxicity of lidocaine and its metabolites is an important consideration, particularly in clinical settings involving high doses or prolonged administration.
| Compound | Key Toxicological Findings | Reference(s) |
| Lidocaine | CNS toxicity (e.g., seizures) at high concentrations (>15 µg/mL). Cytotoxic to various cell types in vitro at high concentrations. | [7][8] |
| MEGX | Similar toxicity profile to lidocaine. | [3] |
| GX | Considered less toxic than lidocaine and MEGX due to lower potency. | [9] |
| 2,6-Dimethylaniline | A further metabolite, has been associated with methemoglobinemia and has shown mutagenic potential in some assays. | [2] |
Table 3: Comparative Toxicology of Lidocaine and its Metabolites.
Experimental Protocols
To facilitate reproducible and comparative research in this area, detailed methodologies for key assays are provided below.
Whole-Cell Patch Clamp for Sodium Channel Blockade
This electrophysiological technique is the gold standard for characterizing the interaction of compounds with ion channels.
Objective: To measure the inhibitory effect of dimethylphenylacetamide isomers on voltage-gated sodium channels in a suitable cell line (e.g., HEK293 cells expressing a specific sodium channel subtype).
Materials:
-
HEK293 cells stably expressing the desired sodium channel subtype
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH)
-
Test compounds (Lidocaine, MEGX, GX) dissolved in the external solution at various concentrations.
Procedure:
-
Culture HEK293 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate a patch pipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where sodium channels are in the resting state (e.g., -120 mV).
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Record baseline sodium currents in the absence of any compound.
-
Perfuse the cell with the external solution containing a known concentration of the test compound and repeat the voltage-step protocol.
-
Wash out the compound with the external solution to observe the reversibility of the block.
-
Repeat steps 9 and 10 with a range of compound concentrations to generate a dose-response curve.
-
Calculate the IC50 value by fitting the dose-response data to the Hill equation.
Caption: Workflow for whole-cell patch clamp analysis of sodium channel blockade.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of a compound on cell viability.
Objective: To determine the cytotoxic potential of dimethylphenylacetamide isomers on a relevant cell line (e.g., human fibroblasts or a neuronal cell line).
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in culture medium at various concentrations.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that causes a 50% reduction in cell viability).
Conclusion
The comparative analysis of lidocaine and its primary active metabolites, MEGX and GX, provides a clear illustration of how subtle changes in the chemical structure of dimethylphenylacetamide isomers can significantly impact their biological activity. While all three compounds act as sodium channel blockers, their potencies and toxicological profiles differ. MEGX retains a substantial portion of lidocaine's activity and toxicity, whereas GX is considerably less potent. A thorough understanding of these structure-activity relationships, supported by robust experimental data, is essential for the rational design and development of new therapeutic agents with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers embarking on such endeavors, providing both a comparative overview and detailed methodologies for further investigation.
References
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A Comparative Analysis of N-(2,3-dimethylphenyl)acetamide and N-(2,4-dimethylphenyl)acetamide: How a Single Methyl Group's Shift Dictates Structure and Properties
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the world of organic chemistry and drug development, positional isomerism—where molecules share the same formula but differ in the arrangement of substituents on a core structure—offers a fascinating glimpse into the intricate relationship between structure and function. A subtle shift of a single functional group can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of two such isomers: N-(2,3-dimethylphenyl)acetamide and N-(2,4-dimethylphenyl)acetamide. While both are derivatives of acetanilide, the seemingly minor relocation of one methyl group on the phenyl ring creates significant and measurable differences.
This document will explore these differences through the lens of molecular structure, physicochemical properties, and spectroscopic signatures. We will delve into the causality behind these variations, supported by experimental data and established chemical principles.
Molecular Structure: The Impact of Steric Hindrance
The fundamental difference between this compound and its 2,4-isomer lies in the substitution pattern on the phenyl ring, which directly influences the steric environment around the amide linkage.
-
This compound (2,3-DMA) features two methyl groups on adjacent carbons (an ortho and a meta position) of the phenyl ring.[1]
-
N-(2,4-dimethylphenyl)acetamide (2,4-DMA) has its methyl groups at the ortho and para positions.[2]
The adjacent methyl groups in 2,3-DMA create a more sterically crowded environment around the N-acetyl group compared to 2,4-DMA. This steric hindrance can restrict the free rotation around the N-phenyl bond.[3] In acetanilides, the planarity between the amide group and the aromatic ring is crucial for resonance stabilization.[3][4] The increased steric strain in the 2,3-isomer may force the amide group slightly out of plane with the phenyl ring, a subtle but significant conformational change. X-ray crystallography data for this compound reveals that the N-H bond is syn to both methyl substituents on the aromatic ring.[5]
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A Researcher's Guide to Hirshfeld Surface Analysis of Acetamide Compounds: Visualizing Intermolecular Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the acetamide functional group is a cornerstone of molecular design. Its ability to act as both a hydrogen bond donor and acceptor makes it a critical player in determining the crystal packing, solubility, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). Understanding the complex web of intermolecular interactions within these crystals is not merely an academic exercise; it is fundamental to rational drug design and polymorphism control.[1] This guide provides an in-depth exploration of Hirshfeld surface analysis, a powerful computational tool for visualizing and quantifying these crucial interactions, offering a comparative perspective against other analytical methods.
The Challenge: Deciphering the Crystal Packing Code
A molecule's solid-state structure is governed by a delicate balance of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking.[2][3] For acetamide-containing compounds, the N-H and C=O groups are primary sites for strong hydrogen bonding, which often dictates the primary supramolecular motifs.[4] However, weaker and more diffuse interactions, such as C-H···O, C-H···π, and even halogen bonds in substituted acetamides, play a significant role in stabilizing the overall crystal lattice.[4][5] Traditional analysis of crystal structures can sometimes overlook the collective importance of these weaker contacts. This is where Hirshfeld surface analysis provides an unparalleled advantage, offering a holistic view of the molecular environment.[6][7]
Part 1: The Hirshfeld Surface – A Molecule's Personal Space in a Crystal
Hirshfeld surface analysis is a method used to partition crystal space, defining a unique volume for each molecule based on the electron density of the entire crystal (the "procrystal") versus the electron density of an isolated molecule (the "promolecule").[8] The surface is defined at the points where the promolecule's contribution to the procrystal's electron density is exactly 50%.[8] This creates a visually intuitive 3D map of a molecule's shape within its crystal environment, a shape dictated by its interactions with its neighbors.
The real power of this technique comes from mapping various properties onto this surface. The most common and insightful is the normalized contact distance, or dnorm.
Understanding dnorm
The dnorm value is calculated from di (the distance from any point on the surface to the nearest nucleus inside the surface) and de (the distance from the same point to the nearest nucleus outside the surface), normalized by the van der Waals (vdW) radii of the respective atoms.
The resulting surface is color-coded:
-
Red Spots: Indicate intermolecular contacts that are shorter than the sum of the vdW radii, representing the strongest interactions, typically hydrogen bonds.[9][10]
-
White Areas: Represent contacts approximately equal to the vdW radii.[10]
-
Blue Areas: Show contacts longer than the vdW radii, indicating regions with weaker or no significant interactions.[10]
By examining the dnorm map, researchers can immediately identify the location and relative strength of key intermolecular contacts on the molecular surface.[9] For an acetamide derivative, prominent red spots are expected near the amide N-H proton and the carbonyl oxygen, confirming their role in hydrogen bonding.[4]
Part 2: The 2D Fingerprint Plot – Quantifying the Interaction Landscape
While the 3D surface is excellent for visualization, the 2D fingerprint plot provides a quantitative summary of all intermolecular contacts.[11] This plot is a histogram of every (di, de) pair from the Hirshfeld surface.[11] The color of each point on the plot indicates the relative frequency of that specific contact type, ranging from blue (low frequency) to green and red (high frequency).[9]
The key feature of a fingerprint plot is its ability to be "decomposed" or "delineated" to show the contribution of specific atom···atom contacts to the overall surface.[6][9] This allows for a precise quantification of the interaction landscape. For a typical acetamide compound, a researcher would delineate the plot to determine the percentage contribution of contacts like O···H, N···H, H···H, C···H, and C···C (indicative of π-π stacking).[4][12]
Interpreting Key Features in Acetamide Fingerprint Plots:
-
Sharp, Distinct Spikes: These are characteristic of strong, directional interactions like the N-H···O hydrogen bonds central to acetamide packing. The position of the spike tip at a low di + de value signifies a very short contact distance.[4]
-
Wing-like or "Forceps-like" Patterns: These often represent C-H···O or C-H···π interactions, which are weaker and less directional than classical hydrogen bonds.[4][9]
-
Large, Diffuse Central Region: This area is dominated by H···H contacts, which, although individually weak, often cover the largest portion of the molecular surface and are crucial for overall crystal cohesion.[4][5]
| Interaction Type | Typical Appearance on Fingerprint Plot | Percentage Contribution (Example: C9H10ClNOS)[4] |
| H···H | Large, diffuse region in the middle | 35.5% |
| H···Cl/Cl···H | Beak-shaped tips | 19.2% |
| H···C/C···H | Forcep-like tips | 11.8% |
| H···O/O···H | Pair of sharp spikes | 11.6% |
| H···S/S···H | Beak-shaped tips | 9.7% |
| Data from a study on 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide illustrates the quantitative breakdown possible with this analysis.[4] |
Part 3: A Comparative Framework for Interaction Analysis
Hirshfeld surface analysis does not exist in a vacuum. Its insights are most powerful when understood in the context of other computational chemistry tools.
Hirshfeld vs. Quantum Theory of Atoms in Molecules (QTAIM)
-
Hirshfeld Analysis: Excels at visualizing and quantifying the complete set of intermolecular contacts based on geometric criteria within a crystal. It provides a holistic "fingerprint" of the crystal packing environment.[9]
-
QTAIM: Focuses on the topological analysis of electron density to characterize the nature of chemical bonds and interactions.[13] It identifies bond critical points (BCPs) between interacting atoms and uses the properties of the electron density at these points to classify interactions as covalent, electrostatic, etc.[14]
-
Synergy: A researcher might use Hirshfeld analysis to quickly identify all significant contacts and their relative importance. Then, for the most critical interactions (e.g., a particularly short hydrogen bond or an unusual halogen bond), QTAIM can be employed to provide a deeper quantum mechanical description of its strength and nature.[13]
Hirshfeld vs. Non-Covalent Interaction (NCI) Plots
-
Hirshfeld Analysis: Summarizes interactions across a molecule's surface and quantifies their relative contributions.
-
NCI Plots: Provide a 3D real-space visualization of non-covalent interactions, color-coding broad regions based on interaction strength (e.g., blue for strong attractive, green for weak van der Waals, red for repulsive).[15]
-
Synergy: NCI plots are excellent for visualizing the spatial extent of weak, diffuse interactions like van der Waals forces and π-stacking in a way that complements the point-contact focus of Hirshfeld's red spots.[9] Using both can provide a more complete picture of both directional and non-directional forces at play.
Part 4: Experimental Protocol – From CIF to Insight
The workflow for performing Hirshfeld surface analysis is streamlined by the use of specialized software, with CrystalExplorer being the most widely used platform.[16][17]
Step-by-Step Workflow:
-
Obtain a Crystallographic Information File (CIF): High-quality, single-crystal X-ray diffraction data is the essential starting point. This file contains the atomic coordinates and unit cell parameters.[18]
-
Import CIF into CrystalExplorer: The software reads the CIF to generate the 3D crystal structure.[16]
-
Select the Molecule of Interest: For a unit cell containing multiple molecules, select a single, complete molecule for which the surface will be generated.[19]
-
Generate the Hirshfeld Surface: Use the software's built-in functions to calculate and display the Hirshfeld surface.[20]
-
Map Properties onto the Surface: Map the dnorm, shape index, or curvedness properties onto the 3D surface to visualize interactions. The dnorm map is the most common for identifying close contacts.[9]
-
Generate 2D Fingerprint Plots: Calculate the overall fingerprint plot from the generated surface.[10]
-
Decompose Fingerprint Plots: Delineate the plot by selecting specific atom pairs (e.g., O···H, N···H) to quantify their percentage contribution to the total surface area. This step is critical for quantitative comparison.[9]
-
Analyze and Compare: Interpret the shapes and positions of features on the plots to understand the nature and relative importance of the various intermolecular interactions governing the crystal packing of the acetamide compound.[6]
Visualizing the Workflow
Caption: Workflow for Hirshfeld surface analysis from CIF input to final interpretation.
Conclusion: An Indispensable Tool for the Modern Drug Developer
For scientists working with acetamide-containing compounds, Hirshfeld surface analysis is more than just a visualization method; it is a powerful analytical tool that translates complex crystallographic data into chemically intuitive and quantifiable insights. It provides a rapid and robust means to understand crystal packing, compare polymorphs, and rationalize the physicochemical properties of APIs.[1][6] By integrating this technique into the drug development pipeline, researchers can make more informed decisions, leading to the design of more stable, soluble, and effective pharmaceutical products.
References
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CrystalExplorer. (n.d.). Quick Start - CrystalExplorer Basics. Retrieved from CrystalExplorer Website. [Link]
-
Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 497-511. [Link]
-
SB. (2023). How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. YouTube. [Link]
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CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from CrystalExplorer Website. [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from CrystalExplorer Website. [Link]
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Arunachalam, M. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]
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ResearchGate. (n.d.). A portion of the crystal structures of acetamide polymorphs (ACEMID03 and ACEMID06). Retrieved from ResearchGate. [Link]
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CrystalExplorer. (n.d.). Fingerprint Plots. Retrieved from CrystalExplorer Website. [Link]
-
McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2007). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis. Acta Crystallographica Section B: Structural Science, 63(4), 577-588. [Link]
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Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
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McKinnon, J. J., Jayatilaka, D., & Spackman, M. A. (2007). Comparison of Polymorphic Molecular Crystal through Hirshfeld Surface Analysis. Chem. Commun., 3814-3816. [Link]
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Carter, D. J., Raiteri, P., Barnard, K. R., Gielink, R., Mocerino, M., & Spackman, M. A. (2010). Difference Hirshfeld fingerprint plots: a tool for studying polymorphs. CrystEngComm, 12(9), 2478-2481. [Link]
-
ResearchGate. (n.d.). Comparison of Polymorphic Molecular Crystal Structures through Hirshfeld Surface Analysis | Request PDF. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2023). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from ResearchGate. [Link]
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Ellaby, N. J., et al. (2023). A comparison of non-covalent interactions in the crystal structures of two σ-alkane complexes of Rh exhibiting contrasting stabilities in the solid state. Dalton Transactions, 52(10), 3045-3054. [Link]
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Al-Khafaji, R. K., et al. (2022). Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. Molbank, 2022(2), M1365. [Link]
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Tan, Y. S., et al. (2019). Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1492-1499. [Link]
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Novikov, A. S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 60-66. [Link]
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Tan, Y. S., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 284-290. [Link]
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Al-Majidi, S. M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11213-11227. [Link]
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Hayati, P. (2018). How can I use other software insted of crystal explorer for hirshfeld surface analysis? ResearchGate. [Link]
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ResearchGate. (n.d.). (PDF) Intermolecular interactions in organic crystals: Gaining insight from electronic structure analysis by density functional theory. Retrieved from ResearchGate. [Link]
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Novikov, A. S., et al. (2022). Synthesis, structural characterization, Hirshfeld surface analysis and QTAIM analysis of 3-(4-cyanothiophen-3-yl)-[9][16][21]selenadiazolo[4,5-a]pyridin-4-ium chloride. IUCrData, 7(4), x220353. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2,3-Dimethylphenyl)acetamide
As researchers and scientists dedicated to advancing drug development, our responsibilities extend beyond the benchtop. The safe and compliant management of chemical reagents is a critical component of laboratory excellence. This guide provides a detailed, procedure-driven framework for the proper disposal of N-(2,3-Dimethylphenyl)acetamide (CAS No. 2430-81-1), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical hygiene.
Hazard Profile: Understanding the "Why" Behind the Procedure
The primary hazards associated with analogous compounds include:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Can result in pain, watering, and redness if it enters the eyes.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the lungs and respiratory system.[1][2][3][4]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[2][5][6]
Furthermore, acetamide compounds as a class can release toxic fumes, such as nitrogen oxides and carbon monoxide, upon thermal decomposition in a fire.[5][6][7] Therefore, all disposal procedures must be designed to mitigate these risks.
| Hazard Profile: this compound (Inferred) | |
| CAS Number | 2430-81-1 |
| Physical State | Solid, Powder |
| Likely GHS Hazard Statements | H302: Harmful if swallowed[2][5] H315: Causes skin irritation[1][2][3][4] H319: Causes serious eye irritation[1][2][3][4] H335: May cause respiratory irritation[1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[7][8] |
| Required Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile rubber), safety goggles or face shield, lab coat, and if dust is generated, a NIOSH-approved respirator.[3][5][9] |
The Regulatory Imperative: RCRA and OSHA
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:
-
The Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[10][11] Laboratory waste must be evaluated to determine if it meets the definition of hazardous waste, either by being specifically listed or by exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity.[10][12]
-
The Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Lab Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[13][14] This plan must include procedures for the safe removal and disposal of chemical waste.[13]
Compliance is not optional. It is the legal and ethical responsibility of every laboratory professional to adhere to these regulations.
Core Principles of Chemical Waste Management
Before detailing specific protocols, it is crucial to internalize the foundational principles of responsible waste handling.
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals and reducing the scale of experiments when feasible.[15][16]
-
Segregation: Never mix incompatible waste streams.[14][15] this compound waste should be kept separate from incompatible materials like strong oxidizing agents to prevent dangerous reactions.[7][8]
-
Labeling and Containment: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[14][15] Containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[9][15][16]
Step-by-Step Disposal Protocols
The following protocols provide a direct, actionable plan for managing this compound waste.
Protocol 4.1: Disposal of Unused or Expired Product
Surplus or non-recyclable this compound must be disposed of as hazardous chemical waste.
-
Do Not Discard in Trash or Sewer: Under no circumstances should this chemical be disposed of in the general trash or washed down the drain.[1][9][13][14] This is to prevent environmental contamination and potential damage to plumbing infrastructure.
-
Maintain Original Container: If possible, keep the chemical in its original, labeled container. This ensures accurate identification.
-
Label as Hazardous Waste: If not in the original container, or if the original label is damaged, affix a "Hazardous Waste" label. Clearly write "this compound" and list its hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from incompatible materials.[16]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal, likely via incineration at a permitted facility.[9][15]
Protocol 4.2: Disposal of Contaminated Labware and PPE
Items such as gloves, weigh boats, pipette tips, or glassware that are contaminated with this compound are also considered hazardous waste.
-
Segregate Contaminated Solids: Collect all contaminated solid materials in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Label the Container: Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").
-
Decontaminate Glassware (if reusable): If you intend to reuse glassware, rinse it thoroughly with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The resulting rinsate is now a hazardous liquid waste and must be collected in a separate, labeled hazardous waste container. Do not pour the rinsate down the drain.
-
Dispose of Container: Once full, securely seal the container of contaminated solids and arrange for pickup through your EHS office for disposal as hazardous waste.[9]
Protocol 4.3: Spill Management and Cleanup
In the event of a spill, safety and containment are the immediate priorities.
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Don the appropriate PPE, including respiratory protection if significant dust is present.[1][9]
-
Contain the Spill: Prevent the powder from spreading. If necessary, gently cover with an inert absorbent material. Avoid creating dust.[1][9]
-
Clean the Spill: Carefully sweep or vacuum the spilled material and place it, along with the absorbent material and any contaminated cleaning supplies (e.g., wipes), into a designated hazardous waste container.[1][9]
-
Final Decontamination: Wipe the spill area with a damp cloth or paper towel. This wipe is now also hazardous waste and must be placed in the same container.
-
Label and Dispose: Seal and label the waste container as "Hazardous Waste: Spill Debris with this compound" and arrange for professional disposal.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for this compound waste management.
By adhering to these detailed procedures, laboratory professionals can manage this compound waste with confidence, ensuring a safe working environment and maintaining full regulatory compliance. Trust in our processes is built upon a foundation of scientific integrity and a proactive commitment to safety.
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Navigating the Safe Handling of N-(2,3-Dimethylphenyl)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling N-(2,3-Dimethylphenyl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from closely related isomers, namely N-(2,4-Dimethylphenyl)acetamide and N-(2,6-dimethylphenyl)acetamide, to provide a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal. This approach, grounded in chemical similarity, allows us to anticipate and mitigate potential hazards effectively.
Understanding the Hazard Profile: An Evidence-Based Approach
Due to the structural similarities between this compound and its isomers, we can infer a comparable hazard profile. Data from N-(2,4-Dimethylphenyl)acetamide and various N-(2,6-dimethylphenyl)acetamide derivatives consistently indicate the following GHS hazard classifications.[1][2][3][4][5]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][4][6]
-
Skin Irritation (Category 2): Causes skin irritation.[1][3][4][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3][4][5]
Given these classifications, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Protects against skin irritation and absorption. Nitrile and neoprene gloves offer good resistance to a range of organic chemicals.[7] Always inspect gloves for tears or degradation before use.[8] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a splash hazard. | Prevents eye irritation from dust particles or splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Body | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved N95 (or FFP2) particulate respirator or higher | Necessary when handling the powder outside of a chemical fume hood or when generating dust. For higher exposure potential, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be considered.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for minimizing risk. The following workflow outlines the key stages of handling this compound.
Caption: A workflow for the safe handling of this compound.
Experimental Protocol: Donning and Doffing PPE
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Respirator: If required, perform a fit check and don the respirator according to the manufacturer's instructions.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Select the appropriate chemical-resistant gloves and inspect them for any damage. Pull the gloves on, ensuring the cuffs of the lab coat are tucked inside.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in the designated waste container.
-
Lab Coat: Remove the lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your personal clothing.
-
Face and Eye Protection: Remove the face shield and goggles.
-
Respirator: Remove the respirator without touching the front of the device.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.
-
Solid Waste: Collect unused this compound and any grossly contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: Dispose of used gloves and other disposable PPE in a designated hazardous waste stream.
-
Waste Stream Classification: As an aromatic amide, this compound should be disposed of as non-halogenated organic waste.[9] Always consult your institution's environmental health and safety (EHS) office for specific disposal protocols.[10]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
